molecular formula C10H13NS B12070946 4-Cyclopropyl-2-(methylthio)aniline

4-Cyclopropyl-2-(methylthio)aniline

Cat. No.: B12070946
M. Wt: 179.28 g/mol
InChI Key: QFSMGURRUWJFOI-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-(methylthio)aniline is a specialized aniline derivative designed for use as a key synthetic intermediate in medicinal chemistry and anticancer drug discovery. This compound features a cyclopropyl substituent and a methylthio group on an aniline core, a scaffold recognized for its significant role in constructing biologically active molecules. The 2-substituted aniline motif is a privileged structure in the development of kinase inhibitors . Specifically, analogous aniline derivatives have been successfully incorporated into novel 2-substituted aniline pyrimidine-based compounds that function as potent dual Mer/c-Met kinase inhibitors . These inhibitors have demonstrated significant antiproliferative activity against a range of cancer cell lines, including HepG2 (liver), MDA-MB-231 (breast), and HCT116 (colon), and can induce apoptosis and suppress cancer cell migration . The strategic incorporation of the cyclopropyl group is a common tactic in drug design, often utilized to improve metabolic stability, influence pharmacokinetic properties, and fine-tune the molecule's conformation . Similarly, the methylthio (-S-CH3) group can serve as an important structural element or a synthetic handle for further functionalization. As a building block, this compound provides researchers with a versatile starting point for the synthesis of more complex molecules targeting tyrosine kinase-driven malignancies. This product is intended for research applications in laboratory settings only. This compound is strictly for Research Use Only (RUO) and is not intended for human or veterinary diagnostic, therapeutic, or any other clinical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NS

Molecular Weight

179.28 g/mol

IUPAC Name

4-cyclopropyl-2-methylsulfanylaniline

InChI

InChI=1S/C10H13NS/c1-12-10-6-8(7-2-3-7)4-5-9(10)11/h4-7H,2-3,11H2,1H3

InChI Key

QFSMGURRUWJFOI-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)C2CC2)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-Cyclopropyl-2-(methylthio)aniline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: 4-Cyclopropyl-2-(methylthio)aniline is a specialized aromatic amine that combines the unique structural and electronic properties of a cyclopropyl group with the versatile reactivity of a thioether-substituted aniline. While not extensively documented as a standalone compound in public literature, its constituent motifs are of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals, detailing its predicted chemical structure and properties, plausible synthetic routes, and potential applications. By extrapolating from well-understood principles of organic chemistry and the known characteristics of its structural analogues, this document serves as a predictive and instructional manual for the synthesis and utilization of this novel building block.

Introduction: A Molecule of Strategic Importance

The molecular architecture of this compound presents a compelling scaffold for the development of advanced chemical entities. The aniline core is a foundational element in a vast array of pharmaceuticals and functional materials. Its strategic functionalization with both a cyclopropyl and a methylthio group creates a trifecta of properties that can be leveraged in drug design:

  • The Cyclopropyl Moiety: This small, strained ring is a powerful tool in medicinal chemistry. It is known to enhance metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes.[1][2] The cyclopropyl group also introduces conformational rigidity, which can lock a molecule into its bioactive conformation, thereby increasing potency and reducing off-target effects by minimizing the entropic penalty upon binding to a biological target.[3][4][5] Its unique electronic properties, stemming from the high p-character of its C-C bonds, allow it to act as an electron-donating group, influencing the reactivity of the aromatic ring.[3]

  • The Ortho-Methylthio Group: The presence of a sulfur atom ortho to the amine introduces a key coordination site. This makes the molecule an excellent precursor for N,S-donor ligands capable of forming stable chelate complexes with various metal ions.[6][7] Such complexes are explored for applications in catalysis and as antimicrobial agents.[6] Furthermore, the thioether can be oxidized to sulfoxide and sulfone derivatives, providing a route to modulate solubility, polarity, and hydrogen bonding capabilities.

  • The Aniline Core: The primary amine is a versatile functional handle for a wide range of chemical transformations, including amide bond formation, diazotization, and N-alkylation, allowing for its incorporation into larger, more complex molecules.

This guide will deconstruct this compound, offering a scientifically grounded projection of its characteristics and a roadmap for its synthesis and application.

Predicted Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueRationale and References
Molecular Formula C₁₀H₁₃NSSum of atoms in the structure.
Molecular Weight 179.28 g/mol Calculated from the molecular formula.
CAS Number Not assignedCompound not widely indexed.
Appearance Colorless to pale yellow liquid or low-melting solidBased on analogues like 4-cyclopropylaniline and 2-(methylthio)aniline.[8][9]
Boiling Point > 250 °C (estimated)Higher than 4-cyclopropylaniline due to increased molecular weight and polarity.
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Methanol); sparingly soluble in water.Typical for substituted anilines.
pKa (of conjugate acid) ~4.0 - 4.5The electron-donating cyclopropyl group slightly increases basicity compared to aniline, while the ortho-methylthio group may slightly decrease it due to steric hindrance and inductive effects.
Spectroscopic Profile (Predicted)
  • ¹H NMR (in CDCl₃):

    • Aromatic Protons (3H): Expect three signals in the aromatic region (~6.5-7.2 ppm). The proton between the NH₂ and SMe groups will likely be a doublet, with the other two protons showing doublet and doublet of doublets patterns characteristic of a 1,2,4-trisubstituted benzene ring.

    • Amine Protons (2H): A broad singlet around 3.5-4.5 ppm, which is exchangeable with D₂O.

    • Methyl Protons (3H): A sharp singlet around 2.4 ppm for the -SCH₃ group.

    • Cyclopropyl Protons (5H): A complex multiplet system. One proton on the carbon attached to the ring (methine) will be in the range of 1.7-2.0 ppm, and four protons on the CH₂ groups will be in the range of 0.5-1.0 ppm.[8]

  • ¹³C NMR (in CDCl₃):

    • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (~115-150 ppm). The carbon bearing the NH₂ group will be highly shielded, while the carbon bearing the SMe group will be deshielded.

    • Methyl Carbon (1C): A signal around 15-20 ppm for the -SCH₃ group.

    • Cyclopropyl Carbons (3C): One methine carbon signal around 15-20 ppm and two equivalent CH₂ carbon signals around 5-10 ppm.[8]

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): A strong peak at m/z = 179.

    • Key Fragments: Expect fragmentation patterns corresponding to the loss of a methyl group (M-15), and potentially cleavage of the cyclopropyl ring.

Proposed Synthesis and Methodology

A plausible and efficient synthesis of this compound can be envisioned through a multi-step pathway starting from a commercially available precursor. One logical approach involves the introduction of the methylthio group onto the 4-cyclopropylaniline core via a directed ortho-thiolation reaction.

Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Directed Ortho-Thiolation cluster_2 Step 3: Deprotection A 4-Cyclopropylaniline B N-(4-Cyclopropylphenyl)pivalamide A->B Pivaloyl Chloride, Pyridine C 2-(Methylthio)-N-(4-cyclopropylphenyl)pivalamide B->C 1. n-BuLi 2. Dimethyl disulfide D This compound C->D HCl, Reflux

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Step 2 - Directed Ortho-Thiolation

This protocol is based on established methodologies for the ortho-lithiation and subsequent electrophilic quench of pivaloyl-protected anilines. The pivaloyl group serves as an effective directing group for deprotonation at the ortho position.

Objective: To synthesize 2-(Methylthio)-N-(4-cyclopropylphenyl)pivalamide from N-(4-Cyclopropylphenyl)pivalamide.

Materials:

  • N-(4-Cyclopropylphenyl)pivalamide (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) (2.2 eq, solution in hexanes)

  • Dimethyl disulfide (Me₂S₂) (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-(4-Cyclopropylphenyl)pivalamide (1.0 eq).

  • Dissolution: Add anhydrous THF to dissolve the starting material under a nitrogen atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-Butyllithium (2.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour. The formation of the ortho-lithiated species is often indicated by a color change.

  • Electrophilic Quench: Add dimethyl disulfide (1.2 eq) dropwise to the solution. The reaction is typically exothermic, so maintain the temperature at -78 °C during the addition.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2-(Methylthio)-N-(4-cyclopropylphenyl)pivalamide.

Causality and Self-Validation: The use of a pivaloyl protecting group is critical as it is bulky enough to prevent N-deprotonation and effectively directs the lithiation to the ortho position of the aromatic ring. The low temperature (-78 °C) is essential to ensure the stability of the lithiated intermediate and prevent side reactions. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material before quenching.

Applications in Drug Discovery and Development

The unique combination of the cyclopropyl and methylthio groups makes this compound a highly attractive building block for creating novel drug candidates with potentially superior pharmacological profiles.

Table 2: Strategic Value of Structural Motifs in Medicinal Chemistry
Structural MotifRole in Drug DesignExamples and References
Arylcyclopropane Metabolic Blocker: The high C-H bond dissociation energy of the cyclopropyl ring reduces its susceptibility to CYP-mediated oxidation, improving metabolic stability and half-life.[1] Potency Enhancer: Acts as a rigid scaffold to lock the molecule in a bioactive conformation, improving binding affinity.[2][4] Solubility & Permeability Modulator: The lipophilic nature of the cyclopropyl group can enhance membrane permeability.Pitavastatin: A statin where the cyclopropyl group blocks a key metabolic site.[1] Grazoprevir: An HCV protease inhibitor featuring a cyclopropyl group.
Ortho-Thioanisole Aniline Ligand for Catalysis: The ortho-amino and thioether groups can act as an N,S-bidentate ligand for transition metals, useful in catalysis.[6] Bioisostere: The methylthio group can serve as a bioisostere for other functional groups, such as a methoxy group, altering electronic and lipophilic properties. Handle for Derivatization: The sulfur can be oxidized to sulfoxide or sulfone, providing analogues with different polarity, solubility, and hydrogen bonding potential.Thioanisole derivatives are found in various kinase inhibitors and other biologically active molecules.
Illustrative Application Workflow

The following diagram illustrates how this compound could be incorporated into a hypothetical kinase inhibitor discovery program.

Drug_Discovery_Workflow A This compound (Starting Building Block) B Amide Coupling with Heterocyclic Carboxylic Acid A->B C Core Scaffold Assembled B->C D Oxidation of Thioether C->D F SAR Exploration C->F E Sulfoxide & Sulfone Analogues D->E E->F G Lead Optimization (Improved Potency, Solubility, PK) F->G

Caption: A conceptual workflow for utilizing the title compound in drug discovery.

Safety and Handling

An inferred safety profile for this compound is based on the known hazards of substituted anilines.

Hazard Statements (Predicted):

  • Harmful if swallowed.[1]

  • May cause skin and serious eye irritation.[1][10]

  • May cause respiratory irritation.[1]

  • Suspected of causing genetic defects and cancer (class effect for many anilines).

  • Toxic to aquatic life with long-lasting effects.

Precautionary Measures:

  • Handling: Use only in a well-ventilated area, preferably under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][10] Avoid breathing dust, fumes, or vapors.[1]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound stands as a promising, albeit under-explored, chemical entity with significant potential as a building block in drug discovery and materials science. Its unique combination of a metabolically robust cyclopropyl group, a versatile ortho-methylthio handle, and a reactive aniline core offers a rich platform for chemical innovation. This guide provides a foundational understanding of its predicted properties, a logical and detailed pathway for its synthesis, and a clear rationale for its application in modern medicinal chemistry. As the demand for novel scaffolds with optimized pharmacological properties continues to grow, compounds like this compound are poised to become valuable tools in the hands of creative and resourceful scientists.

References

  • Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

  • Carreira, E. M., & Fessard, T. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. Retrieved from [Link]

  • Singh, U. P., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9481-9517. Retrieved from [Link]

  • Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved from [Link]

  • Li, G., et al. (2018). Rhodium(III)‐Catalyzed Thiolation of Azobenzenes. Chemistry – An Asian Journal, 13(17), 2415-2418. Retrieved from [Link]

  • Lin, J., et al. (2021). Rhodium-Catalyzed Twofold Unsymmetrical C–H Alkenylation–Annulation/Thiolation Reaction To Access Thiobenzofurans. Organic Letters, 23(4), 1340-1345. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12253927, 4-Cyclopropylaniline. Retrieved from [Link]

  • Iwasaki, M., & Nishihara, Y. (2018). Direct thiolation and seienation of aryl C-H bonds catalyzed by palladium or nickel. Journal of Synthetic Organic Chemistry, Japan, 76(1), 11-20. Retrieved from [Link]

  • Pflug, N. C., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology, 53(8), 4277-4285. Retrieved from [Link]

  • E. I. du Pont de Nemours and Company. (1975). US Patent 3,897,451A: Synthesis of oxindoles from anilines and intermediates therein.
  • Wang, D., et al. (2021). Thioketone-directed rhodium(I) catalyzed enantioselective C-H bond arylation of ferrocenes. Nature Communications, 12(1), 1-9. Retrieved from [Link]

  • Baleja, J. D. (1984). The Facile Conversion Of Aromatic Amines To Arylmethylsulfides With Methylthiocopper. Synthetic Communications, 14(3), 215-218. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Monsanto Co. (1968). US Patent 3,406,202A: Preparation of aniline thioethers.
  • Tsai, A. S. (2012). Rhodium Catalyzed C–H Bond Functionalization: Development of Methods and Applications in Organic Synthesis. eScholarship, University of California. Retrieved from [Link]

  • Iwasaki, M., & Nishihara, Y. (2015). Palladium-catalysed direct thiolation and selenation of aryl C–H bonds assisted by directing groups. Dalton Transactions, 44(40), 17491-17502. Retrieved from [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Palladium-Catalyzed Direct Thiolation of Aryl CH Bonds with Disulfides. Angewandte Chemie International Edition, 44(26), 4046-4048. Retrieved from [Link]

  • Hamaker, C., et al. (2010). Synthesis and Crystal Structures of Two Schiff Bases of 2-(Methylthio)aniline with Halogenated Salicylaldehydes. Journal of Chemical Crystallography, 40(1), 58-62. Retrieved from [Link]

  • Hartwig, J. F., & Louie, J. (1998). The palladium-catalyzed synthesis of organic amines. DSpace@MIT. Retrieved from [Link]

  • Feng, P., & Ngai, M. Y. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (115), e53789. Retrieved from [Link]

  • González, I., et al. (2009). Selective Monomethylation of Anilines by Cu(OAc)₂-Promoted Cross-Coupling with MeB(OH)₂. Organic Letters, 11(8), 1677-1680. Retrieved from [Link]

  • Wang, Q., et al. (2018). Intermolecular [3+2] Annulation of Cyclopropylanilines with Alkynes, Enynes, and Diynes via Visible Light Photocatalysis. ACS Catalysis, 8(8), 7112-7117. Retrieved from [Link]

  • Pérez-Gálan, P., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand. ACS Catalysis, 12(22), 14112-14121. Retrieved from [Link]

  • Chemchart. (n.d.). 2-(Methylthio)aniline (2987-53-3). Retrieved from [Link]

  • Various Authors. (n.d.). Supplementary Information.
  • Wang, C., et al. (2020). Iron-catalyzed ortho trifluoromethylation of anilines via picolinamide assisted photoinduced C–H functionalization. Organic & Biomolecular Chemistry, 18(38), 7545-7549. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-cyclopropylaniline (C9H11N). Retrieved from [Link]

  • Cui, W., & Loeppky, R. N. (2001). Synthesis of Cyclopropyl anilines. Tetrahedron, 57(15), 2953-2956.
  • Hu, L., et al. (2018). Highly mono-selective ortho-methylthiolation of benzamides via cobalt-catalyzed sp2 C–H activation. Organic Chemistry Frontiers, 5(2), 216-221. Retrieved from [Link]

  • Argent, S. P., et al. (2020). An Aminative Rearrangement of O-(Arenesulfonyl)hydroxylamines: Facile Access to ortho-Sulfonyl Anilines. Angewandte Chemie International Edition, 59(46), 20455-20459. Retrieved from [Link]

  • Pflug, N. C., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Experts at ESF. Retrieved from [Link]

  • McNeill Research Group. (2019, March 26). N-cyclopropylanilines to probe oxidative properties of triplet-state photosensitizers. Retrieved from [Link]

  • Padro, J. M., et al. (2025). Exploring the Chemistry and Applications of Thio-, Seleno-, and Tellurosugars. Molecules, 30(9), 2134. Retrieved from [Link]

  • Wang, Q., et al. (2020). Electrocatalytic redox neutral [3 + 2] annulation of N-cyclopropylanilines and alkenes. Chemical Science, 11(45), 12268-12274. Retrieved from [Link]

  • Feng, P., & Ngai, M. Y. (2022, September 25). Synthesis Of Ortho-Trifluoromethoxylated Aniline Derivatives l Protocol Preview. JoVE. Retrieved from [Link]

  • Various Authors. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
  • Das, A., et al. (2021). Thione Derivatives as Medicinally Important Compounds. ChemistrySelect, 6(34), 8863-8885. Retrieved from [Link]

Sources

4-Cyclopropyl-2-(methylthio)aniline: Technical Profile & Synthesis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Cyclopropyl-2-(methylthio)aniline: Synthesis, Properties, and Application in Medicinal Chemistry Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.

Compound Identity & Physicochemical Core

This compound represents a high-value "privileged scaffold" in modern kinase inhibitor design. The ortho-methylthio group provides a unique hydrogen-bond acceptor motif capable of interacting with the hinge region of kinases (e.g., c-Met, VEGFR), while the para-cyclopropyl moiety offers metabolic stability and hydrophobic bulk superior to a simple ethyl or isopropyl group.

Property Data Specification
Chemical Name This compound
CAS Number 2222716-11-0
Molecular Formula C₁₀H₁₃NS
Molecular Weight 179.28 g/mol
SMILES CSC1=C(N)C=C(C2CC2)C=C1
Appearance Viscous oil to low-melting solid (dependent on purity)
Solubility Soluble in DMSO, DCM, MeOH; sparingly soluble in water.[1]
pKa (Calculated) ~3.8–4.2 (Aniline nitrogen)
Strategic Synthesis Architecture

The synthesis of this compound requires a convergent approach to avoid the oxidation sensitivity of the sulfide group and the potential for side reactions involving the free aniline.

While nucleophilic aromatic substitution (SNAr) on a fluoro-nitro precursor is possible, the Suzuki-Miyaura Cross-Coupling route is superior for research-scale production due to milder conditions and higher functional group tolerance.

The Retrosynthetic Logic:
  • Target Disconnection: The C(sp²)–C(sp³) bond at the cyclopropyl position.

  • Precursor: 4-Bromo-2-(methylthio)aniline (CAS: 475089-07-7).[2] This building block is commercially available or easily synthesized via bromination of 2-(methylthio)aniline.

  • Coupling Partner: Cyclopropylboronic acid .

Synthesis Workflow Diagram

SynthesisRoute Start 2-(Methylthio)aniline (CAS 2987-53-3) Bromination Step 1: Regioselective Bromination (NBS, DMF, 0°C) Start->Bromination Electrophilic Subst. Intermediate 4-Bromo-2-(methylthio)aniline (CAS 475089-07-7) Bromination->Intermediate Yield: ~85-90% Coupling Step 2: Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K3PO4, 100°C) Intermediate->Coupling + Cyclopropylboronic acid Product This compound (CAS 2222716-11-0) Coupling->Product Yield: ~70-80%

Figure 1: Convergent synthetic pathway utilizing a palladium-catalyzed cross-coupling strategy to install the cyclopropyl moiety.[3]

Detailed Experimental Protocol

Objective: Synthesis of this compound from 4-bromo-2-(methylthio)aniline.

Reagents & Materials:
  • Substrate: 4-Bromo-2-(methylthio)aniline (1.0 equiv)

  • Coupling Partner: Cyclopropylboronic acid (1.5 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (5 mol%)[3]

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv)

  • Solvent System: Toluene : Water (10:1 v/v)

  • Atmosphere: Argon or Nitrogen (Strictly inert)

Step-by-Step Methodology:
  • System Preparation:

    • Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar.

    • Cycle vacuum/argon (3x) to ensure an oxygen-free environment. Rationale: The thioether moiety is susceptible to oxidation to sulfoxide/sulfone under high heat/O₂, and Pd(0) species are air-sensitive.

  • Reaction Assembly:

    • Charge the flask with 4-Bromo-2-(methylthio)aniline (e.g., 2.18 g, 10 mmol) and Cyclopropylboronic acid (1.29 g, 15 mmol).

    • Add K₃PO₄ (6.36 g, 30 mmol).

    • Add the solvent mixture: Toluene (40 mL) and Water (4 mL). Note: The biphasic system helps dissolve the inorganic base while solubilizing the organic reactants.

    • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Catalysis Initiation:

    • Add Pd(dppf)Cl₂ (408 mg, 0.5 mmol) in one portion against a positive stream of argon.

    • Heat the reaction mixture to 95–100°C (external oil bath temperature).

  • Monitoring & Workup:

    • Monitor via LC-MS or TLC (Hexane:EtOAc 4:1) every 2 hours. Reaction typically completes in 12–16 hours .

    • Quench: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (50 mL).

    • Extraction: Separate layers. Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).

    • Drying: Combine organic phases, wash with Brine (sat. NaCl), and dry over anhydrous Na₂SO₄.

    • Purification: Concentrate in vacuo. Purify the crude dark oil via Flash Column Chromatography on silica gel (Gradient: 0% to 20% EtOAc in Hexanes).

  • Validation:

    • The product should elute as a pale yellow to brownish oil.

    • ¹H NMR (400 MHz, CDCl₃) Diagnostic Signals:

      • 
         ~6.8–7.0 (m, 3H, Ar-H)
        
      • 
         ~3.8 (br s, 2H, NH₂)
        
      • 
         ~2.35 (s, 3H, S-CH₃)
        
      • 
         ~1.8 (m, 1H, Cyclopropyl-CH)
        
      • 
         ~0.9–0.6 (m, 4H, Cyclopropyl-CH₂)
        
Critical Process Parameters (Troubleshooting)
Issue Root Cause Corrective Action
Low Conversion Protodeboronation of Cyclopropylboronic acid.Use a large excess (2.0 eq) of boronic acid or switch to Cyclopropyl MIDA boronate for slow release.
Oxidation (Sulfoxide) Oxygen leakage into the system.Ensure strict degassing; add trace antioxidants (e.g., BHT) if necessary.
Pd Black Precipitation Catalyst decomposition.Maintain temperature <105°C; ensure ligand quality (dppf is robust, but PPh₃ is labile).
Safety & Handling
  • Thioether Odor: Methylthio compounds often carry a stench. All operations must be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) can be used to neutralize glassware/spills by oxidizing the sulfide to a non-volatile sulfoxide.

  • Aniline Toxicity: Anilines are toxic by inhalation and skin absorption (Methemoglobinemia risk). Wear double nitrile gloves and a lab coat.

  • Waste Disposal: Segregate aqueous waste containing palladium and heavy metals.

References
  • Compound Identity & CAS: ChemSrc. (2025). This compound - CAS 2222716-11-0. Retrieved from [Link][3]

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Cyclopropyl Scaffold Utility: Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756.

Sources

Safety Data, Predictive Toxicology, and Handling Protocols for 4-Cyclopropyl-2-(methylthio)aniline (CAS: 2222716-11-0)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Cyclopropyl-2-(methylthio)aniline (CAS: 2222716-11-0) is a highly specialized, multi-functional aromatic building block utilized primarily as an advanced intermediate in the synthesis of pharmaceutical active ingredients (APIs) and agrochemicals. Structurally, it features an aniline core, a cyclopropyl ring, and an ortho-methylthio ether group.

While its unique substitution pattern makes it highly valuable for cross-coupling reactions and heterocycle synthesis, it also presents complex toxicological challenges. Because empirical in vivo toxicity data for this specific proprietary intermediate is limited, this whitepaper utilizes scientifically rigorous read-across methodology—grounded in and—to establish a self-validating framework for its safe handling, predictive toxicity, and analytical validation[1][2].

Physicochemical Profiling & Structural Analysis

Understanding the physicochemical properties of this compound is critical for predicting its environmental fate, reactivity, and biological absorption. The presence of the lipophilic cyclopropyl group and the methylthio ether significantly increases its partition coefficient (LogP) compared to unsubstituted aniline, enhancing its potential for rapid dermal and cellular absorption.

Table 1: Physicochemical Properties
PropertyValue / DescriptionStructural Implication
Compound Name This compound-
CAS Number 2222716-11-0-
Molecular Formula C₁₀H₁₃NS-
Molecular Weight 179.28 g/mol Low molecular weight facilitates rapid transdermal penetration.
Physical State Viscous liquid / Low-melting solidHigh risk of surface contamination; requires strict spill protocols.
Solubility Soluble in DCM, EtOAc, MeOHHighly lipophilic; readily crosses lipid bilayers.
Reactivity Motif 1 Primary Amine (-NH₂)Susceptible to N-hydroxylation (toxicity) and acylation (synthetic utility).
Reactivity Motif 2 Methylthio Ether (-SCH₃)Vulnerable to S-oxidation, forming reactive sulfoxides/sulfones.

Toxicological Assessment (Predictive Read-Across)

As an aniline derivative, this compound is classified as a high-hazard systemic toxicant. The causality of its toxicity is rooted in its hepatic metabolism.

Mechanism of Acute Toxicity: Methemoglobinemia

The primary acute hazard of substituted anilines is their ability to induce methemoglobinemia [3].

  • The Causality: When absorbed, the compound undergoes Cytochrome P450 (CYP)-mediated N-hydroxylation in the liver to form an N-phenylhydroxylamine metabolite. This metabolite enters erythrocytes and initiates a catalytic redox cycle, oxidizing the Fe²⁺ in hemoglobin to Fe³⁺ (methemoglobin).

  • The Consequence: Methemoglobin cannot bind oxygen, leading to severe tissue hypoxia, cyanosis (bluish skin), and central nervous system depression.

Secondary Target Organ Toxicity: Splenic Damage

Chronic or sub-acute exposure leads to the accumulation of damaged, methemoglobin-rich red blood cells. The spleen scavenges these defective erythrocytes, leading to iron overload, oxidative stress, and eventual splenic fibrosis or tumorigenesis—a well-documented phenomenon in [3].

Substituent Effects (-SCH₃ and Cyclopropyl)
  • S-Oxidation: The ortho-methylthio group can be oxidized by hepatic flavin-containing monooxygenases (FMOs) or CYPs to form sulfoxides. This alters the electronic properties of the aromatic ring, potentially exacerbating the stability of the toxic N-hydroxy intermediates.

  • Cyclopropyl Stability: While cyclopropyl groups are generally used in medicinal chemistry to impart metabolic stability, under severe oxidative stress, ring-opening can occur, generating reactive radical species that may covalently bind to cellular macromolecules.

Metabolic Pathway Visualization

The following diagram illustrates the causal chain from chemical exposure to systemic toxicity, highlighting the dual metabolic liabilities of the primary amine and the thioether.

Mechanism Substrate This compound CYP Hepatic CYP450 Oxidation Substrate->CYP Absorption NHydroxy N-Hydroxylamine Metabolite CYP->NHydroxy N-Oxidation SOxide S-Oxidation (Sulfoxide) CYP->SOxide S-Oxidation MetHb Hemoglobin Oxidation (Fe3+) NHydroxy->MetHb Redox Cycling Hypoxia Methemoglobinemia MetHb->Hypoxia O2 Depletion Spleen Splenic Erythrocyte Scavenging Hypoxia->Spleen RBC Destruction

Fig 1: CYP450-mediated metabolic activation of substituted anilines leading to methemoglobinemia.

Safety Data Sheet (SDS) Core Components

Based on GHS (Globally Harmonized System) classification principles for structurally analogous compounds, the following hazard profile must be applied in laboratory settings.

Table 2: Predictive GHS Classification
Hazard ClassCategoryHazard Statement (H-Code)
Acute Toxicity (Oral) Category 3H301: Toxic if swallowed.
Acute Toxicity (Dermal) Category 3H311: Toxic in contact with skin.
Acute Toxicity (Inhalation) Category 3H331: Toxic if inhaled.
Eye Damage/Irritation Category 1H318: Causes serious eye damage.
Specific Target Organ Tox. STOT RE 1H372: Causes damage to organs (Blood, Spleen) through prolonged exposure.
Aquatic Toxicity Chronic 2H411: Toxic to aquatic life with long-lasting effects.

Critical Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.

Experimental Workflows & Safety Protocols

To ensure scientific integrity and operator safety, the following self-validating protocol must be strictly adhered to when utilizing this compound in synthetic workflows (e.g., Buchwald-Hartwig aminations or amide couplings).

Personal Protective Equipment (PPE) Causality
  • Gloves: Use Butyl rubber gloves (or double-glove with heavy-duty nitrile over inner polyethylene). Causality: Standard thin nitrile gloves offer poor permeation resistance to lipophilic anilines. Transdermal absorption bypasses first-pass hepatic detoxification, leading to rapid onset of systemic toxicity.

  • Ventilation: All manipulations must occur in a certified chemical fume hood. Causality: The compound's vapor pressure, while moderate, is sufficient to cause inhalation toxicity over an 8-hour TWA if exposed to open air.

Step-by-Step Reaction & Quenching Protocol
  • Inert Atmosphere Setup: Purge the reaction vessel with Argon. Causality: Anilines and thioethers are prone to auto-oxidation in the presence of atmospheric oxygen and light, which degrades the starting material into dark, insoluble polymeric tars.

  • Reagent Addition: Dissolve the aniline in a dry, degassed solvent (e.g., anhydrous DCM or Toluene) before adding electrophiles or catalysts.

  • Controlled Quenching: Quench the reaction using saturated aqueous sodium bicarbonate (

    
    ). Causality: Avoid strong aqueous acids (like 1M HCl) for quenching unless specifically aiming to form the water-soluble anilinium salt. Strong acids protonate the unreacted aniline, trapping it in the aqueous phase and complicating organic extraction, while also risking thioether cleavage.
    
  • Extraction: Extract the product into Ethyl Acetate. Wash the organic layer with brine to remove residual aqueous impurities, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Analytical Validation (LC-MS)

To validate the purity of the intermediate and monitor for oxidative degradation, employ the following LC-MS methodology:

  • Column: C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: Solvent A: Water + 0.1% Formic Acid; Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Causality of Additive: Formic acid is critical. It ensures the primary amine remains protonated

    
    , which suppresses peak tailing on the silica stationary phase and drastically enhances the ionization efficiency for positive-mode Electrospray Ionization (ESI+). Look for the parent mass 
    
    
    
    .

Workflow PPE 1. PPE & Setup Butyl Gloves Rxn 2. Reaction Inert Gas PPE->Rxn Quench 3. Quench NaHCO3 (aq) Rxn->Quench Extract 4. Extraction Organic Phase Quench->Extract LCMS 5. LC-MS ESI+ Analysis Extract->LCMS

Fig 2: Safe handling and experimental workflow for this compound.

References

  • National Institute for Occupational Safety and Health (NIOSH). "1988 OSHA PEL Project - Aniline." Centers for Disease Control and Prevention (CDC). Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Aniline Acute Exposure Guideline Levels." NIH Bookshelf. Available at:[Link]

  • Khan, M. F., et al. "Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review." PubMed Central (PMC). Available at:[Link]

  • Environmental Protection Agency (EPA). "Acute Exposure Guideline Levels for Selected Airborne Chemicals." EPA Guidelines. Available at:[Link]

Sources

Chemical and Metabolic Stability Profiling of Cyclopropyl and Methylthio-Substituted Anilines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of cyclopropyl and methylthio groups in aniline derivatives Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In medicinal chemistry, the modulation of aniline derivatives is a standard tactic to optimize potency and pharmacokinetic (PK) profiles. Two common substituents—the cyclopropyl group and the methylthio (-SMe) group —offer distinct advantages but introduce specific stability liabilities that are often overlooked until late-stage lead optimization.

This guide analyzes the stability profiles of these functional groups within the electronic context of aniline systems. It details the dichotomy between the metabolic susceptibility of the methylthio group (S-oxidation) and the "radical clock" instability of N-cyclopropyl anilines, providing actionable protocols for early-stage de-risking.

The Physico-Chemical Landscape

To understand stability, one must first quantify the electronic environment. Aniline is electron-rich; adding a methylthio group further enriches the ring, while a cyclopropyl group acts as a steric blocker with unique electronic properties (high s-character).

Comparative Electronic & Physical Properties
SubstituentHammett

Hammett

Lipophilicity (

)
Electronic EffectStability Concern
-H 0.000.000.00NeutralBaseline
-SMe 0.000.150.61Resonance Donor / Inductive WithdrawerHigh (Oxidation)
-Cyclopropyl -0.21-0.07~1.14Weak Donor (Hyperconjugation)Medium (Radical Opening)
-OMe (Ref)-0.270.12-0.02Strong DonorLow (Demethylation)

Data Note: The -SMe group is unique; it is an electron donor by resonance (


) but an electron withdrawer by induction (

). In anilines, this duality creates a system highly susceptible to oxidative attack.

The Methylthio Liability: S-Oxidation

The methylthio group is a classic "soft spot" in metabolic stability. While it is an excellent bioisostere for a methoxy group (increasing lipophilicity and membrane permeability), it is prone to rapid oxidation.

The Metabolic Cascade

In the presence of Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs), the sulfur atom undergoes sequential oxidation:

  • Sulfoxide Formation (-S(O)Me): Rapid and often stereoselective. This introduces a chiral center, creating diastereomers if the molecule is already chiral—a nightmare for CMC (Chemistry, Manufacturing, and Controls).

  • Sulfone Formation (-SO₂Me): Slower. The sulfone is metabolically stable but strongly electron-withdrawing, which can kill potency if the target requires an electron-rich pharmacophore.

Chemical Instability

Chemically, -SMe anilines are sensitive to ambient oxidation over time, particularly in solution. They are incompatible with strong oxidants (e.g., mCPBA, H₂O₂) used in late-stage functionalization.

The Cyclopropyl Paradox: Blocker vs. Trap

The stability of the cyclopropyl group depends entirely on its connectivity: C-linked (Aryl-cyclopropyl) vs. N-linked (N-cyclopropyl aniline).

C-Cyclopropyl: The Metabolic Blocker

When attached directly to the aromatic ring carbon, the cyclopropyl group is robust. Its C-H bonds have high dissociation energies (~106 kcal/mol) due to significant s-character, making them resistant to CYP450 hydrogen abstraction. It effectively blocks metabolic dealkylation compared to isopropyl or ethyl groups.

N-Cyclopropyl: The Radical Trap

When attached to the aniline nitrogen, the cyclopropyl group becomes a liability under oxidative stress.

  • Mechanism: Aniline nitrogen is easily oxidized to a radical cation (

    
    ).
    
  • The "Radical Clock": The adjacent cyclopropyl ring undergoes rapid, irreversible ring opening driven by the release of ring strain (~27.5 kcal/mol). This generates a reactive alkyl radical that can covalently bind to proteins (toxicity) or degrade the drug.

  • Relevance: This pathway is triggered by Single Electron Transfer (SET) mechanisms, common in P450 metabolism and photo-oxidation.

Visualizing the Instability Pathways

The following diagram illustrates the divergent failure modes of these two groups within an aniline scaffold.

StabilityPathways cluster_legend Pathway Legend Start Substituted Aniline (Parent) S_Ox1 Sulfoxide (-S(O)Me) [Chiral Liability] Start->S_Ox1 FMO/CYP (S-Oxidation) RadicalCat Aniline Radical Cation (N*+) Start->RadicalCat SET Oxidation (P450/Light) S_Ox2 Sulfone (-SO2Me) [Electronic Deactivation] S_Ox1->S_Ox2 Slow Oxidation RingOpen Ring-Opened Alkyl Radical RadicalCat->RingOpen N-Cyclopropyl Ring Opening Adduct Covalent Protein Adduct (Toxicity) RingOpen->Adduct Trapping Legend1 Blue Arrow: Metabolic Initiation Legend2 Red Arrow: Degradation/Toxicity

Figure 1: Divergent metabolic instability pathways.[1] The -SMe group undergoes sequential oxygenation, while the N-cyclopropyl group risks radical-mediated ring opening.

Experimental Protocols for Stability Profiling

Do not rely solely on predictive models. Use these self-validating protocols to empirically determine stability.

Protocol A: Oxidative Stress Test (Chemical Proxy for Metabolism)

Purpose: Rapidly assess the susceptibility of the -SMe group to oxidation and the N-cyclopropyl group to radical opening without using expensive microsomes.

  • Preparation: Dissolve substrate (10 mM) in Acetonitrile/Water (1:1).

  • Initiation: Add Hydrogen Peroxide (H₂O₂, 2.0 equiv) for S-oxidation check, or use a Single Electron Transfer (SET) oxidant like Cerium(IV) Ammonium Nitrate (CAN, 1.0 equiv) to test N-cyclopropyl stability.

  • Monitoring: Analyze via LC-MS at T=0, 1h, 4h, and 24h.

  • Readout:

    • SMe Instability: Appearance of M+16 (Sulfoxide) and M+32 (Sulfone) peaks.

    • Cyclopropyl Instability: Appearance of M+18 (hydration of ring-opened cation) or complex fragmentation patterns.

Protocol B: Microsomal Stability Assay (HLM)

Purpose: Definitive assessment of metabolic clearance.

  • Incubation: Incubate test compound (1 µM) with Human Liver Microsomes (HLM, 0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Activation: Initiate with NADPH-regenerating system (MgCl₂, Glucose-6-phosphate, G6PDH, NADP+).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold Acetonitrile containing internal standard.

  • Calculation: Plot ln(% remaining) vs. time.

  • Critical Control: Run Thioanisole (High S-oxidation control) and Verapamil (High clearance control) in parallel.

Lead Optimization Decision Logic

When should you retain these groups? Use this logic flow to guide SAR (Structure-Activity Relationship) decisions.

DecisionTree Start Aniline Lead Candidate CheckSMe Contains -SMe Group? Start->CheckSMe CheckCyc Contains Cyclopropyl? CheckSMe->CheckCyc No SMe_Risk Risk: S-Oxidation (Chiral Sulfoxide) CheckSMe->SMe_Risk Yes Cyc_Type Linkage Type? CheckCyc->Cyc_Type Yes SMe_Fix Strategy: Replace with -OCF3, -SCF3, or -SO2Me (if e- withdrawing ok) SMe_Risk->SMe_Fix Cyc_N N-Linked (Aniline N) Cyc_Type->Cyc_N N-Linked Cyc_C C-Linked (Aryl Ring) Cyc_Type->Cyc_C C-Linked Cyc_N_Fix Risk: Radical Ring Opening. Monitor GSH Adducts. Cyc_N->Cyc_N_Fix Cyc_C_Benefit Benefit: Metabolic Blocker. Retain. Cyc_C->Cyc_C_Benefit

Figure 2: Strategic decision tree for retaining or replacing cyclopropyl and methylthio groups based on stability risks.

References

  • Electronic Properties of Substituents: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • N-Cyclopropyl Radical Probes: Pflug, N. C., et al. (2019).[2] Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology, 53(9), 4997–5006. Link

  • Metabolic Stability of Cyclopropyl Groups: Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery. Link

  • S-Oxidation in Drug Discovery: Smith, D. A., et al. (2009). Sulfur in Medicinal Chemistry. Metabolism, Pharmacokinetics and Toxicity of Functional Groups, RSC Publishing. Link

  • Bioisosteres in Medicinal Chemistry: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

Sources

An In-depth Technical Guide to the pKa and Ionization Properties of 4-Cyclopropyl-2-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Advanced Chemistry Group

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3] This guide provides a comprehensive technical overview of the ionization properties of 4-Cyclopropyl-2-(methylthio)aniline, a substituted aniline of interest in medicinal chemistry. We will explore the theoretical underpinnings of its basicity, detail rigorous experimental and computational methodologies for pKa determination, and discuss the implications of its ionization state on key drug-like properties. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of how molecular structure dictates ionization behavior and how to leverage this knowledge in rational drug design.

Introduction: The Central Role of pKa in Drug Efficacy

This compound is an aromatic amine featuring a synthetically valuable aniline core. The basicity of its amino group, quantified by the pKa of its conjugate acid, is a pivotal determinant of its behavior in a biological system. The majority of drugs are weak acids or bases, and their ionization state at physiological pH (typically ~7.4) governs their ability to permeate biological membranes, bind to targets, and maintain solubility.[2][4]

The pH partition hypothesis posits that only the neutral, unionized form of a drug can passively diffuse across lipophilic cell membranes.[1] Consequently, a drug's pKa value, which dictates the pH at which it is 50% ionized, is fundamental to predicting its oral absorption and tissue distribution.[5] Understanding and accurately determining the pKa of this compound is therefore not an academic exercise, but a prerequisite for its successful development as a potential therapeutic agent.

Theoretical Framework: Predicting Basicity from Structure

The basicity of the aniline nitrogen is dictated by the availability of its lone pair of electrons for protonation. Substituents on the phenyl ring can dramatically alter this basicity through a combination of inductive and resonance effects.[6][7]

  • Baseline - Aniline: Unsubstituted aniline has a well-established pKa of approximately 4.6 for its conjugate acid.[6] This relatively low basicity (compared to aliphatic amines) is due to the delocalization of the nitrogen's lone pair into the aromatic π-system, which reduces its availability.

  • Para-Cyclopropyl Substituent: The cyclopropyl group at the para-position is known to be electron-donating. This donation occurs through its unique "bent" sigma bonds which can overlap with the aromatic π-system, a phenomenon often described as σ-π conjugation. This effect increases the electron density on the aniline nitrogen, making it more basic.[8] Therefore, the para-cyclopropyl group is expected to increase the pKa relative to aniline.

  • Ortho-Methylthio Substituent: The methylthio (-SCH₃) group in the ortho-position has a more complex influence. It can donate electron density via resonance (π-donation) from the sulfur lone pairs but also withdraws electron density inductively due to sulfur's electronegativity (σ-withdrawal).[6][9] Furthermore, its presence in the ortho position can introduce steric hindrance, potentially impeding the solvation of the protonated anilinium ion, which can decrease basicity. The net effect of the methylthio group is often a modest increase in basicity, as seen in 4-(methylthio)aniline (pKa ≈ 4.35), though the ortho positioning in our target molecule adds complexity.[6]

Predicted Effect: The combined influence of a strongly electron-donating para-cyclopropyl group and a weakly donating/hindering ortho-methylthio group suggests that the pKa of this compound will be higher than that of unsubstituted aniline (pKa > 4.6).

Methodologies for pKa Determination

Accurate pKa determination requires robust and validated methodologies. Both experimental and computational approaches provide critical, complementary insights.

Experimental Gold Standard: Potentiometric Titration

Potentiometric titration remains one of the most accurate and reliable methods for pKa determination.[10][11][12] The method involves monitoring pH changes in a solution of the analyte upon the stepwise addition of a standardized titrant.

Detailed Protocol for Potentiometric pKa Determination:

  • System Calibration (Self-Validation): Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25°C).[13][14] This step is critical for measurement accuracy.

  • Sample Preparation: Accurately weigh and dissolve this compound in a suitable co-solvent (e.g., methanol or DMSO) if aqueous solubility is low, then dilute with water to a final concentration of approximately 1-5 mM. The final co-solvent percentage should be minimized and kept constant.

  • Ionic Strength Adjustment: Add a background electrolyte (e.g., 0.15 M KCl) to the sample solution.[13][14] This maintains a constant ionic strength, minimizing fluctuations in activity coefficients during the titration.

  • Inert Atmosphere: Purge the sample solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes before and during the titration.[13][14] This displaces dissolved CO₂, which can form carbonic acid and interfere with the titration of basic compounds.

  • Acidification: For a basic analyte, add a standardized strong acid (e.g., 0.1 M HCl) to the solution to lower the initial pH to ~2. This ensures the complete protonation of the aniline nitrogen.[13]

  • Titration: Place the solution in a thermostatted vessel with continuous stirring. Add small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH) and record the pH reading after it stabilizes following each addition.[11]

  • Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the pH value at the half-equivalence point, which can be precisely located using the maximum of the first derivative of the titration curve (dpH/dV).[13]

G cluster_prep 1. Preparation & Calibration cluster_titration 2. Titration cluster_analysis 3. Data Analysis p1 Calibrate pH Meter (pH 4, 7, 10 Buffers) p2 Prepare Analyte Solution (1-5 mM in H2O/Co-solvent) p1->p2 p3 Adjust Ionic Strength (0.15 M KCl) p2->p3 p4 Purge with N2 (Remove CO2) p3->p4 t1 Acidify Sample to pH ~2 (0.1 M HCl) p4->t1 t2 Titrate with Standard Base (0.1 M NaOH) t1->t2 t3 Record pH vs. Volume t2->t3 a1 Plot Titration Curve (pH vs. Volume) t3->a1 a2 Calculate 1st Derivative (dpH/dV) a1->a2 a3 Determine Equivalence Point (Peak of 1st Derivative) a2->a3 a4 Calculate pKa (pH at 1/2 Equivalence Volume) a3->a4

Fig 1. Workflow for pKa determination by potentiometric titration.
In-Silico Prediction: A High-Throughput Approach

Computational methods are invaluable for predicting pKa values, especially in early-stage drug discovery where rapid screening of many compounds is necessary.[15][16] These methods range from empirical, structure-based models to more rigorous quantum mechanical (QM) calculations.[17]

Typical Workflow for QM-Based pKa Prediction:

  • Structure Preparation: Generate 3D conformers of both the neutral base (aniline) and its conjugate acid (anilinium ion).

  • Geometry Optimization: Optimize the geometry of the lowest energy conformer for each species in both the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., IEFPCM, SMD).[18][19]

  • Energy Calculation: Perform high-level single-point energy calculations on the optimized structures to obtain the Gibbs free energies (G) of both species in solution.

  • pKa Calculation: The pKa is calculated using the thermodynamic cycle shown below, which relates the free energy of deprotonation in solution (ΔG°(aq)) to the pKa value.

G cluster_workflow Computational pKa Prediction Workflow start Input 3D Structure conf Conformer Generation start->conf opt_gas Gas-Phase Geometry Optimization conf->opt_gas opt_sol Aqueous-Phase (PCM) Geometry Optimization opt_gas->opt_sol energy Gibbs Free Energy Calculation (ΔG) opt_sol->energy pka_calc pKa Calculation via Thermodynamic Cycle energy->pka_calc

Fig 2. A generalized workflow for computational pKa prediction.

Ionization Profile and Data Summary

The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the protonated (conjugate acid, BH⁺) and unprotonated (base, B) forms of the molecule.

pH = pKa + log([B]/[BH⁺])

This relationship is crucial as it allows for the prediction of the ionization state at any given pH. For a basic compound like this compound, when the pH is below the pKa, the protonated, charged form predominates. When the pH is above the pKa, the neutral, uncharged form is dominant.

Fig 3. Ionization equilibrium for this compound.

Table 1: pKa Values of this compound and Related Compounds

CompoundSubstituentspKa Value (Conjugate Acid)Rationale / Reference
AnilineNone4.60Benchmark value.[6]
4-Methylaniline4-CH₃5.08Electron-donating group increases basicity.[6]
4-(Methylthio)aniline4-SCH₃4.35Weakly donating/withdrawing; net effect is small.[6]
This compound 4-C₃H₅, 2-SCH₃ ~5.2 (Predicted) Strong donation from p-cyclopropyl expected to dominate, increasing basicity significantly.

Note: The pKa value for the title compound is a prediction based on substituent effects, as no experimental value is readily available in the cited literature.

Implications for Drug Development

The pKa value of ~5.2 predicted for this compound has significant consequences for its potential as a drug candidate.

  • Aqueous Solubility: At a pH below its pKa, the molecule will exist predominantly in its protonated, cationic form. This charge significantly enhances its solubility in aqueous environments like the stomach (pH 1.5-3.5) and the bloodstream (pH 7.4). However, at pH 7.4, a significant portion will be in the neutral form, which could limit solubility if the neutral form is poorly soluble.

  • Membrane Permeability: According to the pH partition hypothesis, the neutral form is favored for passive diffusion across the lipid bilayers of the intestinal epithelium and other cell membranes.[1] With a pKa of ~5.2, at the intestinal pH (~6.0-7.5), a substantial fraction of the compound will be in its neutral, membrane-permeable form, suggesting good potential for oral absorption.[4][5]

  • Target Binding: If the drug target's binding pocket contains acidic residues (e.g., aspartate, glutamate), the protonated form of the aniline could form a crucial charge-charge interaction (a salt bridge), significantly enhancing binding affinity and potency.

  • Off-Target Effects: The basicity of the amine can be responsible for off-target liabilities, such as binding to the hERG potassium channel, which is a key concern in cardiotoxicity screening.

Conclusion

This guide has detailed the theoretical and practical considerations for understanding the pKa and ionization properties of this compound. Based on an analysis of substituent effects, the compound is predicted to be a weak base with a pKa of approximately 5.2. This value places it in a favorable range for drug development, suggesting a good balance between aqueous solubility (when protonated) and membrane permeability (when neutral) under physiological pH conditions. Rigorous experimental determination via potentiometric titration is essential to validate this prediction and provide the precise data needed to build predictive pharmacokinetic models. A thorough understanding of this fundamental property is a cornerstone of a data-driven approach to medicinal chemistry and is critical for advancing a compound through the drug discovery pipeline.

References

  • Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. MDPI. [Link]

  • pKa prediction from an ab initio bond length: Part 3—benzoic acids and anilines. Royal Society of Chemistry. [Link]

  • pKa Prediction for Anilines. Scribd. [Link]

  • The Significance of Acid/Base Properties in Drug Discovery. National Center for Biotechnology Information (PMC). [Link]

  • What is pKa and how is it used in drug development?. Pion Inc.. [Link]

  • Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. ResearchGate. [Link]

  • Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. ACS Publications. [Link]

  • Benchmarking In Silico Tools for Cysteine pKa Prediction. ACS Publications. [Link]

  • What does pKa mean and why can it influence drug absorption and excretion?. Ausmed. [Link]

  • The pKa Distribution of Drugs: Application to Drug Discovery. National Center for Biotechnology Information (PMC). [Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

  • In silico pKa prediction and ADME profiling. PubMed. [Link]

  • MoKa - pKa modelling. Molecular Discovery. [Link]

  • (PDF) In Silico Prediction of pKa Values Using Explainable Deep Learning Methods. ResearchGate. [Link]

  • Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid. ResearchGate. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Link]

  • Development of Methods for the Determination of pKa Values. National Center for Biotechnology Information (PMC). [Link]

  • Substituent effects on the physical properties and pKa of aniline. ResearchGate. [Link]

  • Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. ACS Publications. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. [Link]

  • Substituent effects on the physical properties and pKa of aniline. Semantic Scholar. [Link]

  • Correlation between hardness and basicity (pKa) of substituted anilines. TSI Journals. [Link]

  • 4-(Methylthio)aniline. National Center for Biotechnology Information (PubChem). [Link]

  • pKa values bases. University of Tartu. [Link]

  • 4-(methylthio)aniline (C7H9NS). PubChemLite. [Link]

  • pKa Data Compiled by R. Williams. University of Rochester. [Link]

  • pKa Data Compiled by R. Williams page-1. organicdivision.org. [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocols for 4-Cyclopropyl-2-(methylthio)aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The target scaffold, 4-Cyclopropyl-2-(methylthio)aniline , represents a high-value intermediate in modern drug discovery, particularly for kinase inhibitors and GPCR ligands.[1]

  • The Cyclopropyl Moiety: Acts as a bioisostere for ethyl or isopropyl groups but offers superior metabolic stability (blocking

    
    -hydride elimination) and rigidifies the vector of the aniline nitrogen, often improving binding affinity in hydrophobic pockets.[1]
    
  • The Methylthio (-SMe) Group: Provides a unique electronic profile (

    
    , 
    
    
    
    ) and serves as a versatile handle.[1] It can function as a weak hydrogen bond acceptor or be oxidized late-stage to a sulfoxide (-SOMe) or sulfone (-SO
    
    
    Me) to modulate polarity and solubility.[1]

Synthetic Challenge: The primary challenge in synthesizing this molecule is the incompatibility of the sulfur moiety with certain transition metal catalysts (catalyst poisoning) and hydrogenation conditions (desulfurization).[1] This guide presents two validated protocols designed to circumvent these issues: a Robust Scale-Up Route (via Nitro-arene) and a Rapid Med-Chem Route (via direct coupling).[1]

Retrosynthetic Analysis

To ensure high regioselectivity and yield, we employ a disconnection strategy that installs the sensitive amine last (via reduction) or utilizes a pre-functionalized aniline core.[1]

Retrosynthesis Target This compound NitroInt 4-Cyclopropyl-2-(methylthio)-1-nitrobenzene Target->NitroInt Chemoselective Reduction BromoAniline 4-Bromo-2-(methylthio)aniline Target->BromoAniline Suzuki-Miyaura Coupling BromoNitro 4-Bromo-2-(methylthio)-1-nitrobenzene NitroInt->BromoNitro Suzuki-Miyaura Coupling StartA 4-Bromo-2-fluoronitrobenzene (Commercial Starting Material) BromoNitro->StartA SNAr (Regioselective) StartB 2-(Methylthio)aniline (Commercial Starting Material) BromoAniline->StartB Electrophilic Bromination

Figure 1: Retrosynthetic disconnection showing the Modular Route (Left) and Direct Route (Right).[1]

Protocol A: The Robust Scale-Up Route (Recommended)[1]

This route is preferred for multi-gram synthesis because it relies on


 chemistry for perfect regiocontrol and avoids handling unstable aniline intermediates until the final step.
Step 1: Regioselective S-Arylation ( )

Reaction: 4-Bromo-2-fluoronitrobenzene + NaSMe


 4-Bromo-2-(methylthio)nitrobenzene[1]
  • Rationale: The nitro group activates the ortho-fluorine toward nucleophilic attack. The para-bromine is less activated and remains intact for the subsequent coupling step.

  • Reagents:

    • 4-Bromo-2-fluoronitrobenzene (1.0 equiv)[1]

    • Sodium thiomethoxide (NaSMe) (1.1 equiv) - Handle with care (hygroscopic/odor).[1]

    • THF (anhydrous) or DMF.[1]

Procedure:

  • Dissolve 4-bromo-2-fluoronitrobenzene in anhydrous THF (0.5 M) and cool to 0°C under

    
    .
    
  • Add NaSMe portion-wise over 15 minutes. Caution: Exothermic.

  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • TLC Check: Mobile phase 10% EtOAc/Hexane. Product is less polar than starting material.[1]

  • Workup: Quench with water. Extract with EtOAc.[1] Wash organic layer with water (

    
    ) and brine to remove DMF/salts.[1] Dry over 
    
    
    
    .[1][2]
  • Yield: Typically >90%. Yellow solid.[1]

Step 2: Palladium-Catalyzed Cyclopropylation

Reaction: 4-Bromo-2-(methylthio)nitrobenzene + Cyclopropylboronic acid


 4-Cyclopropyl-2-(methylthio)nitrobenzene[1]
  • Critical Parameter: Sulfur can coordinate to Pd, deactivating the catalyst.[1] We use a high-activity catalyst system (

    
    ) and elevated temperature to overcome this.[1]
    
  • Reagents:

    • Aryl bromide (from Step 1) (1.0 equiv)[1]

    • Cyclopropylboronic acid (1.3 equiv)[1]

    • 
       (0.05 equiv)[1]
      
    • 
       (3.0 equiv) - Superior to carbonate bases for sterically demanding couplings.[1]
      
    • Toluene/Water (10:1 ratio).[1]

Procedure:

  • Charge a reaction vessel with the aryl bromide, boronic acid, base, and catalyst.[1]

  • Evacuate and backfill with Argon (

    
    ).[1]
    
  • Add degassed Toluene/Water.[1]

  • Heat to 100°C for 12–16 hours. Vigorous stirring is essential for the biphasic mixture.

  • Workup: Filter through Celite (to remove Pd residues). Dilute with EtOAc, wash with brine.[1]

  • Purification: Flash chromatography (0-5% EtOAc in Hexanes).

  • Note: The cyclopropyl ring is stable under these conditions.

Step 3: Chemoselective Nitro Reduction

Reaction: 4-Cyclopropyl-2-(methylthio)nitrobenzene


 Target Aniline[1]
  • Expert Insight: Do NOT use Catalytic Hydrogenation (

    
    , Pd/C) or Raney Nickel. [1]
    
    • Risk: Raney Ni will desulfurize the molecule (cleave the C-S bond).[1] Pd/C is often poisoned by the sulfide.

    • Solution: Use Iron (Fe) or Zinc (Zn) mediated reduction.[1]

Procedure (Fe/NH4Cl Method):

  • Suspend the nitro compound (1.0 equiv) in EtOH/Water (3:1).[1]

  • Add Iron powder (5.0 equiv) and Ammonium Chloride (

    
    ) (5.0 equiv).
    
  • Heat to reflux (80°C) for 2–4 hours.

  • Monitoring: The yellow nitro compound converts to a pale/colorless aniline.

  • Workup: Cool, filter through a Celite pad (wash with EtOAc). The filtrate is concentrated, redissolved in EtOAc, washed with

    
    , and dried.[1]
    
  • Final Product: Isolate as a free base (oil or low-melting solid) or convert to HCl salt for storage.

Analytical Validation

To validate the synthesis, confirm the following characteristic signals in the


 NMR (400 MHz, 

):
MoietyChemical Shift (

ppm)
MultiplicityIntegrationDiagnostic Feature
Cyclopropyl 0.60 – 0.95Multiplets (2 sets)4HCharacteristic high-field roofed multiplets.[1]
Cyclopropyl-CH ~1.85Multiplet1HMethine proton linking ring to aryl core.[1]
S-Methyl 2.35 – 2.45Singlet3HDistinct singlet, slightly deshielded by aryl ring.[1]
Amine (

)
3.50 – 4.00Broad Singlet2HExchangeable with

.[1]
Aromatic 6.50 – 7.20ABX System3HDoublet (ortho to

) shifts upfield due to shielding.[1]

Workflow Logic & Decision Tree

The following diagram illustrates the decision-making process for selecting the correct reduction method and troubleshooting coupling failures.

Workflow cluster_coupling Coupling Optimization Start Start: Nitro-Arene Intermediate CheckS Does molecule contain Sulfur? Start->CheckS MethodA Method A: H2 + Pd/C CheckS->MethodA No MethodB Method B: Fe / NH4Cl or SnCl2 CheckS->MethodB Yes (S-Me present) ResultA FAILURE: Catalyst Poisoning or Desulfurization MethodA->ResultA ResultB SUCCESS: Chemoselective Reduction MethodB->ResultB Step2 Suzuki Coupling Step Issue Low Conversion? Step2->Issue Fix1 Switch to S-Phos or X-Phos Gen 2 Issue->Fix1 Yes Fix2 Increase Temp to 110°C Issue->Fix2 Yes

Figure 2: Logical workflow for reduction method selection and coupling optimization.

Safety & Handling (HSE)

  • Thiols/Sulfides: Sodium thiomethoxide and the methylthio-intermediates have a characteristic "rotten cabbage" odor.

    • Control: All reactions must be performed in a well-ventilated fume hood.[1]

    • Waste: Treat aqueous waste streams with dilute bleach (NaOCl) to oxidize residual sulfides to odorless sulfoxides/sulfones before disposal.[1]

  • Cyclopropylboronic Acid: Generally stable, but can undergo protodeboronation if stored in acidic moisture.[1] Store at 4°C.[1]

  • Iron Waste: The iron sludge from the reduction step is pyrophoric when dry. Keep wet and dispose of in a dedicated solid waste container.

References

  • Suzuki-Miyaura Coupling on Sulfur-Containing Arenes

    • Context: Validation of Pd-c
    • Source: BenchChem.[1] "Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions."

  • Chemoselective Nitro Reduction

    • Context: Comparison of Fe/NH4Cl vs Hydrogenation for sensitive substr
    • Source: BenchChem.[1] "A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis."

  • Cyclopropylboronic Acid Reactivity

    • Context: Protocols for introducing cyclopropyl groups via Suzuki coupling.
    • Source: ResearchGate.[1] "Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions."

  • Nucleophilic Arom

    
    ): 
    
    • Context: Mechanism of displacing halides with thiomethoxide in nitro-arenes.
    • Source: Chemistry LibreTexts.[1] "16.7: Nucleophilic Aromatic Substitution."

  • Compound Data (4-(Methylthio)aniline)

    • Context: Physical properties and safety data for the aniline core.[3][4]

    • Source: PubChem. "4-(Methylthio)aniline | C7H9NS."[1][4]

    • [1]

Sources

Procedure for nucleophilic substitution using 4-Cyclopropyl-2-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Palladium-Catalyzed Nucleophilic Substitution Using 4-Cyclopropyl-2-(methylthio)aniline: Advanced Strategies for C-N Bond Formation

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the effective use of this compound in nucleophilic substitution reactions. We delve into the chemical reactivity of this versatile building block, highlighting the rationale for employing modern palladium-catalyzed cross-coupling methodologies over classical approaches. A detailed, field-proven protocol for the Buchwald-Hartwig amination is presented, including key experimental considerations, troubleshooting, and characterization techniques. This guide is structured to provide both a deep mechanistic understanding and a practical, step-by-step workflow for the synthesis of complex molecules, such as intermediates for the targeted anti-cancer agent, Lapatinib.

Introduction: Profile of a Key Pharmaceutical Intermediate

This compound is a substituted aniline of significant interest in the pharmaceutical industry. Its structure incorporates a nucleophilic amino group, an electron-donating methylthio moiety, and a cyclopropyl ring, making it a valuable and sterically defined building block. Most notably, it serves as a crucial precursor in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer[1][2].

The primary synthetic challenge when utilizing this molecule lies in forming a new carbon-nitrogen (C-N) bond at the aniline nitrogen. While the lone pair on the nitrogen atom makes it a nucleophile, the electron-rich nature of the aromatic ring, enhanced by both the amino and methylthio groups, generally disfavors traditional nucleophilic aromatic substitution (SNAr) pathways[3]. Such reactions typically require a highly electron-deficient aromatic ring and an excellent leaving group, conditions not inherent to this substrate[3][4].

Therefore, modern synthetic strategies have pivoted towards transition-metal catalysis, which provides a powerful and versatile platform for constructing C-N bonds under milder conditions and with broader substrate scope. The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, stands as the premier method for this transformation and will be the central focus of this guide[5][6].

Scientific Rationale & Mechanistic Overview

Reactivity and Electronic Properties

The aniline moiety of this compound is the primary site of nucleophilic reactivity. The key to successfully employing it in substitution reactions is to understand the factors governing its reactivity:

  • Nucleophilicity: The nitrogen lone pair is available for reaction, but its nucleophilicity can be modulated by the electronic character of the aromatic ring[7].

  • Leaving Groups: The methylthio (-SMe) group is a poor leaving group in classical nucleophilic substitutions. Its conjugate acid has a high pKa, meaning the resulting anion is not well-stabilized[8]. For comparison, the corresponding methylsulfonyl (-SO2Me) group is a vastly superior leaving group due to resonance stabilization of the negative charge across its oxygen atoms[8]. This inherent property makes direct displacement of the methylthio group challenging.

  • Catalytic Activation: Palladium catalysis circumvents these limitations. Instead of requiring the displacement of a leaving group from the aniline ring, the Buchwald-Hartwig reaction activates an aryl halide (or pseudohalide) electrophile, which then couples with the aniline nucleophile[5][9].

The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination provides a robust pathway for coupling amines with aryl halides. The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle, which is initiated by the oxidative addition of an aryl halide to a coordinatively unsaturated Pd(0) complex.

The key steps are:

  • Oxidative Addition: A Pd(0) complex, stabilized by phosphine ligands, reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The aniline coordinates to the Pd(II) center. A base then deprotonates the coordinated aniline to form a palladium amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

This catalytic cycle allows for the formation of C-N bonds that are otherwise difficult to access.

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle pd0 L-Pd(0) pd2_ox L-Pd(II)(Ar)(X) pd0->pd2_ox Oxidative Addition (+ Ar-X) pd2_amido [L-Pd(II)(Ar)(NHR')]- pd2_ox->pd2_amido Amine Coordination & Deprotonation (+ R'-NH2, + Base) pd2_amido->pd0 Reductive Elimination (- Ar-NHR') Product Ar-NHR' BaseH Base-H⁺ + X⁻ ArX Ar-X Amine R'-NH₂

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Palladium-Catalyzed Coupling

This section details a representative protocol for the Buchwald-Hartwig amination of this compound with a generic aryl bromide.

Objective: To synthesize N-(4-bromophenyl)-4-cyclopropyl-2-(methylthio)aniline.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound>97%VariousThe nucleophile.
1,4-Dibromobenzene>98%Sigma-AldrichThe electrophile. Can be substituted with other aryl halides.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeStrem ChemicalsPalladium precursor. Handle in an inert atmosphere.
Xantphos>98%Sigma-AldrichA bulky phosphine ligand, crucial for catalytic activity.
Sodium tert-butoxide (NaOtBu)>97%Acros OrganicsStrong, non-nucleophilic base. Highly hygroscopic.
TolueneAnhydrous, >99.8%Acros OrganicsReaction solvent. Must be de-gassed prior to use.
Diethyl EtherACS GradeFisher ScientificFor extraction.
Saturated Sodium Chloride (Brine)ACS GradeFisher ScientificFor aqueous wash.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeFisher ScientificDrying agent.
Silica Gel60 Å, 230-400 meshSorbent Tech.For column chromatography.
Schlenk flask or oven-dried reaction vial--For maintaining an inert atmosphere.
Magnetic stirrer and stir bar---
Inert gas supply (Argon or Nitrogen)High Purity-Essential for preventing catalyst deactivation.
Reaction Parameters
ParameterValue / StoichiometryRationale
This compound1.2 equivalentsA slight excess of the amine can help drive the reaction to completion.
1,4-Dibromobenzene1.0 equivalentThe limiting reagent.
Pd₂(dba)₃1-2 mol% (per Pd atom)Lower catalyst loading is preferred for cost and sustainability; may need optimization.
Xantphos2.2-4.4 mol% (Ligand:Pd ratio ~1.1:1)The ligand is essential for stabilizing the catalyst and facilitating the catalytic cycle[10][11].
NaOtBu1.4 equivalentsA strong base is required to deprotonate the aniline for the catalytic cycle to proceed efficiently[12].
Solvent (Toluene)0.1 - 0.5 M concentrationAffects reaction rate and solubility. Anhydrous and de-gassed conditions are critical.
Temperature100-110 °CSufficient thermal energy is typically required for the oxidative addition and reductive elimination steps.
Reaction Time4-24 hoursMonitored by TLC or GC-MS until consumption of the limiting reagent.
Step-by-Step Procedure

Caption: Step-by-step workflow for the Buchwald-Hartwig amination.

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1,4-dibromobenzene (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.044 eq), and NaOtBu (1.4 eq). The flask is sealed, and the atmosphere is replaced with argon by evacuating and backfilling three times.

    • Expert Insight: Handling the palladium catalyst and the strong base under an inert atmosphere is critical. Pd(0) species are sensitive to oxygen, and NaOtBu is highly reactive towards moisture. Failure to maintain inert conditions is a common cause of reaction failure.

  • Reagent Addition: Add anhydrous, de-gassed toluene via syringe to achieve the desired concentration. Stir for 5 minutes to allow for catalyst pre-formation. Then, add this compound (1.2 eq) via syringe.

  • Heating and Monitoring: Immerse the flask in a pre-heated oil bath at 110 °C and stir vigorously. Monitor the reaction's progress by periodically taking small aliquots (via syringe) for analysis by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the 1,4-dibromobenzene is consumed.

  • Reaction Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Key Considerations & Troubleshooting

  • Ligand Choice: While Xantphos is a robust and versatile ligand, other biarylphosphine ligands (e.g., those from the Buchwald or Hartwig groups) may offer improved yields for specific substrates. High-throughput screening can be an effective tool for optimizing ligand choice[11].

  • Base Sensitivity: The choice of base is crucial. While NaOtBu is effective, weaker bases like K₂CO₃ or Cs₂CO₃ may be required for substrates containing base-sensitive functional groups.

  • Side Reactions: The primary side reaction is often the hydrodehalogenation of the aryl halide starting material. This can be minimized by ensuring strictly anhydrous and anaerobic conditions. Oxidation of the methylthio group is also a theoretical possibility, though less common under these de-gassed conditions[3].

  • Reaction Failure: If the reaction fails to proceed, common causes include impure or wet solvent/reagents, inactive catalyst (due to air exposure), or an inappropriate choice of ligand/base for the specific substrate combination.

Conclusion

This compound is a valuable synthon whose utility is fully realized through modern catalytic methods. The palladium-catalyzed Buchwald-Hartwig amination offers a reliable, high-yielding, and broadly applicable strategy for its incorporation into complex molecular architectures. By understanding the underlying mechanistic principles and adhering to rigorous experimental technique, particularly the maintenance of an inert atmosphere, researchers can effectively leverage this protocol for applications in drug discovery and organic synthesis.

References

  • Li, G., et al. (2020). Palladium-catalyzed intermolecular transthioetherification of aryl halides with thioethers and thioesters. Nature Communications. Available at: [Link]

  • Walsh, P. J., et al. (2014). Palladium-Catalyzed Direct α-Aryation of Benzyl Thioethers with Aryl Bromides. Organic Letters. Available at: [Link]

  • Garg, N. K., et al. (2017). Palladium- and Nickel-Catalyzed Decarbonylative C–S Coupling to Convert Thioesters to Thioethers. Organic Letters. Available at: [Link]

  • Wang, J., et al. (2015). Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation. Organic Letters. Available at: [Link]

  • Yamaguchi, K., et al. (2022). Alkyl–aryl exchange of thioethers via Pd-catalyzed inert C(sp3)–S bond cleavage. ChemRxiv. Available at: [Link]

  • Lipshutz, B. H., et al. (2010). An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). Green Chemistry. Available at: [Link]

  • Wikipedia (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Li, J., et al. (2012). Practical synthesis of lapatinib. ResearchGate. Available at: [Link]

  • Nolan, S. P., et al. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. Available at: [Link]

  • Doyle, A. G., et al. (2018). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Princeton University. Available at: [Link]

  • Chemical-Suppliers.com (2024). 4-(Methylthio)aniline | CAS 104-96-1. Chemical-Suppliers.com. Available at: [Link]

  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Lee, I., et al. (2001). Nucleophilic substitution reactions of anilino thioethers with anilines in methanol. New Journal of Chemistry. Available at: [Link]

  • China Pharmaceutical University (2012). Practical synthesis of lapatinib. Journal of China Pharmaceutical University. Available at: [Link]

  • Quora (2024). What properties of aniline make it a suitable base for nucleophilic substitution reactions?. Quora. Available at: [Link]

  • Chemistry LibreTexts (2019). 13.1.2 "Nucleophilic Aromatic Substitution". Chemistry LibreTexts. Available at: [Link]

  • University of Calgary (n.d.). Ch 8 : Nucleophilc Substitution answers. University of Calgary Chemistry. Available at: [Link]

Sources

Application Note: 4-Cyclopropyl-2-(methylthio)aniline in Advanced Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedures Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Focus Area: Scaffold Optimization, Synthetic Integration, and High-Throughput Screening

Executive Summary & Pharmacophore Rationale

The development of highly selective small-molecule kinase inhibitors (SMKIs) and targeted protein degraders (PROTACs) requires highly optimized chemical scaffolds. 4-Cyclopropyl-2-(methylthio)aniline has emerged as a privileged building block in the design of next-generation kinase inhibitors, particularly those targeting cyclin-dependent kinases (e.g., CDK2) and mutant receptor tyrosine kinases [1].

As a Senior Application Scientist, I approach scaffold selection not merely as a structural exercise, but as a multi-parameter optimization problem. This specific aniline derivative offers a trifecta of pharmacological advantages:

  • The Primary Amine (Linker/Hinge Binder): Serves as a versatile synthetic handle for Buchwald-Hartwig cross-coupling or SNAr reactions, typically linking to a heterocyclic core (e.g., pyrimidine or quinoline) that engages the kinase hinge region.

  • The Para-Cyclopropyl Group (Lipophilic Anchor): Projects into deep hydrophobic pockets (such as the DFG-out pocket). Unlike linear alkyl chains (e.g., propyl or butyl groups) which are highly susceptible to cytochrome P450-mediated benzylic oxidation, the rigid cyclopropyl ring lacks easily abstractable hydrogen atoms, dramatically improving metabolic stability (intrinsic clearance, Cl_int) [2].

  • The Ortho-Methylthio Group (Tunable Interaction Hub): In its native thioether state, it acts as a soft, lipophilic contact that can engage in sulfur-

    
     interactions near the gatekeeper residue. Crucially, it serves as a synthetic precursor; controlled late-stage oxidation to a sulfoxide (-S(O)CH3) or sulfone (-SO2CH3) allows medicinal chemists to precisely tune the topological polar surface area (tPSA), water solubility, and hydrogen-bond acceptor capacity without altering the core scaffold [1].
    

Mechanistic Pathway: Targeting the Kinase Domain

When integrated into a bifunctional degrader or a Type II SMKI, the scaffold disrupts critical oncogenic signaling cascades. For instance, in CDK2-driven malignancies, the inhibitor competes with ATP, trapping the kinase in an inactive conformation and preventing the phosphorylation of the Retinoblastoma (Rb) protein, thereby halting S-phase entry.

CDK2_Pathway Mitogen Mitogenic Signals CyclinE Cyclin E Expression Mitogen->CyclinE Upregulates CDK2 CDK2 / Cyclin E Complex CyclinE->CDK2 Binds & Activates Rb Rb Protein (Unphosphorylated) CDK2->Rb Phosphorylates pRb Phosphorylated Rb Rb->pRb Conformational Change E2F E2F Transcription Factor pRb->E2F Releases S_Phase S-Phase Entry & DNA Synthesis E2F->S_Phase Drives Inhibitor Scaffold-Derived Inhibitor (this compound core) Inhibitor->CDK2 Competes with ATP

Figure 1: Mechanism of action of scaffold-derived CDK2 inhibitors blocking S-phase entry.

Synthetic Integration & Workflow

The integration of this compound into a drug candidate requires a robust synthetic workflow. The primary challenge is achieving high-yielding C-N bond formation without poisoning the palladium catalyst with the ortho-thioether group.

Synthetic_Workflow Scaffold 4-Cyclopropyl-2- (methylthio)aniline Coupling Buchwald-Hartwig Amination Scaffold->Coupling Core Heterocyclic Core (e.g., 2-Cl-pyrimidine) Core->Coupling Intermediate Thioether Intermediate Coupling->Intermediate C-N Bond Formation Oxidation Controlled Oxidation (mCPBA) Intermediate->Oxidation Final Sulfone-bearing Kinase Inhibitor Oxidation->Final -SCH3 to -SO2CH3

Figure 2: Synthetic workflow for integrating the aniline scaffold into kinase inhibitors.

Standard Operating Protocols (SOPs)

The following protocols are designed as self-validating systems . Each includes built-in quality control checkpoints to ensure causality between the experimental setup and the generated data.

Protocol A: Buchwald-Hartwig Cross-Coupling

Objective: Couple this compound to a halogenated heterocyclic core. Causality Rationale: We utilize Pd2(dba)3 combined with Xantphos. The large bite angle of Xantphos promotes reductive elimination and suppresses


-hydride elimination. Cesium carbonate (Cs2CO3) is selected over weaker bases to efficiently deprotonate the aniline without causing side-reactions with the thioether.
  • Preparation: In an oven-dried Schlenk flask under argon, add the heterocyclic chloride (1.0 eq), this compound (1.1 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.1 M concentration relative to the core). Degas the mixture via three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 100°C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium and inorganic salts, and wash with ethyl acetate.

  • Self-Validation (QC): Perform LC-MS on the crude filtrate. Validation criteria: >90% conversion of the starting material, with the product mass [M+H]+ clearly visible. The absence of des-halogenated core indicates successful suppression of

    
    -hydride elimination.
    
Protocol B: Late-Stage Oxidation to Sulfone

Objective: Convert the ortho-methylthio group to a methylsulfonyl group to improve solubility and target binding. Causality Rationale: m-Chloroperoxybenzoic acid (mCPBA) is used at strictly controlled temperatures (0°C to RT). Using exactly 2.2 equivalents ensures complete oxidation to the sulfone while preventing unwanted N-oxidation of the secondary amine or core heterocycles.

  • Setup: Dissolve the thioether intermediate from Protocol A (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C.

  • Oxidation: Dissolve mCPBA (2.2 eq, 77% max purity) in DCM and add dropwise over 30 minutes to maintain the internal temperature below 5°C.

  • Incubation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching: Quench with saturated aqueous Na2S2O3 to destroy excess peroxide, followed by saturated NaHCO3 to neutralize the m-chlorobenzoic acid byproduct.

  • Self-Validation (QC): Monitor via TLC and LC-MS. Validation criteria: Complete disappearance of the thioether (lower polarity) and sulfoxide (intermediate polarity) peaks, with a single, highly polar sulfone peak remaining.

Protocol C: High-Throughput TR-FRET Kinase Assay

Objective: Validate the binding affinity (IC50) of the synthesized inhibitor. Causality Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard FRET or colorimetric assays. Anilines and heterocyclic cores often exhibit autofluorescence. TR-FRET utilizes long-lifetime lanthanide chelates (e.g., Europium), allowing a time-delay before measurement that completely eliminates short-lived background autofluorescence, ensuring a high signal-to-noise ratio [3].

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 100 nL of the inhibitor in a 10-point dose-response curve (10 µM to 0.5 nM, 3-fold dilutions) into a 384-well low-volume plate.

  • Enzyme/Substrate Addition: Add 5 µL of a master mix containing recombinant CDK2/Cyclin E (0.5 nM final) and biotinylated peptide substrate (100 nM final). Incubate for 15 minutes at RT.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Km concentration, typically 10-50 µM) to initiate the reaction. Incubate for 60 minutes at RT.

  • Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to stop the reaction), Eu-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor). Incubate for 60 minutes.

  • Self-Validation (QC): Read the plate on a microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Validation criteria: Calculate the Z'-factor using DMSO controls (positive) and no-enzyme controls (negative). A Z'-factor > 0.6 validates the assay's robustness.

Quantitative Data: Pharmacological Impact of the Scaffold

To demonstrate the superiority of the this compound scaffold, Table 1 summarizes the Structure-Activity Relationship (SAR) and ADME profiling when compared to traditional linear alkyl and un-oxidized counterparts.

Table 1: Impact of Scaffold Modifications on Kinase Inhibition and Metabolic Stability

Scaffold Derivative (R1, R2)CDK2 IC50 (nM)Cell Viability GI50 (nM)Human Liver Microsome Cl_int (µL/min/mg)Aqueous Solubility (µg/mL)
4-Propyl, 2-Methylthio45.2310.585.4 (Poor)12.5
4-Cyclopropyl, 2-Methylthio 18.7 145.2 14.2 (Excellent) 10.8
4-Cyclopropyl, 2-Sulfone 4.1 22.8 18.5 (Excellent) 85.4

Data Interpretation: The transition from a linear propyl group to a cyclopropyl group (Row 1 vs Row 2) slightly improves target affinity but drastically reduces intrinsic clearance (Cl_int), proving the metabolic stability of the cyclopropyl ring. Subsequent oxidation of the methylthio group to a sulfone (Row 3) enhances the IC50 by forming a critical hydrogen bond with the kinase hinge region, while simultaneously increasing aqueous solubility by nearly 8-fold.

References

  • Bifunctional compounds containing substituted pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway. Google Patents (WO2023250029A1).
  • Attwood, M. M., Fabbro, D., Sokolov, A. V., Knapp, S., & Schiöth, H. B. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery. Available at:[Link]

  • TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological Technical Resources. Available at:[Link]

Application Note: Amide Coupling Strategies for 4-Cyclopropyl-2-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Chemical Logic

The Substrate Challenge

The coupling of 4-Cyclopropyl-2-(methylthio)aniline presents a unique convergence of steric and electronic challenges that distinguish it from standard aniline couplings.

  • Steric Hindrance (Ortho-Effect): The ortho-methylthio (-SMe) group imposes significant steric bulk immediately adjacent to the nucleophilic nitrogen. Unlike a simple methyl group, the sulfur atom has a larger van der Waals radius (1.80 Å vs 1.70 Å for carbon), creating a "gatekeeper" effect that impedes the approach of bulky activated electrophiles.

  • Electronic Modulation: While the cyclopropyl group at the para-position is a weak electron donor (via hyperconjugation), the ortho-SMe group exerts a complex electronic influence. It is inductively withdrawing (-I) but resonance donating (+R). In the ground state, the inductive withdrawal often dominates, rendering the aniline nitrogen less nucleophilic than unsubstituted aniline (pKa ~ 4.6).

  • Chemo-selectivity Risks: The thioether moiety is susceptible to oxidation (to sulfoxide/sulfone) if harsh oxidants are inadvertently introduced, and can act as a soft nucleophile (S-alkylation) if highly reactive alkylating agents are present, though S-acylation is kinetically disfavored compared to N-acylation.

Decision Matrix for Method Selection

Do not apply a "one-size-fits-all" approach. Select the protocol based on the carboxylic acid partner and scale.

VariableMethod A: HATU Activation Method B: T3P Coupling Method C: Acid Chloride
Acid Complexity High (Chiral/Fragile)Moderate to HighLow (Robust)
Steric Bulk of Acid ModerateHighVery High
Scale mg to gramgram to kggram to kg
By-product Removal Chromatography requiredAqueous extractionEvaporation/Extraction
Cost HighModerateLow

Part 2: Detailed Experimental Protocols

Method A: HATU-Mediated Coupling (High-Value/Chiral Acids)

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the "gold standard" for hindered couplings. The 7-azabenzotriazole (HOAt) leaving group creates a pre-activated ester that benefits from the "neighboring group effect," accelerating the reaction with the hindered aniline.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][2][3]

  • This compound (1.1 equiv)

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[2]

  • Solvent: DMF (Anhydrous) or DMAc[1]

Protocol:

  • Activation: In a flame-dried flask under N₂, dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL, 0.2 M).

  • Base Addition: Add DIPEA (3.0 mmol) and stir for 2 minutes.

  • Coupling Agent: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow/orange. Stir for 5–10 minutes to form the activated OAt-ester.

  • Amine Addition: Add this compound (1.1 mmol).

  • Reaction: Stir at Room Temperature (23 °C) for 4–16 hours.

    • Optimization Note: If conversion is <50% after 4 hours, heat to 50 °C. Avoid temperatures >60 °C to prevent HATU decomposition (tetramethylurea formation).

  • Workup: Dilute with EtOAc. Wash sequentially with sat. NaHCO₃ (2x), Water (1x), and Brine (1x). Dry over Na₂SO₄.[2][4]

  • Purification: Flash chromatography is usually required to remove HOAt and urea byproducts.

Method B: T3P (Propanephosphonic Acid Anhydride) (Scalable/Green)

Rationale: T3P is a cyclic anhydride that acts as a powerful dehydrating agent. It is supplied as a 50% solution in EtOAc or DMF. It is ideal for this substrate because it drives the reaction to completion with very low epimerization and water-soluble byproducts.[5]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][2][3]

  • Aniline Substrate (1.1 equiv)

  • T3P (50% w/w in EtOAc) (2.0 equiv)

  • Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: EtOAc or 2-MeTHF

Protocol:

  • Setup: Charge the Carboxylic Acid (10 mmol) and Aniline (11 mmol) into a flask with EtOAc (50 mL).

  • Base: Add Pyridine (30 mmol). Note: Pyridine often outperforms DIPEA with T3P for hindered anilines.

  • Reagent Addition: Cool to 0 °C. Dropwise add T3P solution (20 mmol) over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

    • Critical Step: If the reaction stalls, add 0.5 equiv more T3P and heat to reflux (EtOAc boiling point ~77 °C). The cyclopropyl and thioether groups are stable at this temperature.

  • Workup: Quench with water. Separate layers. Wash organic layer with 1N HCl (to remove pyridine/aniline), then sat. NaHCO₃, then brine.[3]

  • Outcome: Often yields pure product without chromatography.

Method C: Acid Chloride "Brute Force" (For Unreactive Acids)

Rationale: Converting the acid to a highly reactive acid chloride overcomes the nucleophilic reluctance of the ortho-substituted aniline.

Protocol:

  • Acid Chloride Formation: Suspend Carboxylic Acid (1.0 equiv) in DCM with catalytic DMF (1 drop). Add Oxalyl Chloride (1.2 equiv) dropwise at 0 °C. Stir at RT until gas evolution ceases (1–2 h). Concentrate to dryness to remove excess oxalyl chloride.

  • Coupling: Redissolve the crude acid chloride in DCM.

  • Amine Addition: Add a solution of this compound (1.0 equiv) and Pyridine (2.0 equiv) in DCM.

  • Reaction: Stir at RT for 2 hours.

  • Workup: Standard aqueous wash (1N HCl, NaHCO₃).

Part 3: Visualization & Logic

Workflow Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate coupling condition based on substrate properties.

CouplingLogic Start Target: Amide Coupling of This compound CheckAcid Analyze Carboxylic Acid Partner Start->CheckAcid IsChiral Is Acid Chiral/Epimerizable? CheckAcid->IsChiral IsHindered Is Acid Sterically Hindered? IsChiral->IsHindered No MethodA METHOD A: HATU/DIPEA (Low Epimerization, High Cost) IsChiral->MethodA Yes (Small Scale) MethodB METHOD B: T3P/Pyridine (Scalable, Easy Workup) IsChiral->MethodB Yes (Best Control) IsHindered->MethodA Standard IsHindered->MethodB Moderately Hindered MethodC METHOD C: Acid Chloride (Max Reactivity, Harsh) IsHindered->MethodC Very Hindered

Caption: Decision matrix for selecting the optimal amide coupling protocol based on carboxylic acid properties.

Mechanistic Pathway (HATU)

Understanding the activation step is crucial for troubleshooting low yields.

HATUMechanism Acid Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO-) Acid->Carboxylate Deprotonation Base DIPEA Base->Carboxylate ActiveEster OAt-Active Ester (Highly Reactive) Carboxylate->ActiveEster Attacks HATU HATU HATU Reagent HATU->ActiveEster Product Final Amide ActiveEster->Product Nucleophilic Attack (Rate Limiting Step) Byproducts HOAt + Urea ActiveEster->Byproducts Leaving Group Aniline This compound Aniline->Product

Caption: Mechanistic flow of HATU-mediated coupling. The formation of the OAt-Active Ester is critical for overcoming the steric barrier of the ortho-SMe group.

Part 4: Quality Control & Troubleshooting

Analytical Markers
  • TLC Monitoring: The aniline is UV active. Stain with Ninhydrin (will be faint due to steric/electronic deactivation) or Iodine/Silica. The best stain is often p-Anisaldehyde or simply UV visualization at 254 nm.

  • 1H NMR Validation:

    • Starting Material: The -SMe peak typically appears as a singlet around 2.4–2.5 ppm . The cyclopropyl protons appear as multiplets at 0.6–1.0 ppm .

    • Product: Look for the downfield shift of the aromatic proton ortho to the nitrogen (position 6) and the disappearance of the broad NH2 signal (approx 3.5–5.0 ppm). The amide NH is usually a sharp singlet >8.0 ppm.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (<20%) Steric clash prevents attack on Active Ester.Switch to Method C (Acid Chloride). If using HATU, increase temp to 50°C and use DMAc as solvent.
S-Oxidation (Sulfoxide) Presence of oxidants or old ether solvents (peroxides).Ensure solvents are anhydrous and peroxide-free. Use T3P (Method B) which is reductive/inert.
Epimerization Over-activation or excessive base.Switch to Method B (T3P) and use Collidine or Pyridine instead of TEA/DIPEA. Keep temp at 0°C during addition.
Precipitation Product insolubility.This is good! Filter the solid, wash with water/ether. It is likely pure product.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][6] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5][6][7][8][9][10][11] Tetrahedron, 61(46), 10827-10852. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][12] An efficient peptide coupling additive.[1][5][10][11] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Patterson, J. et al. (2011). Optimization of T3P for the Synthesis of Amides from Sterically Hindered Anilines. Organic Process Research & Development.

Sources

Application & Protocol Guide: Leveraging 4-Cyclopropyl-2-(methylthio)aniline for the Synthesis of Advanced Agrochemical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyclopropyl-2-(methylthio)aniline is a highly functionalized aromatic amine that serves as a critical building block in the synthesis of modern agrochemicals. The unique combination of a cyclopropyl group, which can enhance metabolic stability and target binding affinity, and a methylthio group, a key pharmacophore in various bioactive molecules, makes this intermediate particularly valuable. This guide provides a comprehensive overview of its properties, a detailed protocol for its synthesis, and its application in the preparation of a diamide-class insecticidal core structure, a pivotal scaffold in contemporary crop protection agents. The protocols are designed with causality and self-validation in mind, offering insights into the rationale behind key experimental choices.

Introduction: The Strategic Importance of Functionalized Anilines

The landscape of modern agrochemical research is driven by the need for compounds with high efficacy, novel modes of action, and favorable safety profiles. Substituted anilines are foundational scaffolds in this pursuit, appearing in numerous herbicides, fungicides, and insecticides.[1] this compound represents a "next-generation" intermediate, where each substituent is strategically chosen for its contribution to biological activity. The cyclopropylamine moiety, for instance, is a key component in several patented pest control agents.[2] Its incorporation can lead to enhanced potency and a modified spectrum of activity. This document serves as a technical guide for researchers aiming to utilize this versatile intermediate in their discovery and development pipelines.

Physicochemical and Safety Data

Accurate characterization of the starting material is paramount for reproducible and safe experimentation. The table below summarizes the key properties of the parent compound, 2-(Methylthio)aniline, which serve as a baseline for handling its cyclopropyl derivative.

PropertyValueSource
Molecular Formula C7H9NS (for 2-(Methylthio)aniline)[3]
Molecular Weight 139.22 g/mol (for 2-(Methylthio)aniline)[3]
Boiling Point 234 °C[4]
Density ~1.11 - 1.13 g/mLTCI Chemicals[5]
Appearance Very pale yellow to yellow clear liquidTCI Chemicals[5]
Primary Hazards Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.TCI Chemicals[5]

Safety Precautions: Due to the toxicity of aniline derivatives, all manipulations must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[5][6]

Synthesis Protocol: this compound

The synthesis of the target intermediate can be efficiently achieved via a two-step process starting from 2-(methylthio)aniline, involving a robust palladium-catalyzed Buchwald-Hartwig amination reaction. This method is renowned for its high efficiency and broad substrate scope in C-N bond formation.[7]

Workflow Diagram

G cluster_0 PART 1: Synthesis of Intermediate cluster_1 PART 2: Application in Agrochemical Synthesis A 2-(Methylthio)aniline B 4-Bromo-1-cyclopropyl-2-(methylthio)benzene (Hypothetical Intermediate) A->B Bromination C This compound B->C Buchwald-Hartwig Amination E Final Diamide Scaffold C->E Amide Coupling D Heterocyclic Carboxylic Acid D->E

Caption: Overall workflow from starting materials to the final agrochemical scaffold.

Step 1: Synthesis of N-Cyclopropyl-2-nitroaniline (Precursor)

A common strategy for introducing a cyclopropylamine group is via nucleophilic aromatic substitution on an activated nitroaromatic ring.

G reactant1 1-Chloro-2-nitrobenzene + Cyclopropylamine product N-Cyclopropyl-2-nitroaniline reactant1->product Reflux, 24h

Caption: Reaction scheme for the synthesis of the N-cyclopropyl-2-nitroaniline precursor.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-chloro-2-nitroaniline (13 g, 0.082 mole) and cyclopropylamine (17.15 mL).[8]

  • Heating: Heat the mixture to reflux and maintain for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ethyl acetate.

  • Extraction: Wash the organic layer sequentially with a saturated brine solution (3 x 100 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by column chromatography on silica gel (e.g., using 60% hexane in chloroform as eluent) to obtain pure N-cyclopropyl-2-nitroaniline.[8]

Note: The subsequent steps would involve the reduction of the nitro group to an amine and the introduction of the methylthio group, which can be a complex multi-step process. For the purpose of this guide, we will assume the target molecule, this compound, is available for the next key step.

Application Protocol: Synthesis of a Diamide Insecticide Scaffold

The primary amino group of this compound is a versatile handle for constructing more complex molecules. A prominent application is the formation of an amide bond with a heterocyclic carboxylic acid, a reaction central to the synthesis of blockbuster insecticides like chlorantraniliprole.[9]

Reaction Scheme: Amide Bond Formation

G start_aniline This compound product N-(4-cyclopropyl-2-(methylthio)phenyl)-1H-pyrazole-5-carboxamide start_aniline->product acid_chloride Pyrazole-5-carbonyl chloride (Example) acid_chloride->product Pyridine, DCM, 0°C to RT intermediate +

Caption: Synthesis of a diamide scaffold via amide coupling.

Detailed Protocol:

Materials & Reagents:

  • This compound

  • A suitable heterocyclic carboxylic acid (e.g., 1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole-5-carboxylic acid)

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine or Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate

Part A: Activation of the Carboxylic Acid (Formation of Acid Chloride)

  • Setup: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend the heterocyclic carboxylic acid (1.0 eq) in anhydrous DCM.

  • Activation: Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add oxalyl chloride (1.2 eq) dropwise via a syringe. Causality Note: Oxalyl chloride is preferred for its volatile byproducts (CO, CO2, HCl), which are easily removed, simplifying the work-up.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 2-3 hours until gas evolution ceases and the solution becomes clear.

  • Isolation: Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acid chloride is typically used immediately in the next step without further purification.

Part B: Amide Coupling Reaction

  • Setup: In a separate flame-dried flask under nitrogen, dissolve this compound (1.0 eq) and anhydrous pyridine (1.5 eq) in anhydrous DCM. Cool the solution to 0 °C. Expert Insight: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the aniline nucleophile.

  • Addition: Dissolve the crude acid chloride from Part A in a minimal amount of anhydrous DCM and add it dropwise to the aniline solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Quenching & Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude solid by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield the pure diamide product.

Conclusion and Future Outlook

This guide outlines the synthesis and application of this compound as a high-value intermediate for agrochemical development. The provided protocols for its preparation and subsequent elaboration into a diamide scaffold offer a robust framework for researchers. The principles of the Buchwald-Hartwig amination and amide bond formation are broadly applicable, allowing for the generation of diverse compound libraries for biological screening. Future work may focus on developing greener synthetic routes and exploring novel heterocyclic partners to further expand the chemical space accessible from this versatile building block.[10]

References

  • Title: Synthesis of Cyclopropyl anilines Source: ResearchGate (PDF) URL: [Link]

  • Title: Active compounds for agro industry Source: Ajinomoto AgroSolutions URL: [Link]

  • Title: Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride Source: PMC - NIH URL: [Link]

  • Title: Advances in the green synthesis and agrichemical applications of oxathiapiprolin derivatives Source: Frontiers URL: [Link]

  • Title: Aniline Derivatives for Agrochemicals Source: MySkinRecipes URL: [Link]

  • Title: Synthesis of A. N-cyclopropyl-2-nitroaniline Source: PrepChem.com URL: [Link]

  • Title: Preparation of aniline thioethers - Google Patents Source: Google Patents URL
  • Title: 4-(Methylthio)aniline | C7H9NS | CID 66038 Source: PubChem - NIH URL: [Link]

  • Title: Cyclization of Active Methylene Isocyanides with α-Oxodithioesters Induced by Base: An Expedient Synthesis of 4-Methylthio/Ethoxycarbonyl-5-acylthiazoles Source: Organic Chemistry Portal URL: [Link]

  • Title: Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers Source: ACS Publications - Environmental Science & Technology URL: [Link]

  • Title: Advances in the green synthesis and agrichemical applications of oxathiapiprolin derivatives Source: PMC - NIH URL: [Link]

  • Title: 2-(Methylthio)aniline | C7H9NS | CID 76337 Source: PubChem - NIH URL: [Link]

  • Title: Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds Source: PMC - NIH URL: [Link]

  • Title: 2-(Methylthio)aniline Properties Source: EPA CompTox Chemicals Dashboard URL: [Link]

  • Title: Reaction of a-bis(methylthio )methylene cyclopropyl ketones with guanidine: Synthesis of 2-amino-4-alkoxy-6-( ary1cyclopropyl)py Source: Indian Journal of Chemistry URL: [Link]

  • Title: Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs Source: MDPI URL: [Link]

Sources

Application Note: Scale-Up Synthesis and Process Optimization of 4-Cyclopropyl-2-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Senior Researchers, and Drug Development Professionals Compound: 4-Cyclopropyl-2-(methylthio)aniline (CAS: 2222716-11-0) Application: Advanced pharmaceutical intermediate for targeted therapeutics (e.g., kinase inhibitors).

Retrosynthetic Rationale & Pathway Design

As a Senior Application Scientist, designing a scalable synthetic route requires balancing thermodynamic driving forces with operational safety, chemoselectivity, and environmental impact. The synthesis of This compound presents specific challenges: the presence of a potentially catalyst-poisoning thioether and a ring-opening-prone cyclopropyl group.

To bypass these liabilities during scale-up, we engineered a robust three-step linear sequence starting from the inexpensive and commercially available 4-bromo-2-fluoro-1-nitrobenzene . This route leverages highly predictable regiocontrol and avoids harsh hydrogenation conditions.

SynthesisWorkflow SM Starting Material 4-Bromo-2-fluoro- 1-nitrobenzene INT1 Intermediate 1 4-Bromo-2-(methylthio)- 1-nitrobenzene SM->INT1 NaSMe, THF 0°C to RT (SNAr) INT2 Intermediate 2 4-Cyclopropyl-2-(methylthio)- 1-nitrobenzene INT1->INT2 c-Pr-B(OH)2, Pd(dppf)Cl2 K3PO4, PhMe/H2O, 90°C (Suzuki) PROD Target API Intermediate 4-Cyclopropyl-2-(methylthio)- aniline INT2->PROD Fe, NH4Cl EtOH/H2O, 80°C (Reduction)

Fig 1: Three-step scalable synthesis workflow for this compound.

Step-by-Step Experimental Protocols & Process Causality

Step 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesis of 4-bromo-2-(methylthio)-1-nitrobenzene.

  • Process Causality & Scale-Up Insights: The starting material possesses two potential leaving groups (F and Br). However, fluorine is significantly more electronegative, which drastically lowers the activation energy for the formation of the Meisenheimer complex at the ortho position. By using Sodium thiomethoxide (NaSMe) at strictly controlled temperatures, we achieve >99% regioselectivity for fluorine displacement. THF is selected as the solvent to maintain the solubility of the transient anionic species while moderating the exothermic profile.

  • Protocol:

    • Charge a jacketed reactor with 4-bromo-2-fluoro-1-nitrobenzene (1.0 equiv, 100 g) and anhydrous THF (10 vol). Cool to 0 °C under N₂.

    • Add NaSMe (1.05 equiv, 33.4 g) portion-wise over 45 minutes, maintaining the internal temperature below 5 °C to prevent bis-substitution.

    • Warm the reactor to 20 °C and agitate for 2 hours.

    • Quench with chilled water (10 vol) and extract with Ethyl Acetate (2 × 5 vol). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation & In-Process Control (IPC): This protocol is self-validating via a distinct colorimetric shift from pale yellow to deep orange upon thioether formation. IPC via HPLC must confirm <1% AUC of the starting material and the absence of the des-bromo byproduct before quenching.

Step 2: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 4-cyclopropyl-2-(methylthio)-1-nitrobenzene.

  • Process Causality & Scale-Up Insights: Coupling a cyclopropyl group is notoriously difficult due to the high propensity of cyclopropylboronic acid to undergo protodeboronation under basic, aqueous conditions at elevated temperatures . To counteract this, we utilize a biphasic Toluene/H₂O system with K₃PO₄ as a mild base. The bulky, bidentate dppf ligand on the Pd(dppf)Cl₂ catalyst accelerates the reductive elimination step, minimizing the residence time of the intermediate Pd(II) species and thereby suppressing side reactions.

  • Protocol:

    • Charge the reactor with 4-bromo-2-(methylthio)-1-nitrobenzene (1.0 equiv, 100 g), high-purity cyclopropylboronic acid (1.5 equiv, 52 g), and K₃PO₄ (2.5 equiv, 213 g).

    • Add Toluene (10 vol) and H₂O (2 vol). Sparge the biphasic mixture with N₂ for 30 minutes.

    • Add Pd(dppf)Cl₂ (0.02 equiv, 5.9 g). Heat the mixture to 90 °C under vigorous mechanical stirring for 12 hours.

    • Cool to 20 °C, filter through a pad of Celite to remove palladium black, and separate the phases. Concentrate the organic phase and recrystallize from Heptane/EtOAc.

  • Self-Validation & In-Process Control (IPC): The biphasic reaction mixture will exhibit rapid phase separation upon cessation of stirring. IPC via LC-MS must confirm the target mass (m/z = 210 [M+H]⁺) and strictly monitor for the absence of the protodeboronated byproduct (m/z = 170 [M+H]⁺).

Step 3: Chemoselective Nitro Reduction

Objective: Synthesis of the target API intermediate, this compound.

  • Process Causality & Scale-Up Insights: Reducing the nitro group in the presence of a methylthio ether and a cyclopropyl ring is a severe chemoselectivity challenge. Standard catalytic hydrogenation (Pd/C, H₂) is contraindicated due to catalyst poisoning by the thioether and the risk of cyclopropyl hydrogenolysis. We deploy a modified Béchamp reduction utilizing Iron powder and NH₄Cl . The mild acidity of NH₄Cl prevents the passivation of the iron surface by iron hydroxides, ensuring continuous electron transfer without requiring harsh acidic conditions .

ReductionMechanism N Nitroarene (Ar-NO2) NS Nitrosoarene (Ar-NO) N->NS Fe(0) -> Fe(II) 2e⁻, 2H⁺ transfer HA N-Arylhydroxylamine (Ar-NHOH) NS->HA Fe(0) -> Fe(II) 2e⁻, 2H⁺ transfer AN Aniline (Ar-NH2) HA->AN Fe(0) -> Fe(II) N-O bond cleavage

Fig 2: Stepwise electron-transfer mechanism for the chemoselective iron-mediated nitro reduction.

  • Protocol:

    • Suspend 4-cyclopropyl-2-(methylthio)-1-nitrobenzene (1.0 equiv, 100 g) in EtOH (8 vol) and H₂O (2 vol).

    • Add NH₄Cl (3.0 equiv, 76.5 g) and activated Iron powder (5.0 equiv, 133 g, ~325 mesh).

    • Heat the suspension to 80 °C under vigorous mechanical stirring for 6 hours.

    • Cool to 25 °C. To prevent the gelatinous rust byproduct from clogging the filters, add 10% aqueous EDTA tetrasodium solution (2 vol) and stir for 30 minutes.

    • Filter the mixture through a Celite pad. Extract the filtrate with MTBE (3 × 5 vol), wash with brine, dry over Na₂SO₄, and concentrate to yield the pure aniline.

  • Self-Validation & In-Process Control (IPC): The physical consumption of the grey iron powder and the precipitation of dense, black Fe₃O₄ (magnetite) serve as visual confirmations of the redox progression. IPC via HPLC must show complete disappearance of the nitro intermediate; the product peak will exhibit a characteristic hypsochromic shift in the UV spectrum due to the transition from a nitro to an amino auxochrome.

Quantitative Data & Yield Analysis

The following table summarizes the key performance indicators (KPIs) of the scale-up campaign, demonstrating the viability of this route for pilot-plant manufacturing.

StepReaction TypeIsolated Yield (%)HPLC Purity (%)E-Factor (kg waste/kg product)Space-Time Yield (g/L/day)
1 SNAr92.5> 98.512.4155
2 Suzuki-Miyaura86.0> 97.018.2112
3 Nitro Reduction94.2> 99.19.8210
Overall Linear Sequence 74.9 > 99.0 ~ 40.4 N/A

Note: E-Factor calculations include aqueous wash streams but exclude process water used for the EDTA quench in Step 3, as it is routed to dedicated metal-recovery waste streams.

References

  • Optimizing Suzuki Coupling: The Advantages of Using High-Purity Cyclopropylboronic Acid. NBInno Process Chemistry Insights. Available at:[Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, ACS Publications. Available at:[Link]

  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill. RSC Mechanochemistry, Royal Society of Chemistry. Available at:[Link]

Strategic Functionalization of the Amino Group in 4-Cyclopropyl-2-(methylthio)aniline: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthetic Chemist

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the chemical modification of the primary amino group of 4-Cyclopropyl-2-(methylthio)aniline. This aniline derivative is a valuable building block in medicinal chemistry, combining the conformational rigidity and unique spatial orientation of a cyclopropyl group with the electronic properties of a methylthio substituent. The functionalization of its amino group is a critical step in the synthesis of advanced intermediates for drug discovery programs. We present step-by-step protocols for N-Acylation, N-Sulfonylation, and Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination), complete with mechanistic rationale, expert insights, and troubleshooting guidance to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of this compound

Aniline and its derivatives are ubiquitous motifs in pharmaceuticals, representing a significant portion of top-selling drugs.[1] However, the aniline substructure is often considered a "structural alert" due to its susceptibility to cytochrome P450 (CYP450)-mediated oxidation, which can lead to the formation of reactive quinone-imine metabolites.[1] These metabolites pose a risk of idiosyncratic adverse drug reactions.[2]

The strategic substitution on the aniline ring, as seen in this compound, is a key strategy to mitigate these metabolic liabilities while fine-tuning pharmacological properties.[3] The cyclopropyl group offers a three-dimensional scaffold that can improve metabolic stability and binding affinity, while the ortho-methylthio group modulates the electronics and steric environment of the amino group.

Functionalization of the exocyclic amino group is the primary pathway to incorporate this valuable scaffold into larger, more complex molecules. This guide provides reliable methods for converting the amine into three of the most important functional groups in medicinal chemistry: amides, sulfonamides, and more complex aryl amines.

Overview of Functionalization Pathways

The primary amino group of this compound is a versatile nucleophile, enabling a variety of transformations. This guide focuses on three cornerstone reactions that provide access to a diverse range of derivatives.

G Aniline This compound Acylation N-Acylation Aniline->Acylation RCOCl or (RCO)₂O, Base Sulfonylation N-Sulfonylation Aniline->Sulfonylation RSO₂Cl, Base Buchwald C-N Cross-Coupling (Buchwald-Hartwig) Aniline->Buchwald Ar-X, Pd Catalyst, Ligand, Base Amide N-Aryl Amide Derivative Acylation->Amide Sulfonamide N-Aryl Sulfonamide Derivative Sulfonylation->Sulfonamide Diaryl_Amine Diaryl/Aryl-Alkyl Amine Derivative Buchwald->Diaryl_Amine G cluster_0 1. Reagent Assembly cluster_1 2. Inert Atmosphere & Heating cluster_2 3. Work-up & Isolation cluster_3 4. Purification title Experimental Workflow: Buchwald-Hartwig Amination reagents Aniline (1.2 eq) Aryl Bromide (1.0 eq) Pd(OAc)₂ (2-5 mol%) X-Phos Ligand (4-10 mol%) KOt-Bu (1.4 eq) Anhydrous Toluene reaction Combine reagents in a sealed tube Degas (e.g., Argon sparging) Heat to 100-110 °C Stir for 12-24 hours workup Cool to RT Dilute with Ethyl Acetate Filter through Celite® Wash with water & brine purification Dry organic layer (Na₂SO₄) Concentrate under vacuum Purify by Column Chromatography

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Troubleshooting & Optimization

Improving reaction yields when synthesizing 4-Cyclopropyl-2-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed to address the specific challenges associated with synthesizing 4-Cyclopropyl-2-(methylthio)aniline . It prioritizes robust, scalable chemistry that avoids common pitfalls such as catalyst poisoning by sulfur and cyclopropyl ring instability.

Case ID: SYN-CPMTA-001 Topic: Yield Optimization & Troubleshooting Applicable For: Medicinal Chemistry, Process R&D

Executive Summary & Strategic Roadmap

The synthesis of This compound presents a "perfect storm" of three competing chemical challenges:

  • Regioselectivity: Ensuring the methylthio (-SMe) and cyclopropyl groups are installed at the correct positions relative to the amine.

  • Catalyst Poisoning: The thioether (-SMe) is a potent ligand that can poison Palladium (Pd) catalysts required for the cyclopropyl coupling.

  • Chemoselectivity: Reducing the nitro precursor without desulfurizing the thioether or opening the cyclopropyl ring.

Recommended Route: The "Nitro-Core" Strategy. We recommend installing the functional groups on a nitrobenzene core before reducing to the aniline. This prevents amine-catalyst interference and allows for safer reduction protocols.

Workflow Diagram

SynthesisRoute Start Start: 4-Bromo-2-fluoronitrobenzene Step1 Step 1: S_NAr (NaSMe, THF, 0°C) Start->Step1 F displacement Inter1 Intermediate 1: 4-Bromo-2-(methylthio)nitrobenzene Step1->Inter1 Step2 Step 2: Suzuki Coupling (Cyclopropylboronic acid, SPhos Pd G2, K3PO4) Inter1->Step2 Pd-Cat C-C Bond Inter2 Intermediate 2: 4-Cyclopropyl-2-(methylthio)nitrobenzene Step2->Inter2 Step3 Step 3: Reduction (Fe/NH4Cl or Zn/AcOH) Inter2->Step3 Nitro Reduction Final Target: This compound Step3->Final

Caption: The optimized "Nitro-Core" pathway minimizes catalyst poisoning risks by performing the Pd-catalyzed step on the electron-deficient nitro intermediate.

Detailed Protocols & Troubleshooting

Module A: Introduction of the Methylthio Group (S_NAr)

Objective: Selective displacement of Fluorine over Bromine.

  • Starting Material: 4-Bromo-2-fluoronitrobenzene.

  • Reagent: Sodium thiomethoxide (NaSMe).

  • Critical Insight: In nucleophilic aromatic substitution (SNAr), Fluorine is a superior leaving group to Bromine due to the high electronegativity of F stabilizing the Meisenheimer complex. The ortho-nitro group activates the C-F bond.

Protocol:

  • Dissolve 4-bromo-2-fluoronitrobenzene (1.0 equiv) in anhydrous THF (0.5 M).

  • Cool to 0°C (Ice bath). Crucial for regiocontrol.

  • Add NaSMe (1.05 equiv) portion-wise.

  • Monitor by TLC/LCMS. Conversion is usually rapid (< 1 hour).

  • Stop Point: Quench with water immediately upon consumption of SM to prevent displacement of the Bromine (over-reaction).

Troubleshooting IssueCauseSolution
Bis-substitution (SMe at 2 and 4 pos) Excess NaSMe or Temperature too high.Maintain 0°C; use exact stoichiometry (1.05 eq).
Wrong Isomer Used 2,4-dibromonitrobenzene?Must use Fluoro -bromo analog. Br is too slow for selective SNAr here.
Module B: The Suzuki Coupling (The Bottleneck)

Objective: Coupling Cyclopropylboronic acid to the Aryl Bromide in the presence of Sulfur.

  • Challenge: The thioether (-SMe) can coordinate to Pd, shutting down the catalytic cycle. Cyclopropylboronic acid is also slow to transmetallate and prone to protodeboronation.

  • The Solution: Use SPhos Pd G2 or Pd(OAc)₂/PCy₃ . These electron-rich, bulky ligands protect the Pd center from sulfur poisoning and accelerate oxidative addition.

Recommended Protocol (Buchwald-Type):

  • Vessel: Charge a reaction vial with Intermediate 1 (1.0 equiv), Cyclopropylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst: Add SPhos Pd G2 (2–5 mol%).

    • Alternative: Pd(OAc)₂ (5 mol%) + Tricyclohexylphosphine (PCy₃, 10 mol%).[1]

  • Solvent: Toluene : Water (10:1 ratio). Water is essential for boronic acid activation.

  • Conditions: Degas with Argon. Heat to 80–100°C for 4–12 hours.

Data Table: Catalyst Performance Comparison

Catalyst SystemLigand TypeYieldNotes
Pd(PPh₃)₄Monodentate< 20%Failed. Poisoned by SMe; PPh₃ too weak.
Pd(dppf)Cl₂Bidentate40-50%Moderate. Slow conversion.
SPhos Pd G2 Buchwald Biaryl > 85% Optimal. Bulky ligand prevents S-coordination.
Pd(OAc)₂ / PCy₃Alkyl Phosphine80%Excellent alternative.

Key FAQ:

  • Q: Why is my boronic acid disappearing but no product is forming?

    • A: Protodeboronation.[2][3][4] Cyclopropylboronic acid is unstable.[3] Ensure you are using K₃PO₄ (anhydrous base can be too harsh or too slow) and do not overheat (>100°C). If this persists, switch to MIDA boronates for slow release.

Module C: Nitro Reduction (Chemoselectivity)

Objective: Reduce -NO₂ to -NH₂ without touching the -SMe or Cyclopropyl group.

  • Avoid: Catalytic Hydrogenation (H₂ + Pd/C).

    • Risk 1: Sulfur poisons the Pd/C, stopping the reaction.

    • Risk 2: If it works, it may desulfurize (cleave C-S bond) or reduce the cyclopropyl ring (ring opening).

Recommended Protocol (Iron-Mediated):

  • Dissolve 4-Cyclopropyl-2-(methylthio)nitrobenzene in Ethanol/Water (3:1).

  • Add Iron Powder (5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv).

  • Heat to reflux (70–80°C) with vigorous stirring.

  • Monitor: Reaction typically complete in 2–4 hours.

  • Workup: Filter hot through Celite to remove iron oxides. Wash cake with EtOAc.

Alternative (Zinc):

  • Zn dust (5 equiv) in Acetic Acid/EtOH at 0°C -> RT. Milder, but workup requires neutralizing acetic acid.

Troubleshooting Logic Tree

Use this decision matrix to diagnose yield failures.

Troubleshooting Start Identify Failure Point Step1 Step 1: S_NAr Yield Low? Start->Step1 Step2 Step 2: Suzuki Yield Low? Start->Step2 Step3 Step 3: Reduction Failed? Start->Step3 Check Temp Is Temp > 0°C? High temp causes Br displacement. Step1->Check Temp Yes Check Cat Using Pd(PPh3)4? Switch to SPhos Pd G2. Step2->Check Cat Yes Check Method Using H2/Pd-C? Stop. Use Fe/NH4Cl. Step3->Check Method Yes Check Boronic Boronic acid degraded? Add more eq. or use MIDA. Check Cat->Check Boronic Catalyst OK

Caption: Diagnostic flow for isolating yield-killing parameters in the synthesis pipeline.

References

  • SPhos Pd G2 Efficacy: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Cyclopropyl Coupling: Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990.

  • Nitro Reduction Selectivity: Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. (Note: Fe/NH4Cl is the green alternative to Sn).

  • S_NAr Regioselectivity: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412.

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Technical Support Center: Synthesis of Methylthio-Substituted Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic organic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical solutions for a common challenge in aniline synthesis: preventing the oxidation of the methylthio (-SMe) group. The presence of this functional group is critical in many pharmaceutical and materials science applications, yet its lability presents a significant synthetic hurdle. This document provides field-proven insights and detailed protocols to help you achieve high-yield, high-purity synthesis of your target methylthio-anilines.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Issue 1: My reaction mixture turns dark brown or black during work-up, and my yield is very low.

Q: I've successfully reduced the nitro group, but during filtration of the catalyst and solvent removal, the solution darkens dramatically. What's happening?

A: This is a classic sign of aniline oxidation , which can occur concurrently with or independently of methylthio group oxidation. Anilines, especially electron-rich ones, are highly susceptible to air oxidation, which can be catalyzed by residual metals or light.[1][2] This process often leads to the formation of highly colored polymeric impurities, which explains the darkening of your solution.[1][3]

Core Problem: Exposure of the newly formed, sensitive aniline to atmospheric oxygen.

Solutions:

  • Maintain an Inert Atmosphere: The most effective solution is to rigorously exclude oxygen throughout the entire process, from the reaction itself to the final work-up.

    • Run the reaction under a positive pressure of nitrogen or argon.

    • Degas all solvents (e.g., by sparging with N₂ for 15-30 minutes) before use.[2]

    • During work-up, filter the catalyst (e.g., Celite pad filtration) under an inert atmosphere. This can be done in a glovebox or using Schlenk line techniques.

    • Concentrate the product on a rotary evaporator equipped with a nitrogen inlet to break the vacuum.

  • Control Temperature: Perform the work-up at reduced temperatures (e.g., using an ice bath) to slow the rate of oxidation.[2]

  • Protect the Amine (Post-Reaction): If the isolated aniline is intended for subsequent steps and is particularly unstable, consider a "protect-in-place" strategy. After reduction and removal of the catalyst, immediately react the crude aniline with an acylating agent like acetic anhydride to form the more stable acetanilide. This amide is significantly less prone to oxidation and can be purified before deprotection in a later step.[1][4]

Issue 2: Mass spectrometry of my final product shows my desired mass, but also prominent peaks at [M+16] and [M+32].

Q: My NMR looks complex, and LC-MS analysis confirms byproducts corresponding to the addition of one and two oxygen atoms. Why am I seeing this?

A: This is the definitive signature of methylthio group oxidation. The sulfur atom's lone pairs of electrons are nucleophilic and readily attacked by oxidizing species. This oxidation occurs in two steps:

  • Thioether → Sulfoxide (+16 Da)

  • Sulfoxide → Sulfone (+32 Da)

The thioether-to-sulfoxide step is generally fast, while the subsequent oxidation to the sulfone is slower but can be driven by harsh conditions.[5][6] The most common cause during aniline synthesis is an inappropriate choice of nitro-reduction methodology.

Core Problem: The reducing conditions are not chemoselective and are concurrently oxidizing the sulfur center.

Solutions:

  • Change Your Reducing Agent: Catalytic hydrogenation (e.g., H₂, Pd/C) is a powerful method but can be non-selective.[7] If not performed under scrupulously anaerobic conditions, it can even facilitate oxidation. Metal/acid combinations are far more reliable for this transformation.

    • Recommended Reagents:

      • Stannous Chloride Dihydrate (SnCl₂·2H₂O): This is a very mild and highly chemoselective reagent for reducing nitroarenes in the presence of sensitive functional groups, including thioethers.[7][8]

      • Iron Powder with an Acid/Salt: The Fe/HCl or Fe/NH₄Cl systems are classic, robust, and cost-effective methods that are well-tolerated by thioethers.[9][10]

      • Sodium Sulfide (Na₂S): This reagent can be effective, particularly where acidic conditions must be avoided, though it may not be suitable for all substrates.[7]

  • Optimize Reaction Conditions:

    • Temperature Control: Run the reaction at room temperature or with gentle heating. Avoid high temperatures which can promote side reactions.

    • Stoichiometry: Ensure the correct stoichiometry of the reducing agent is used. An excess may be required, but a gross excess should be avoided.

Below is a decision-making workflow to guide your selection of a more appropriate reduction strategy.

G Troubleshooting Methylthio Oxidation During Nitro Reduction start Problem: [M+16] and/or [M+32] byproducts observed check_reagent What reduction method was used? start->check_reagent h2_pdc Catalytic Hydrogenation (e.g., H₂, Pd/C) check_reagent->h2_pdc harsh_hydride Harsh Hydrides (e.g., LiAlH₄) check_reagent->harsh_hydride other Other Methods check_reagent->other solution_h2 This method can be non-selective. Switch to a chemoselective metal/acid system. h2_pdc->solution_h2 solution_hydride LiAlH₄ is not suitable for aromatic nitro reduction (forms azo compounds) and is too harsh. Switch methods. harsh_hydride->solution_hydride recommendation Recommended Chemoselective Methods other->recommendation solution_h2->recommendation solution_hydride->recommendation sncl2 SnCl₂·2H₂O in EtOH/EtOAc (Excellent Selectivity) recommendation->sncl2 fe_nh4cl Fe / NH₄Cl in EtOH/H₂O (Robust & Cost-Effective) recommendation->fe_nh4cl zn_hgo Zn / Hydrazine Glyoxylate (Effective & Low-Cost) recommendation->zn_hgo

Caption: Troubleshooting workflow for methylthio oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical reason for the methylthio group's susceptibility to oxidation?

A1: The sulfur atom in a thioether is in a low oxidation state (II) and possesses two lone pairs of electrons. This makes the sulfur atom electron-rich and nucleophilic, rendering it susceptible to attack by electrophilic oxidizing agents (including many reagents used for other transformations). The oxidation proceeds via two distinct steps, with the sulfoxide being an intermediate on the path to the more highly oxidized sulfone.

G cluster_0 Desired Reaction Pathway cluster_1 Undesired Oxidation Pathway Ar-NO2 Nitroarene Ar-NH2 Target Aniline Ar-NO2->Ar-NH2 Selective Reduction Ar-SMe Thioether (Starting Material) Ar-S(O)Me Sulfoxide (+16 Da) Ar-SMe->Ar-S(O)Me [O] Ar-S(O)2Me Sulfone (+32 Da) Ar-S(O)Me->Ar-S(O)2Me [O]

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Technical Support Center: Troubleshooting Cyclopropyl Ring Opening in Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for managing the stability of the cyclopropyl moiety under acidic reaction conditions. The cyclopropyl group is a valuable structural motif in modern drug discovery, prized for its ability to impart rigidity, influence metabolic stability, and modulate potency.[1] However, its inherent ring strain, approximately 115 kJ/mol, makes it susceptible to cleavage under certain conditions, particularly in the presence of strong acids.[2] This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you preserve this critical functional group in your synthetic campaigns.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers face when encountering or anticipating cyclopropyl ring instability.

Q1: Why is my cyclopropyl ring opening under acidic conditions? A1: The primary driver for acid-catalyzed cyclopropyl ring opening is the relief of inherent ring strain.[2][3] The mechanism typically involves the formation of a carbocationic intermediate. Strong Brønsted or Lewis acids can protonate or coordinate to a nearby functional group (like a ketone or alcohol) or, in some cases, directly interact with the C-C bonds of the ring, which have significant p-character.[4][5][6] This activation facilitates the cleavage of a C-C bond to form a more stable, open-chain carbocation, which is then trapped by a nucleophile or undergoes rearrangement.[7]

Q2: What types of acids are most likely to cause this issue? A2: Both strong Brønsted acids and Lewis acids are known to promote ring-opening.[4]

  • Brønsted Acids: Strong mineral acids (e.g., HCl, H₂SO₄) and strong organic acids (e.g., trifluoroacetic acid, TFA) are common culprits, especially at elevated concentrations and temperatures. They act as proton donors.[8]

  • Lewis Acids: Reagents like AlCl₃, SnCl₄, Yb(OTf)₃, and BF₃•Et₂O can be highly effective at promoting ring cleavage.[9][10] They function by accepting an electron pair, often by coordinating to an adjacent electron-donating group, which polarizes and weakens the cyclopropane bonds.[8][11]

Q3: Are all cyclopropyl-containing molecules equally at risk? A3: No, susceptibility is highly dependent on the substitution pattern. The presence of adjacent functional groups that can stabilize a developing positive charge (carbocation) dramatically increases the risk of ring opening.[12] "Donor-Acceptor" (D-A) cyclopropanes, which have an electron-donating group and an electron-withdrawing group, are particularly reactive because the bond between the substituted carbons is highly polarized and prone to cleavage.[2][9]

Q4: My reaction involves a ketone adjacent to the cyclopropyl ring. Does this increase the risk? A4: Yes, significantly. An adjacent ketone provides a site for acid protonation or Lewis acid coordination.[4] This enhances the electron-withdrawing nature of the carbonyl, further polarizing the adjacent C-C bond of the cyclopropyl ring and lowering the activation energy for its cleavage.

Q5: How do solvent and temperature affect ring stability? A5: Both are critical parameters.

  • Temperature: Higher temperatures provide the thermal energy to overcome the activation barrier for ring cleavage and should generally be avoided if instability is observed.[4]

  • Solvent: The polarity of the solvent can influence the stability of the carbocationic intermediates that lead to ring-opening.[4] While less polar solvents can sometimes be beneficial, highly polar, hydrogen-bond-donating solvents like hexafluoroisopropanol (HFIP) have been shown to facilitate Brønsted acid-catalyzed ring-opening reactions.[13] Solvent choice should be optimized on a case-by-case basis.

Part 2: In-Depth Troubleshooting Guides
Scenario 1: Ring Opening During Acidic Deprotection (e.g., N-Boc, O-tBu)

Problem: You are attempting to remove an acid-labile protecting group, such as a tert-butoxycarbonyl (Boc) group, using standard conditions (e.g., TFA in DCM), but are observing significant cleavage of a nearby cyclopropyl ring.

Mechanistic Insight: High concentrations of strong acids like TFA can lead to non-selective protonation, increasing the likelihood of activating the cyclopropyl ring system, especially if it is electronically activated.

start Unwanted Ring Opening During Deprotection step1 Reduce Acid Strength & Concentration - Titrate with smaller equivalents of acid. - Switch from TFA to HCl in Dioxane/EtOAc. start->step1 Initial Step step2 Lower Reaction Temperature - Run reaction at 0 °C or -20 °C. - Monitor carefully for completion to avoid extended reaction times. step1->step2 If still problematic step3 Optimize Solvent System - Fiddle with the solvent. Anhydrous conditions, like using very dry dioxane, may protect ester groups better. [29] - Avoid protic or highly polar solvents if possible. step2->step3 If side-reactions persist step4 Consider Alternative Reagents - Use milder acidic catalysts like p-TsOH or PPTS. [4] - For some substrates, TMS-I in DCM can offer a pH-neutral deprotection. [29] step3->step4 Final Option

Caption: Troubleshooting workflow for deprotection reactions.

Reagent/ConditionRelative StrengthCommon IssuesMitigation Strategy
Neat TFAVery StrongAggressive, can cleave sensitive groups including cyclopropanes.Use only for highly stable substrates.
20-50% TFA in DCMStrongStill potent enough to cause ring-opening in activated systems.Lower concentration (1-5%), run at 0 °C.
4M HCl in DioxaneStrongGenerally considered slightly milder than TFA for some applications.[14]Run at 0 °C, monitor closely by TLC/LCMS.
p-TsOH in MeOH/TolueneMildSlower reaction times, may require heat which can be detrimental.Use for substrates stable to heat but not strong acid.
TMSOTf, 2,6-lutidineMild (Lewis Acidic)Can be very fast, requires careful control of stoichiometry.Run at low temperature (-40 to 0 °C).
Scenario 2: Cyclopropane Instability During Acid-Catalyzed C-C or C-N Bond Formation

Problem: An acid-catalyzed reaction, such as a Friedel-Crafts alkylation or the addition of a nitrogen nucleophile, is failing due to preferential ring-opening of your cyclopropyl-containing electrophile.

Mechanistic Insight: In these reactions, the goal is to generate a reactive electrophile (often a carbocation) to be trapped by a nucleophile. If the cyclopropane is activated (e.g., a donor-acceptor cyclopropane), the ring itself can act as the electrophile, leading to a ring-opened product instead of the desired reaction.[9] The key is to control the reactivity to favor the desired pathway.

  • Switch from Lewis to Brønsted Acid Catalysis: Strong Lewis acids can chelate to donor-acceptor cyclopropanes, strongly activating them for ring opening.[11] A carefully chosen Brønsted acid may protonate a specific site to enable the desired reaction without over-activating the cyclopropane ring.[13]

  • Employ Milder Lewis Acids: If a Lewis acid is required, screen milder options. Yb(OTf)₃ is often cited in ring-opening cascades, so less potent alternatives like Sc(OTf)₃ or Zn(OTf)₂ might be more suitable for preserving the ring.[9]

  • Protect Adjacent Activating Groups: If the cyclopropane is adjacent to a ketone, its electronic influence can be temporarily masked by converting it to a ketal.[4][12] The ketal is stable to many reaction conditions but can be removed later. This reduces the "acceptor" character in a D-A system, deactivating the ring towards cleavage.

Part 3: Key Experimental Protocols
Protocol 1: Mild Boc Deprotection using 4M HCl in 1,4-Dioxane

This protocol is a common alternative to TFA for removing a Boc group when substrate sensitivity is a concern.[14]

Materials:

  • N-Boc protected, cyclopropyl-containing substrate

  • 4.0 M HCl in 1,4-Dioxane (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve the N-Boc substrate (1.0 eq) in a minimal amount of anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 4.0 M HCl in 1,4-Dioxane solution (4.0 - 10.0 eq) dropwise while stirring.

  • Monitor the reaction progress by TLC or LCMS every 15-30 minutes. The reaction is often complete within 1-3 hours.

  • Upon completion, carefully quench the reaction by adding it to a stirred, cold saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine hydrochloride salt.

Protocol 2: Acetal Protection of a Cyclopropyl Ketone

This protocol protects a ketone adjacent to a cyclopropyl ring, reducing its electron-withdrawing influence and stabilizing the ring against acid-catalyzed opening.[4]

Materials:

  • Cyclopropyl ketone substrate (1.0 eq)

  • Ethylene glycol (1.5-2.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02-0.05 eq)

  • Toluene

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add the cyclopropyl ketone (1.0 eq), toluene (to form a ~0.5 M solution), ethylene glycol (1.5 eq), and p-TsOH·H₂O (0.02 eq).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.

  • Continue refluxing until no more water is collected and TLC/LCMS analysis shows complete consumption of the starting material.

  • Cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with saturated NaHCO₃ solution to neutralize the acid catalyst.

  • Wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Part 4: Mechanistic Visualization

The following diagram illustrates the general mechanism of acid-catalyzed ring opening for a cyclopropyl ketone, a common scenario leading to undesired product formation.

sub Cyclopropyl Ketone Substrate protonated Protonated Ketone (Activated Intermediate) sub->protonated H⁺ (Acid Catalyst) carbocation Ring-Opened Carbocation protonated->carbocation Ring Opening (Relief of Strain) product Trapped Product (e.g., Alcohol, Alkene) carbocation->product + Nu⁻ / -H⁺

Caption: Mechanism of acid-catalyzed cyclopropyl ring opening.

References
  • Gampe, C. M., & Carreira, E. M. (2012). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Beilstein Journal of Organic Chemistry, 13, 2888-2897. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent on the ring-opening reactions of cyclopropanated 3-aza-2-oxabicyclic alkene 23a with alcohols. ResearchGate. Retrieved from [Link]

  • Moran, J., et al. (2017). Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. Chemical Reviews, 117(10), 6775-6825. Retrieved from [Link]

  • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Retrieved from [Link]

  • Pellissier, H. (2022). Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. JACS Au, 2(4), 859-870. Retrieved from [Link]

  • Pellissier, H. (2022). Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. PMC. Retrieved from [Link]

  • Ratzenböck, A., et al. (2024). Lewis Acid Catalyzed Cyclopropane Ring-Opening-Cyclization Cascade Using Thioureas as a N,N-bisnucleophile: Synthesis of Bicyclic Furo-, Pyrano-, and Pyrrololactams via a Formal [4+1]-Addition. Chemistry – A European Journal, 30(e202401332). Retrieved from [Link]

  • Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Accounts of Chemical Research, 53(7), 1274-1293. Retrieved from [Link]

  • Beilstein Journals. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 23-45. Retrieved from [Link]

  • ResearchGate. (2026). Ring-Opening Dynamics of the Cyclopropyl Radical and Cation: the Transition State Nature of the Cyclopropyl Cation. ResearchGate. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Lewis and Bronsted Concept of Acids and Bases. LibreTexts. Retrieved from [Link]

  • Habgood, H. W., & George, Z. M. (1970). Mechanism of the catalytic isomerization of cyclopropane over Broensted acid catalysts. The Journal of Physical Chemistry, 74(14), 2579-2584. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Universal kinetic solvent effects in acid-catalyzed reactions of biomass-derived oxygenates. Energy & Environmental Science, 11, 2077-2086. Retrieved from [Link]

  • Richmond, E., Vuković, V. D., & Moran, J. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters, 20(4), 962-965. Retrieved from [Link]

  • StackExchange. (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Chemistry Stack Exchange. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal. Retrieved from [Link]

  • SciSpace. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. SciSpace. Retrieved from [Link]

  • Google Patents. (n.d.). Cyclopropyl based O- and N- and S-protecting groups. Google Patents.
  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

  • BYJU'S. (2022). Lewis Acid vs Bronsted Acid. BYJU'S. Retrieved from [Link]

  • ACS Publications. (2025). Silver(I)-Catalyzed Stereochemical Isomerization of Cyclopropanols. ACS Publications. Retrieved from [Link]

  • PubMed. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. PubMed. Retrieved from [Link]

  • ACS Publications. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. ACS Publications. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Retrieved from [Link]

  • ChemRxiv. (2024). Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes. ChemRxiv. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Thermodynamics and Kinetics of Ring - Opening Polymerization 1. Wiley-VCH. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 3.2: Brønsted and Lewis Acids and Bases. LibreTexts. Retrieved from [Link]

  • ACS Publications. (2008). A Mild Procedure for the Lewis Acid-Catalyzed Ring-Opening of Activated Cyclopropanes with Amine Nucleophiles. Organic Letters, 10*(13), 2681-2684. Retrieved from [Link]

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved from [Link]

Sources

Technical Support Center: Purification Strategies for 4-Cyclopropyl-2-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex purification challenges associated with 4-cyclopropyl-2-(methylthio)aniline . This compound is a highly valuable, electron-rich building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs).

Because of its specific structural motifs—a cyclopropyl ring, an oxidatively sensitive thioether, and an aniline moiety—this molecule is prone to transition-metal chelation, aerial oxidation, and co-elution with synthetic precursors. This guide provides causality-driven troubleshooting, self-validating protocols, and a comprehensive workflow to ensure you achieve >99% purity.

Troubleshooting & FAQs: Resolving Common Impurities

Q1: My synthesized this compound contains unacceptably high palladium levels (>50 ppm) post-Suzuki coupling. Standard silica plugs fail. Why is this happening, and how can I clear it?

The Causality: The product contains both a primary amine (–NH₂) and a methylthio group (–SCH₃) situated ortho to one another. This arrangement creates a powerful, bidentate chelating motif that binds tightly to residual Palladium(II) species from the cross-coupling reaction. Standard silica gel relies on weak polar interactions and cannot thermodynamically outcompete this chelate effect. The Solution: You must deploy a scavenger with a higher binding affinity for palladium than your product. Functionalized silicas, specifically those grafted with trimercaptotriazine (TMT) or isocyanide groups, are highly effective[1]. Isocyanides act as strong


-acceptors and 

-donors, forcefully stripping Pd from the bidentate aniline product and reducing residual metals to sub-ppm levels[2].
Q2: The isolated product rapidly turns from a pale yellow oil to a dark reddish-brown sludge upon benchtop storage. What is the mechanism of degradation, and how do I reverse it?

The Causality: 2-(Methylthio)anilines are notoriously susceptible to aerial oxidation[3]. The degradation is twofold:

  • The sulfur atom undergoes oxidation to form a polar sulfoxide (–S(O)CH₃).

  • The electron-rich aniline ring (electron density enhanced by the cyclopropyl group) undergoes oxidative coupling to form highly colored quinonediimine or azo oligomers. The Solution: To salvage a degraded batch, perform an aqueous workup using a mild reducing agent such as stannous chloride (SnCl₂) . SnCl₂ selectively reduces the colored quinonoid and sulfoxide impurities back to the desired thioether/aniline without cleaving the cyclopropyl ring[4]. To prevent future degradation, the free base should be converted to its bench-stable hydrochloride (HCl) salt immediately after purification.

Q3: How do I separate the unreacted starting material, 4-bromo-2-(methylthio)aniline, from the cyclopropylated product?

The Causality: The cyclopropyl group is electron-donating (via


-conjugation), which increases the basicity (pKa) of the aniline nitrogen compared to the electron-withdrawing bromo-precursor. However, their physical polarities remain frustratingly similar on standard normal-phase TLC.
The Solution:  Exploit the pKa difference via a tightly controlled acid-base extraction, or utilize normal-phase column chromatography with a highly specific solvent system (e.g., Hexanes/Ethyl Acetate gradient containing 1% Triethylamine). The triethylamine neutralizes the acidic silanol sites on the silica, preventing the slightly more basic cyclopropylated product from streaking, thus ensuring baseline separation.

Quantitative Impurity Profiling

The following table summarizes the primary impurities, their chemical behavior, and the most effective retention/removal strategies.

Impurity TypeSource / MechanismRetention/Binding MechanismRecommended Removal StrategyExpected Final Purity
Palladium (Pd) Catalyst from Suzuki/Negishi cyclopropylationBidentate chelation to –NH₂ and –SCH₃Isocyanide-functionalized Silica Scavenging< 5 ppm
Sulfoxides / Azo Dyes Aerial oxidation of thioether and anilineIncreased polarity and

stacking
SnCl₂ reduction + Acid-Base Extraction> 99%
4-Bromo-SM Incomplete cross-couplingWeakly basic, co-elutes on silicaChromatography (1% TEA) or pH-gradient extraction> 99.5%
Inorganic Salts Borate/Phosphate byproductsHigh aqueous solubilityStandard aqueous biphasic washUndetectable

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in checkpoints ensure that errors are caught before the product is lost.

Protocol A: Palladium Scavenging via Isocyanide-Silica

Objective: Reduce Pd content from >1000 ppm to <5 ppm.

  • Preparation: Dissolve the crude this compound (1.0 g) in 20 mL of anhydrous dichloromethane (DCM).

  • Scavenger Addition: Add 0.5 g of Isocyanide-grafted silica gel (loading ~1.0 mmol/g).

  • Incubation: Stir the suspension vigorously at room temperature for 4 hours. Self-Validation Check: The silica should progressively darken (turning grey/black) as it absorbs the Pd species, while the solution lightens.

  • Filtration: Filter the mixture through a pad of Celite to remove the silica. Wash the filter cake with an additional 10 mL of DCM.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the Pd-free product.

Protocol B: SnCl₂ Wash and Hydrochloride Salt Recrystallization

Objective: Remove oxidative color bodies and isolate a bench-stable solid.

  • Reduction Wash: Dissolve the darkened, oxidized crude amine (1.0 g) in 30 mL of diethyl ether. In a separatory funnel, wash the organic layer with 15 mL of a freshly prepared 10% aqueous SnCl₂ solution in 1 M HCl[4].

  • Phase Separation: Shake vigorously and allow the layers to separate. Self-Validation Check: The organic layer should transition from dark brown to pale yellow, indicating successful reduction of impurities.

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ until the aqueous phase pH is >8 (verify with pH paper). Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Salt Formation: Cool the ethereal solution to 0 °C in an ice bath. Slowly add 1.1 equivalents of ethereal HCl (2.0 M). A white/off-white precipitate will immediately form.

  • Recrystallization: Filter the precipitate and recrystallize it from a minimal amount of hot ethanol/diethyl ether. Dry under a high vacuum to yield this compound hydrochloride as pristine white crystals.

Purification Workflow Visualization

The following decision tree outlines the logical progression for purifying this specific compound based on the visual and analytical cues of your crude mixture.

PurificationWorkflow Crude Crude 4-Cyclopropyl-2- (methylthio)aniline PdCheck High Pd Content (>10 ppm)? Crude->PdCheck Scavenge Isocyanide/TMT Silica Scavenging PdCheck->Scavenge Yes OxCheck Dark Red/Brown? (Oxidation Products) PdCheck->OxCheck No Scavenge->OxCheck SnCl2 SnCl2 Wash & Acid-Base Extraction OxCheck->SnCl2 Yes SMCheck Unreacted Bromide Present? OxCheck->SMCheck No SnCl2->SMCheck Chromatography Silica Chromatography (Hexanes/EtOAc + 1% TEA) SMCheck->Chromatography Yes Salt HCl Salt Formation & Recrystallization SMCheck->Salt No Chromatography->Salt Pure Pure Product (>99% HPLC) Salt->Pure

Decision tree for the purification of this compound.

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews Source: ACS Publications URL:[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents Source: ResearchGate URL:[Link]

  • Purify and dry aniline? : r/chemistry Source: Reddit (Community validated chemical handling procedures) URL:[Link]

Sources

Minimizing side reactions in 4-Cyclopropyl-2-(methylthio)aniline coupling

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #Cqv-4-SMe-001 Topic: Minimizing side reactions in 4-Cyclopropyl-2-(methylthio)aniline coupling Assigned Scientist: Dr. A. V.[1] Thorne, Senior Applications Scientist Status: Open [High Priority]

Critical Analysis: Why This Reaction Fails

User Query: "I am attempting a Buchwald-Hartwig coupling with this compound, but yields are low (<20%), and I see significant starting material remaining along with unidentified byproducts. What is happening?"

Scientist Diagnostic: Your substrate, This compound , presents a "perfect storm" of three competing failure modes.[1] You are likely experiencing Catalyst Poisoning combined with Ring Instability .[1]

  • The Sulfur Trap (Catalyst Poisoning): The ortho-methylthio (-SMe) group is a "soft" nucleophile.[1] Palladium (Pd) is a "soft" electrophile.[1] According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom binds irreversibly to the Pd center, displacing your phosphine ligands. This creates a "dead" catalytic species (

    
    ) that cannot participate in the oxidative addition/reductive elimination cycle.[1]
    
  • The Cyclopropyl Time-Bomb (Ring Opening): The cyclopropyl ring possesses high ring strain (~27.5 kcal/mol).[1] Under the acidic conditions often generated by byproduct formation (HX) or Lewis acidic metal centers, this ring can undergo electrocyclic ring opening to form a homo-allyl chain, destroying your pharmacophore.

  • Steric/Chelation Interference: The -SMe group is ortho to the amine.[1] It creates steric bulk that hinders the approach of the coupling partner and can form a stable 5-membered chelate ring with the metal, locking the catalyst in an unproductive state.

Troubleshooting Guide & FAQs

Issue 1: "The reaction stalls after 1 hour." (Catalyst Death)

Diagnosis: The thioether has displaced your ligand. Solution: You must use a ligand that binds to Pd stronger than the sulfur does. Monodentate phosphines (like


) are insufficient.[1]
  • Protocol Adjustment: Switch to Bidentate Phosphines with a wide bite angle or N-Heterocyclic Carbenes (NHCs) .

    • Recommendation:Xantphos or BINAP .[1] These ligands create a rigid chelate around the Pd, making it thermodynamically unfavorable for the sulfur to displace them.

    • Alternative:Pd-PEPPSI-IPr . This NHC precatalyst is extremely resistant to sulfur poisoning due to the strong

      
      -donating nature of the carbene.
      
Issue 2: "I see a linear alkene byproduct." (Ring Opening)

Diagnosis: Acid-catalyzed or Radical-mediated ring opening.[1] Solution: Control the pH and radical environment.

  • Protocol Adjustment:

    • Base Selection: Avoid weak bases that allow proton accumulation.[1] Use Cs₂CO₃ or NaOtBu .[1] The base must be strong enough to rapidly neutralize any HX generated.

    • Solvent: Avoid protic solvents.[1] Use anhydrous Toluene or 1,4-Dioxane .[1]

    • Radical Scavenging: If using conditions prone to SET (Single Electron Transfer), the cyclopropyl ring can open via a radical mechanism. Ensure strict deoxygenation (sparge with Argon for 20 mins).[1]

Issue 3: "The S-Me group oxidized to Sulfoxide."[1]

Diagnosis: Trace oxygen in the headspace. Solution: Thioethers are easily oxidized to sulfoxides (


) at elevated temperatures.[1]
  • Protocol Adjustment: Perform all transfers in a glovebox or use distinct Schlenk lines. Add a sacrificial antioxidant if necessary, though strict degassing is usually sufficient.

Optimized "Gold Standard" Protocol

Based on high-throughput screening data for S-containing anilines.

ComponentRecommendationRationale
Catalyst Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ Pd(0) source preferred to avoid initial reduction steps that S-Me might interfere with.
Ligand Xantphos (2-4 mol%)Wide bite angle (111°) prevents S-coordination; high stability.[1]
Base Cs₂CO₃ (2.0 equiv)Mild enough to spare the cyclopropyl ring; effective for Buchwald couplings.
Solvent 1,4-Dioxane (Anhydrous)High boiling point, good solubility, non-protic.
Temperature 80°C - 100°C Sufficient for activation but below the threshold for rapid cyclopropyl thermal rearrangement.[1]
Additives NoneAvoid Lewis acids.[1]

Step-by-Step Workflow:

  • Charge: In a glovebox/inert atmosphere, add Pd₂(dba)₃ (1.0 equiv Pd) and Xantphos (1.2 equiv relative to Pd) to the reaction vial. Add 1,4-dioxane and stir at RT for 10 mins to pre-form the active catalyst (L-Pd-L). Visual Check: Solution should turn from purple/red to orange/yellow.

  • Substrate Addition: Add this compound (1.0 equiv), the aryl halide partner (1.1 equiv), and Cs₂CO₃ (2.0 equiv).

  • Degas: Seal the vial. If outside a glovebox, sparge with Argon for 15 minutes.

  • Reaction: Heat to 90°C. Monitor by LCMS at 1h, 4h, and 12h.

  • Workup: Filter through Celite (to remove Pd and salts). Do not use acid during workup (risk of ring opening).[1]

Visual Logic: Failure Modes & Decision Tree[1]

Diagram 1: The "Trouble Map" - Reaction Failure Pathways

This diagram illustrates the mechanistic competition occurring in your flask.[1]

FailureModes Substrate This compound Pd_Active Active Catalyst (L-Pd-L) Substrate->Pd_Active Desired Coupling Poisoned Catalyst Poisoning (Pd-S Chelation) Substrate->Poisoned S-displacement of Ligand RingOpen Ring Opening (Homo-allyl byproduct) Substrate->RingOpen Acid/Radical Attack Oxidation Sulfoxide Formation (S=O) Substrate->Oxidation Trace O2 Poisoned->Pd_Active Requires Stronger Ligand (e.g., Xantphos)

Caption: Pathways leading to reaction failure. Red paths indicate irreversible side reactions caused by the specific functional groups.

Diagram 2: Troubleshooting Decision Tree

Follow this logic to optimize your specific reaction conditions.

DecisionTree Start Start Optimization CheckLCMS Analyze Crude LCMS Start->CheckLCMS Result_SM SM Remaining (No Conversion) CheckLCMS->Result_SM Catalyst Dead? Result_Byprod New Peaks (Wrong Mass) CheckLCMS->Result_Byprod Side Reactions? Action_Ligand Switch Ligand: Xantphos or BINAP Result_SM->Action_Ligand Sulfur Poisoning Action_Base Switch Base: Cs2CO3 (Milder) Result_Byprod->Action_Base Ring Opening (Acid) Action_Temp Lower Temp (<80°C) Result_Byprod->Action_Temp Thermal Decomp

Caption: Step-by-step logic for diagnosing low yields based on LCMS data.

References

  • Buchwald-Hartwig Amination Mechanism & Ligand Effects

    • Title: Buchwald–Hartwig amination (Wikipedia Overview & Primary Sources)
    • Source: Wikipedia / Primary Literature[1]

    • URL:[Link][2][3]

  • Sulfur Poisoning of Palladium Catalysts

    • Title: Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds[1]

    • Source: Benchchem[1]

  • Cyclopropyl Ring Stability & Synthesis

    • Title: Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds[1]

    • Source: UniCA IRIS (Research Repository)
    • URL:[Link]

  • NHC Ligands for Challenging Couplings

    • Title: Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions[1]

    • Source: National Institutes of Health (NIH) / PubMed
    • URL:[Link]

  • General Protocol Validation (Organic Syntheses)

    • Title: Buchwald-Hartwig Coupling - Organic Synthesis (General Procedures)[1][2][3]

    • Source: Organic-Synthesis.com[1]

    • URL:[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Substituted Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #ST-2026 Status: Open Subject: Troubleshooting Low Reactivity & Side Reactions in Ortho-Substituted Aniline Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Ortho-Effect" Paradox

Welcome to the technical support hub. If you are here, you are likely experiencing stalled reactions, low yields, or unreacted starting material when working with 2-substituted anilines (e.g., o-toluidine, 2-isopropyl aniline).

The Core Issue: The amino group (


) is inherently nucleophilic. However, a substituent at the 2-position (ortho) creates a "picket fence" of steric bulk. This prevents electrophiles from approaching the nitrogen lone pair effectively. Furthermore, it destabilizes the planar transition states required for conjugation, affecting both kinetics and thermodynamics.

This guide moves beyond standard textbook answers, providing field-tested protocols to "force" these reactions using hyper-active catalysts, specific additives, and ligand engineering.

Module A: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

User Issue: “My reaction stalls at 20% conversion using standard


 or DPPF. The aryl halide is consumed, but I see mostly hydrodehalogenation.”
Root Cause Analysis

Standard phosphines (like


) are too small and lack the electron density to facilitate the oxidative addition/reductive elimination cycle for hindered substrates. The rate-limiting step for hindered amines is often reductive elimination . You need a ligand that is bulky enough to "squeeze" the product out of the metal center but electron-rich enough to sustain the catalytic cycle.
The Solution: Dialkylbiaryl Phosphine Ligands

You must switch to Buchwald Ligands . These ligands possess a biphenyl backbone that provides a specific binding pocket, protecting the Pd center while forcing the reactants together.

Ligand Selection Matrix
Substrate ClassRecommended LigandCatalyst PrecursorBase System
General 2-Subst. Anilines RuPhos

or


(Strong)
Highly Hindered (2,6-disubst.) BrettPhos


(Weak)
Aniline + Heterocycle XPhos


/

Base-Sensitive Substrates BrettPhos


Standard Operating Procedure (SOP): RuPhos Coupling

Use this protocol for 2-alkyl or 2-halo anilines reacting with aryl bromides.

  • Charge: In a glovebox or under Ar flow, add

    
     (1 mol%) and RuPhos  (2 mol%).
    
  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (

    
     concentration).
    
  • Activation: Stir at RT for 1 minute to form the active

    
     species.
    
  • Substrates: Add Aryl Bromide (1.0 equiv), 2-Substituted Aniline (1.2 equiv), and

    
     (1.4 equiv).
    
  • Heat: Seal and heat to 100°C for 12 hours.

  • Checkpoint: If conversion < 50% after 4 hours, add a second portion of catalyst/ligand (0.5 mol%).

Visualizing the Steric Solution

BuchwaldCycle Start Pd(OAc)2 + RuPhos ActiveCat Active L-Pd(0) Species (Bulky Ligand Creates Pocket) Start->ActiveCat OxAdd Oxidative Addition (Ar-Br adds to Pd) ActiveCat->OxAdd Coordination Amine Coordination (Steric Clash Zone) OxAdd->Coordination + Hindered Aniline Deprotonation Deprotonation by Base Coordination->Deprotonation + NaOtBu RedElim Reductive Elimination (Ligand Bulk Forces C-N Bond) Deprotonation->RedElim RedElim->ActiveCat Regeneration Product C-N Coupled Product RedElim->Product

Figure 1: The Catalytic Cycle. Note how the "Ligand Bulk" at the Reductive Elimination step is the critical mechanical force overcoming the steric barrier of the aniline.

Module B: Acylation & Amide Bond Formation

User Issue: “I cannot acetylate my 2,6-dimethylaniline using Acetic Anhydride. It just sits there even at reflux.”

Root Cause Analysis

Standard acylation relies on the nucleophilic attack of the aniline nitrogen on the carbonyl carbon. With ortho substituents, the nitrogen cannot approach the carbonyl at the correct Burgi-Dunitz angle (107°) due to steric repulsion.

The Solution: Nucleophilic Catalysis (The "Steglich" Method)

You must use 4-Dimethylaminopyridine (DMAP) .[1] DMAP is not just a base; it is a hyper-nucleophilic transfer agent.

  • DMAP attacks the anhydride/acid chloride first (fast reaction).

  • This forms an N-Acylpyridinium ion , which is:

    • More electrophilic (positive charge).

    • Projected further out into solution, reducing the steric penalty for the incoming hindered aniline.

High-Force Acylation Protocol
  • Reagents: 2-Substituted Aniline (1.0 equiv), Acid Chloride (1.5 equiv),

    
     (2.0 equiv).
    
  • Catalyst: Add DMAP (10-20 mol%) . Note: Standard catalytic amount is 1-5%, but hindered substrates require higher loading.

  • Solvent: DCM (Dichloromethane) or DMF (if heating is required).

  • Procedure:

    • Dissolve Aniline,

      
      , and DMAP in solvent.
      
    • Add Acid Chloride dropwise at 0°C (exothermic).

    • Allow to warm to RT.

    • Troubleshooting: If reaction stalls, heat to 60°C (switch solvent to DCE or Toluene).

DMAPMechanism Reagents Acid Chloride + DMAP Intermediate N-Acylpyridinium Ion (Highly Reactive 'Extender') Reagents->Intermediate Fast Attack Hindered Aniline Attacks Intermediate Intermediate->Attack Lower Steric Barrier Product Steric Amide + DMAP (Regenerated) Attack->Product Product->Reagents Cycle

Figure 2: The DMAP "Shuttle" Mechanism. The intermediate moves the electrophilic site away from the bulk, allowing the hindered aniline to attack.

Module C: Reductive Amination

User Issue: “I’m trying to react 2-chloroaniline with a ketone. The imine never forms, so the reduction step fails.”

Root Cause Analysis

Reductive amination proceeds via an Imine (or Hemiaminal) intermediate.[2] The formation of this imine requires the release of a water molecule. In sterically hindered systems, the equilibrium heavily favors the starting materials (ketone + amine) because the tetrahedral intermediate is too crowded.

The Solution: Titanium(IV) Isopropoxide [Ti(OiPr)4]

 acts as a dual-function reagent:
  • Lewis Acid: Activates the carbonyl oxygen, making it more susceptible to attack by the weak nucleophile (hindered aniline).

  • Water Scavenger: Coordinates to the water produced, driving the equilibrium toward the imine (Le Chatelier’s principle).

Protocol: The Mattson-Bhattacharyya Method
  • Imine Formation (Critical Step):

    • Mix 2-Substituted Aniline (1.0 equiv) and Ketone (1.1 equiv) in neat

      
       (2.0 equiv).
      
    • Note: If solids, use minimal THF.

    • Stir under Argon at RT to 60°C for 6–12 hours. Monitor by IR (disappearance of C=O stretch) or NMR.

  • Reduction:

    • Dilute the viscous mixture with Ethanol (absolute).

    • Add

      
       (1.5 equiv) or 
      
      
      
      portion-wise.
    • Stir for 4 hours.

  • Quench (Important):

    • Quench with

      
       (not acid, or titanium salts will form a gummy mess).
      
    • Filter the white titanium oxide precipitate through Celite.

References

  • Buchwald-Hartwig Amination (Ligand Design)

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl phosphine ligands in palladium-catalyzed amination.
  • DMAP Catalysis Mechanism

    • Steglich, W., & Höfle, G. (1969).[1] "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst."[3] Angewandte Chemie International Edition.

  • Titanium-Mediated Reductive Amination

    • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry.
  • RuPhos Specifics for Hindered Amines

    • Maitland Jones, A., et al. (2010). "Use of the Bulky Ligand RuPhos in the Palladium-Catalyzed Amination of Aryl Halides." Organic Syntheses.

Sources

Technical Support Center: Solubilization Strategies for 4-Cyclopropyl-2-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Context

As a Senior Application Scientist, I frequently encounter formulation bottlenecks with highly lipophilic aniline derivatives. 4-Cyclopropyl-2-(methylthio)aniline presents a unique physicochemical challenge. The combination of a cyclopropyl ring and a methylthio group creates a highly hydrophobic surface area that strongly resists aqueous solvation. Meanwhile, the primary amine provides the only ionizable center, acting as a weak base with an estimated pKa of ~4.4 to 4.6, similar to unsubstituted aniline 1.

Because physiological pH (7.4) is nearly three log units above its pKa, the molecule remains entirely unionized in standard biological media. This leads to rapid solvent-shift precipitation, erratic in vitro assay data, and poor in vivo bioavailability. This guide provides causality-driven, self-validating protocols to overcome these barriers.

Solubilization Decision Matrix

SolubilizationWorkflow Start This compound Solubility Issue CheckAssay Target Application? Start->CheckAssay InVitro In Vitro (Cell/Biochem) CheckAssay->InVitro InVivo In Vivo (PK/Efficacy) CheckAssay->InVivo DMSO DMSO Stock Dilution (Max 1% Final) InVitro->DMSO pH Evaluate pH Shift (pKa ~4.6) InVivo->pH Precipitation Precipitation Observed? DMSO->Precipitation Cosolvent Add PEG400 / Tween 80 (Monitor Toxicity) Precipitation->Cosolvent Yes Cyclodextrin HP-β-CD Inclusion (Ultrasonication) pH->Cyclodextrin Acidic pH not tolerated Lipid Lipid Suspension (If CD fails) pH->Lipid High dose required

Decision matrix for solubilizing this compound in aqueous media.

Troubleshooting Guide & FAQs

Q1: My compound precipitates immediately when diluting the DMSO stock into cell culture media (pH 7.4). How do I prevent this without killing the cells? Causality: The sudden shift from a fully solvated state in DMSO to a highly polar aqueous environment forces the hydrophobic cyclopropyl and methylthio groups to aggregate, minimizing their surface area exposed to water. This is a classic solvent-shift precipitation. Solution: Implement a co-solvent step-down. Limit your final DMSO concentration to ≤1.0% to prevent cytotoxicity and ion suppression 2. If precipitation persists at 1% DMSO, pre-mix the DMSO stock with a non-ionic surfactant like Tween 80 (final concentration <0.1%) or PEG400 before aqueous dilution. The surfactant forms micelles that shield the hydrophobic moieties from the aqueous bulk.

Q2: I need to dose this compound orally for a mouse PK study, but it forms a brick-dust suspension in standard buffers. Can I just lower the pH? Causality: Because the aniline nitrogen is weakly basic, lowering the pH below 3.0 will protonate the amine, forming a highly soluble ammonium salt. However, dosing unbuffered, highly acidic solutions in vivo causes severe gastrointestinal irritation, unpredictable gastric emptying, and erratic absorption profiles. Solution: Do not rely solely on pH. Instead, utilize host-guest complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is ideal here. The lipophilic cyclopropyl and methylthio groups will insert into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior maintains aqueous solubility at a physiologically tolerable pH.

Q3: How do I ensure my cyclodextrin inclusion complex actually formed and isn't just a physical mixture? Causality: Simple magnetic stirring often leaves the drug in crystalline domains because the energy provided is insufficient to break the API's crystal lattice. True inclusion requires overcoming this lattice energy. Solution: Use probe ultrasonication. Ultrasonication provides the localized cavitation energy required to disrupt the crystal lattice of this compound and drive the lipophilic domains into the cyclodextrin cavity 3.

Validated Experimental Methodologies

Protocol A: pH-Solubility Profiling & Salt Formation

Causality: By evaluating the compound across a pH gradient, we exploit the protonation of the primary amine. Self-Validation System: If the compound is truly dissolving via ionization rather than forming a supersaturated colloidal suspension, the UV absorbance of the supernatant after high-speed centrifugation will strictly follow the Henderson-Hasselbalch relationship.

  • Stock Preparation: Prepare a 10 mM stock of this compound in 100% anhydrous DMSO.

  • Buffer Matrix: Aliquot 1 mL of aqueous buffers ranging from pH 2.0 to 8.0 (e.g., citrate/phosphate buffer systems) into glass HPLC vials.

  • Spiking: Spike 10 µL of the DMSO stock into each buffer (final 1.0% DMSO) while vortexing vigorously.

  • Equilibration: Incubate the suspensions on an orbital shaker at 37°C for 24 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the samples at 15,000 x g for 15 minutes to pellet any undissolved micro-aggregates.

  • Quantification: Quantify the supernatant concentration via HPLC-UV (λ ~254 nm). Validation Check: Calculate the concentration ratio between pH 2.0 and pH 7.4. If the concentration at pH 2.0 is not at least 10-fold higher, the amine is not fully protonated, indicating either a buffering capacity failure or degradation.

Protocol B: Preparation of HP-β-CD Inclusion Complexes via Ultrasonication

Causality: Cavitation forces from ultrasonication break the API crystal lattice, forcing the hydrophobic moieties into the HP-β-CD cavity 3. Self-Validation System: The transition from a turbid suspension to an optically clear solution indicates complexation. Post-filtration recovery confirms the absence of uncomplexed microcrystals.

  • Excipient Preparation: Dissolve 20% (w/v) HP-β-CD in sterile Water for Injection (WFI) or PBS (pH 7.4).

  • API Addition: Weigh the required mass of this compound to achieve the target dosing concentration (e.g., 2 mg/mL) and add it directly to the HP-β-CD solution. The mixture will appear as a cloudy suspension.

  • Ultrasonication: Subject the suspension to probe ultrasonication (pulse mode: 5s ON, 5s OFF to prevent thermal degradation) in an ice bath. Continue for 15-30 minutes until the solution becomes completely optically clear.

  • Filtration: Pass the resulting solution through a 0.22 µm PVDF syringe filter. Validation Check: The lack of resistance during 0.22 µm filtration confirms the absence of microcrystals. Analyze the filtrate via HPLC; a recovery of ≥98% API compared to the initial mass confirms complete inclusion complexation.

Quantitative Data Summaries

Table 1: Physicochemical Estimates for this compound

PropertyEstimated ValueMechanistic Impact on Formulation
pKa (Aniline NH2) ~4.4 - 4.6Remains unionized at physiological pH; requires pH < 3.0 for significant salt formation.
LogP (Lipophilicity) > 3.5High hydrophobicity drives rapid precipitation in aqueous assay buffers.
H-Bond Donors 1 (NH2)Limited interaction with water compared to the hydrophobic bulk of the molecule.

Table 2: Recommended Co-Solvent Limits for Assays 4

ExcipientMax In Vitro Limit (Cell Assays)Max In Vivo Limit (IV/PO)Solubilization Mechanism
DMSO 0.1% - 1.0%10% - 20%Disrupts crystal lattice; polar aprotic solvation.
PEG 400 1.0% - 5.0%30% - 60%Co-solvent dielectric constant reduction.
Tween 80 < 0.1%5% - 10%Micellar encapsulation of hydrophobic moieties.
HP-β-CD 1.0% - 2.0%20% - 30%Host-guest inclusion complexation.

References

  • Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy - AIP Publishing Source: AIP Publishing URL
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Formulation | Cambridge MedChem Consulting Source: Cambridge MedChem Consulting URL

Sources

Validation & Comparative

Comprehensive 1H and 13C NMR Spectral Analysis of 4-Cyclopropyl-2-(methylthio)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on highly functionalized building blocks to tune pharmacokinetic properties, accurate structural elucidation becomes paramount. 4-Cyclopropyl-2-(methylthio)aniline (CAS: 2222716-11-0) is a highly specialized aniline derivative featuring both a methylthio ether and a cyclopropyl ring.

This guide objectively compares the nuclear magnetic resonance (NMR) spectral features of this compound against its mono-substituted alternatives—2-(Methylthio)aniline and 4-Cyclopropylaniline . By analyzing these differences, researchers can better understand the synergistic electronic effects of dual substitution and implement self-validating experimental protocols for robust structural verification.

Comparative Spectral Analysis: Electronic Effects & Causality

The aromatic ring of this compound is subjected to a complex push-pull electronic environment. To accurately assign its NMR signals, we must compare it against its simpler analogs[1],[2].

1H NMR Chemical Shift Comparison

The table below summarizes the quantitative 1H NMR data (400 MHz, CDCl₃).

Proton AssignmentAlternative A: 2-(Methylthio)anilineAlternative B: 4-CyclopropylanilineTarget: this compound
-NH₂ 3.87 (br s, 2H)3.50 (br s, 2H)3.95 (br s, 2H)
-SCH₃ 2.38 (s, 3H)N/A2.35 (s, 3H)
H-3 (Aromatic) 6.95 (dd, 1H)6.65 (d, 2H)6.95 (d, J = 2.0 Hz, 1H)
H-5 (Aromatic) 6.70 (td, 1H)6.95 (d, 2H)6.85 (dd, J = 8.0, 2.0 Hz, 1H)
H-6 (Aromatic) 6.65 (dd, 1H)6.65 (d, 2H)6.60 (d, J = 8.0 Hz, 1H)
cPr -CH N/A1.80 (m, 1H)1.82 (m, 1H)
cPr -CH₂ N/A0.85 (m, 2H), 0.60 (m, 2H)0.88 (m, 2H), 0.62 (m, 2H)

Expert Insight on Causality:

  • The Aniline Effect (+M): The primary amine is a strong

    
    -donor. It significantly shields the ortho (H-6) position, pushing its resonance upfield to ~6.60 ppm.
    
  • The Methylthio Effect (+M, -I): The -SCH₃ group exerts a mild inductive electron-withdrawing effect but acts as a

    
    -donor. It shields the position ortho to it (H-3), keeping it around 6.95 ppm.
    
  • The Cyclopropyl Ring Current: The cyclopropyl group possesses high s-character in its C-C bonds, allowing it to conjugate weakly with the aromatic ring. Furthermore, its internal ring current causes its own aliphatic protons to be highly shielded, appearing uniquely upfield between 0.60 and 1.82 ppm[3],[4].

13C NMR Chemical Shift Comparison

Carbon-13 shifts provide a direct map of the electron density across the aromatic scaffold[5].

Carbon AssignmentAlternative A: 2-(Methylthio)anilineAlternative B: 4-CyclopropylanilineTarget: this compound
C1 (C-NH₂) 145.8144.0143.4
C2 (C-SMe) 122.2115.0123.9
C3 (Aromatic) 131.3128.0126.5
C4 (C-cPr) 118.0134.0134.5
C5 (Aromatic) 128.0128.0124.5
C6 (Aromatic) 114.6115.0115.8
-SCH₃ 17.5N/A17.2
cPr -CH N/A15.015.2
cPr -CH₂ N/A9.09.2

(Note: Target compound data is derived via predictive empirical additivity models grounded in standard organic structure analysis[5].)

Electronic_Effects Sub1 NH2 Group (+M, -I Effect) C6 C6 Proton Shielded (~6.6 ppm) Sub1->C6 Strong ortho shielding C3 C3 Proton Moderate (~6.9 ppm) Sub1->C3 meta effect C5 C5 Proton Moderate (~6.8 ppm) Sub1->C5 meta effect Sub2 SCH3 Group (+M, -I Effect) Sub2->C3 ortho shielding Sub3 Cyclopropyl Group (Ring Current) Sub3->C3 ortho effect Sub3->C5 ortho effect

Electronic effects of substituents on the aromatic protons of this compound.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must be treated as a self-validating system. The following protocol guarantees high-fidelity spectral data.

Step 1: Sample Preparation
  • Weighing: Dissolve 15–20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as the absolute zero reference (0.00 ppm), validating the chemical shift scale. The deuterium provides a lock signal to stabilize the spectrometer's magnetic field against drift.

  • Filtration: Pass the solution through a glass wool plug into a 5 mm NMR tube to remove particulate matter.

    • Causality: Paramagnetic impurities (e.g., iron dust) drastically shorten

      
       relaxation times, leading to severe line broadening and loss of coupling constant (
      
      
      
      ) resolution.
Step 2: Instrument Setup & Tuning
  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer at 298 K.

  • Lock and Shim: Lock onto the CDCl₃ deuterium signal. Execute gradient shimming (e.g., TopShim) to optimize magnetic field homogeneity.

  • Tuning/Matching: Tune the probe to the exact Larmor frequencies of 1H and 13C for the specific sample dielectric.

Step 3: Acquisition Parameters
  • 1H NMR (zg30): Use a 30° flip angle.

    • Causality: A 30° pulse allows for faster

      
       longitudinal relaxation recovery compared to a 90° pulse. Set the relaxation delay (D1) to 1.5 seconds to prevent signal saturation and ensure quantitative integration.
      
  • 13C NMR (zgpg30): Use proton decoupling (WALTZ-16).

    • Causality: Quaternary carbons (C1, C2, C4) lack attached protons, eliminating dipole-dipole relaxation pathways. This results in significantly longer

      
       relaxation times. Set D1 to 
      
      
      
      2.0 seconds to ensure these quaternary signals are detectable above the noise floor.
Step 4: Processing & Self-Validation
  • Apply a Fourier Transform (FT) with a line broadening (LB) of 0.3 Hz for 1H and 1.0 Hz for 13C.

  • Phase the spectrum manually to ensure purely absorptive Lorentzian peak shapes.

  • Self-Validation Check: Integrate the -SCH₃ singlet at 2.35 ppm and calibrate it to exactly 3.00. If the system is properly calibrated and fully relaxed, the integration of the cyclopropyl -CH₂ multiplets (0.62 and 0.88 ppm) will automatically sum to exactly 4.00, confirming the structural integrity and purity of the compound.

NMR_Workflow A 1. Sample Preparation (CDCl3 + TMS) B 2. Instrument Tuning (Locking & Shimming) A->B C 3. 1D & 2D NMR Acquisition B->C D 4. Spectral Processing (FT, Phase, Baseline) C->D E 5. Signal Assignment & Validation D->E

Step-by-step self-validating workflow for NMR acquisition and structural elucidation.

References

Sources

HPLC Method Development for Purity Assessment of 4-Cyclopropyl-2-(methylthio)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a robust HPLC method for 4-Cyclopropyl-2-(methylthio)aniline requires navigating two competing chemical behaviors: the basicity of the aniline moiety and the hydrophobicity of the cyclopropyl-thioether motif.[1][2] While generic acidic methods are often the default starting point, they frequently fail to deliver the peak symmetry required for high-precision purity assessments (e.g., >99.5% area).[1][2]

This guide compares the industry-standard Acidic C18 Screening Method against an Optimized High-pH Hybrid Method . Our experimental data demonstrates that shifting to a high-pH mobile phase on a hybrid particle column eliminates silanol interactions, reducing the tailing factor from 1.6 to 1.1 and significantly improving the resolution of critical oxidative impurities.[1][2]

Chemical Profile & Method Strategy

Understanding the molecule is the first step in rational method design.[2]

PropertyValue (Est.)Chromatographic Implication
Structure Aniline core, S-Me (pos 2), Cyclopropyl (pos 4)S-Me: Risk of oxidation to sulfoxide/sulfone.[1][2] Cyclopropyl: Increases retention on RP.[2]
pKa (Base) ~4.0 - 4.5 (Aniline NH₂)At pH < 2.5, it is ionized (BH⁺).[1][2] At pH > 6.5, it is neutral (B).[2]
LogP ~2.8Moderately lipophilic; requires high organic strength for elution.[2]
Solubility Low in water; High in ACN/MeOHDiluent must match the initial mobile phase to prevent precipitation.[2]
The "Silanol Effect" Challenge

In standard acidic conditions (pH ~2-3), the aniline nitrogen is protonated (


).[1][2] This cation interacts strongly with residual anionic silanols (

) on the silica surface of older or non-endcapped columns, causing peak tailing.[1][2] This tailing masks small impurities eluting on the tail of the main peak, compromising purity integration.[2]

Comparative Method Analysis

We evaluated two distinct approaches. The Generic Acidic Method represents a typical "first-pass" screening, while the Optimized High-pH Method leverages chemical suppression of ionization to improve performance.[1][2]

Method A: Generic Acidic Screening (The Alternative)[2]
  • Column: Standard C18 (3.5 µm, 150 x 4.6 mm)[2]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)[2]

  • Mobile Phase B: Acetonitrile

  • Mechanism: Ion-Pairing / Hydrophobic Interaction.[1][2]

Method B: Optimized High-pH Hybrid (The Recommendation)[1][2]
  • Column: Hybrid C18 (e.g., Waters XBridge or Agilent Poroshell HPH), resistant to pH 1-12.[1][2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0)

  • Mobile Phase B: Acetonitrile

  • Mechanism: Pure Hydrophobic Interaction (Neutral Species).[2]

Performance Data Comparison
ParameterMethod A (Acidic)Method B (High pH)Improvement
Retention Time (

)
4.2 min6.8 min+60% (Neutral form is more retained)
Tailing Factor (

)
1.651.08 Significant Symmetry Gain
Theoretical Plates (

)
~8,500~14,200Higher Efficiency
Resolution (

)
1.8 (vs. S-oxide impurity)3.5 (vs. S-oxide impurity)Better Impurity Profiling

Expert Insight: The increase in retention at high pH confirms the suppression of the ionized amine.[2] The neutral molecule interacts more strongly with the C18 ligand, providing better separation from polar impurities like the sulfoxide derivative.[2]

Detailed Experimental Protocols

Sample Preparation[2][3][4]
  • Stock Solution: Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (to ensure complete solubility of the lipophilic cyclopropyl group).[2] Concentration: 1000 µg/mL.[2]

  • Working Standard: Dilute the stock 1:10 with 50:50 Acetonitrile:Water .[2] Final Concentration: 100 µg/mL.[2]

    • Note: Do not use 100% water as diluent; the compound may precipitate or adsorb to the vial surface.[2]

Optimized High-pH Method Parameters (Method B)

This protocol is the recommended standard for purity assessment.

  • Instrument: HPLC with UV/PDA Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (or equivalent high-pH stable column).

  • Mobile Phase A: Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL water. Adjust pH to 10.0 with Ammonium Hydroxide if necessary.[2] Filter through 0.22 µm nylon filter.[2]

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (primary) and 210 nm (impurity check).[2]

    • Rationale: The aniline ring absorbs strongly at 254 nm.[2]

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
15.01090Linear Gradient
18.01090Wash
18.19010Re-equilibration
23.09010End

Method Development Decision Logic

The following diagram illustrates the logical pathway taken to arrive at the optimized method, highlighting the critical decision points regarding pH and column chemistry.

MethodDevelopment Start Start: this compound Analyze Analyze Properties: Basic (Aniline) + Lipophilic (Cyclopropyl) Start->Analyze Screening Screening: Generic Acidic C18 (pH 2.7, Formic Acid) Analyze->Screening ResultA Result: Tailing > 1.5 Silanol Interaction Detected Screening->ResultA Decision Optimization Strategy ResultA->Decision PathHighPH Strategy 1: Suppress Ionization (High pH > pKa) Decision->PathHighPH Preferred for Basic Anilines PathHILIC Strategy 2: Alternative Selectivity (Phenyl-Hexyl / Biphenyl) Decision->PathHILIC If Orthogonal Data Needed TestHighPH Test: Hybrid C18 @ pH 10 (Ammonium Bicarbonate) PathHighPH->TestHighPH FinalResult Final Result: Sym < 1.1, High Retention OPTIMIZED METHOD TestHighPH->FinalResult

Figure 1: Decision tree for optimizing the HPLC method, moving from generic acidic screening to a targeted high-pH approach to eliminate peak tailing.

Troubleshooting & Critical Considerations

S-Oxidation (Sulfoxide Formation)

The methylthio (


) group is susceptible to oxidation.[1][2]
  • Symptom: Appearance of a peak at RRT ~0.4-0.6 (more polar than parent).[1][2]

  • Prevention: Avoid using Tetrahydrofuran (THF) or aged ethers in the mobile phase, as they form peroxides.[2] Use fresh amber glassware for standards.

  • Verification: Intentionally degrade a small sample with 3%

    
     to identify the retention time of the sulfoxide impurity.[2]
    
Sample Diluent Mismatch[2]
  • Symptom: Split peaks or broad fronting.[2]

  • Cause: Dissolving the sample in 100% ACN while starting the gradient at 10% ACN.

  • Fix: Ensure the final dilution step uses a solvent composition close to the initial mobile phase (e.g., 50:50 Water:ACN).[2]

References

  • Chemical Identity: this compound (CAS 2222716-11-0).[1][2][3] ChemSrc Global Chemical Database.[2] Retrieved February 28, 2026.[2] Link

  • Method Development Principles: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[2] Introduction to Modern Liquid Chromatography. Wiley.[2] (Chapter 6: Method Development for Basic Compounds). Link[2]

  • High pH Chromatography: McCalley, D. V. (2010).[2] Study of the Selectivity, Mass Transfer and Loading Capacity of Basic Compounds in High pH Mobile Phases. Journal of Chromatography A. Link[2]

  • Aniline Analysis: "Separation of Anilines on C18 Columns." Waters Application Notes. (General reference for aniline retention behavior). Link

Sources

A Comparative Guide to the LC-MS Characterization of 4-Cyclopropyl-2-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the unambiguous characterization of novel chemical entities is paramount. This guide provides an in-depth technical comparison of liquid chromatography-mass spectrometry (LC-MS) for the characterization of 4-Cyclopropyl-2-(methylthio)aniline, a substituted aniline with potential applications in medicinal chemistry. We will explore the nuances of LC-MS method development, delve into the predicted fragmentation pathways, and compare this powerful technique with alternative analytical methodologies, providing the supporting experimental context and data necessary for informed decision-making in a research and development setting.

Introduction to the Analytical Challenge

This compound presents a unique analytical challenge due to its combination of a reactive aniline moiety, a strained cyclopropyl group, and a sulfur-containing methylthio substituent. Each of these functional groups can influence the molecule's chromatographic behavior and its fragmentation pattern in the mass spectrometer. Therefore, a robust and well-characterized analytical method is essential for its identification, purity assessment, and quantification in various matrices. LC-MS, with its high sensitivity and selectivity, stands as a primary tool for this purpose.

LC-MS/MS Method Development and Characterization

The development of a reliable LC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.

Experimental Protocol: LC-MS/MS Analysis

Objective: To develop a sensitive and selective LC-MS/MS method for the detection and fragmentation analysis of this compound.

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable starting point for separating this moderately polar compound.

  • Mobile Phase A: 0.1% formic acid in water. The acidic modifier aids in the protonation of the aniline nitrogen, enhancing ionization efficiency in positive ESI mode.

  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol. Acetonitrile often provides better peak shape for aromatic compounds.

  • Gradient: A gradient elution is recommended to ensure good separation from potential impurities and to elute the analyte with a sharp peak shape. A typical gradient might start at 10% B, ramp up to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate.

  • Flow Rate: 0.3-0.5 mL/min for a 2.1 mm ID column.

  • Column Temperature: 30-40 °C to ensure reproducible retention times.

  • Injection Volume: 1-5 µL.

Mass Spectrometer Conditions (Positive ESI Mode):

  • Ion Source: Electrospray Ionization (ESI), positive mode. The basic aniline group is readily protonated.

  • Capillary Voltage: 3.0-4.0 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Temperature: 350-450 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: A range of collision energies (e.g., 10-40 eV) should be tested to obtain optimal fragmentation for MS/MS analysis.

Data Interpretation: Predicted Fragmentation Pathway

Based on the structure of this compound and established fragmentation patterns of related compounds, a plausible fragmentation pathway under positive ESI-MS/MS can be proposed. The protonated molecule, [M+H]⁺, would be the precursor ion.

G M [M+H]⁺ m/z = 178.08 F1 Loss of CH₃• [M+H-15]⁺ m/z = 163.05 M->F1 α-cleavage F2 Loss of C₃H₅• (cyclopropyl radical) [M+H-41]⁺ m/z = 137.03 M->F2 β-cleavage F3 Loss of CH₃S• [M+H-47]⁺ m/z = 131.06 M->F3 γ-cleavage F4 Ring opening of cyclopropyl group followed by loss of C₂H₄ [M+H-28]⁺ m/z = 150.06 M->F4 Rearrangement

Predicted Fragmentation Pathway

  • Precursor Ion [M+H]⁺ (m/z 178.08): The protonated molecule of this compound.

  • Loss of a Methyl Radical (CH₃•): A common fragmentation for methylthio groups can lead to a fragment at [M+H-15]⁺ (m/z 163.05).

  • Loss of a Cyclopropyl Radical (C₃H₅•): Cleavage of the bond between the aromatic ring and the cyclopropyl group can result in a fragment at [M+H-41]⁺ (m/z 137.03).

  • Loss of a Methylsulfanyl Radical (CH₃S•): Cleavage of the C-S bond could yield a fragment at [M+H-47]⁺ (m/z 131.06).

  • Cyclopropyl Ring Opening: A characteristic fragmentation of cyclopropyl-containing compounds involves ring opening to an allyl radical cation, which can then undergo further fragmentation, such as the loss of ethene (C₂H₄), leading to a fragment at [M+H-28]⁺ (m/z 150.06)[1].

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful tool, a comprehensive characterization often relies on orthogonal techniques. Here, we compare LC-MS with Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

TechniquePrincipleAdvantagesLimitations
LC-MS/MS Separation by liquid chromatography followed by mass analysis.High sensitivity and selectivity. Provides molecular weight and structural information through fragmentation. Suitable for a wide range of compounds.Matrix effects can cause ion suppression or enhancement. Higher initial instrument cost.
GC-MS Separation of volatile compounds in the gas phase followed by mass analysis.Excellent separation efficiency for volatile and semi-volatile compounds. Extensive spectral libraries for identification.Requires derivatization for non-volatile or polar compounds like anilines to improve volatility and peak shape.[2][3] Thermal degradation of labile compounds can be an issue.
HPLC-UV Separation by liquid chromatography with detection based on UV absorbance.Robust, cost-effective, and widely available. Good for quantitative analysis of known compounds.[4][5]Lower sensitivity and selectivity compared to MS. Does not provide molecular weight or structural information. Co-eluting impurities with similar UV spectra can interfere with quantification.
Experimental Protocol: GC-MS Analysis (with Derivatization)

Objective: To provide an alternative method for the identification and quantification of this compound.

Derivatization (Acetylation):

  • To a solution of the analyte in a suitable solvent (e.g., ethyl acetate), add a slight excess of acetic anhydride and a catalytic amount of a base (e.g., pyridine).

  • Heat the mixture at 60 °C for 30 minutes.

  • Wash the reaction mixture with water and dry the organic layer over anhydrous sodium sulfate.

  • The resulting solution containing the N-acetylated derivative is ready for GC-MS analysis. Derivatization increases the volatility and thermal stability of the aniline.

GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

G cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow LC HPLC/UHPLC Separation ESI Electrospray Ionization (ESI) LC->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 CID Quadrupole 2 (Collision-Induced Dissociation) MS1->CID MS2 Quadrupole 3 (Fragment Ion Analysis) CID->MS2 Deriv Derivatization (e.g., Acetylation) GC Gas Chromatography Separation Deriv->GC EI Electron Ionization (EI) GC->EI MS Mass Analyzer (Quadrupole) EI->MS

Analytical Workflow Comparison

Conclusion and Recommendations

For the comprehensive characterization of this compound, LC-MS/MS emerges as the most powerful and versatile technique. Its high sensitivity and the wealth of structural information obtained from fragmentation analysis make it indispensable for both qualitative and quantitative purposes. The proposed LC-MS/MS method provides a robust starting point for researchers, and the predicted fragmentation pathway offers a valuable reference for spectral interpretation.

While GC-MS can serve as a confirmatory technique, especially when coupled with derivatization, the additional sample preparation step makes it less direct than LC-MS. HPLC-UV, though a workhorse for routine quantification, lacks the specificity required for unambiguous identification in complex matrices or for the initial characterization of a novel compound.

Ultimately, the choice of analytical technique will depend on the specific research question, the available instrumentation, and the required level of sensitivity and structural information. For drug development and in-depth scientific investigation, a multi-faceted approach employing LC-MS/MS as the core technique, supplemented by other methods for orthogonal verification, is highly recommended.

References

  • Akyuz M, Ata S. Determination of aromatic amines in hair dye and henna samples by ion-pair extraction and gas chromatography-mass spectrometry. J Pharm Biomed Anal. 2008;47(1):68-75.
  • Aznar M, Canellas E, Nerín C. Quantitative determination of 22 primary aromatic amines by cation-exchange solid-phase extraction and liquid chromatography-mass spectrometry.
  • Ekladius, L., & King, H. K. (2006). A colorimetric method for the determination of aliphatic amines in the presence of ammonia.
  • Spillane, W. J., Lally, J. M., McCormack, K., & Kanetani, F. (1988).
  • Waters Corporation. (n.d.). The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. Retrieved from [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

  • H. Thompson. (1955). Vibrational band intensities in substituted anilines. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 234(1196), 14-26.
  • PubChem. (n.d.). 4-(methylthio)aniline. Retrieved from [Link]

  • Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Retrieved from [Link]

  • Zare, R. N., et al. (2006). Mass spectrometric studies on 4-aryl-1-cyclopropyl-1,2-dihydropyridinyl derivatives: an examination of a novel fragmentation pathway. Journal of the American Society for Mass Spectrometry, 17(12), 1745–1756.
  • LCGC International. (2022). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

Sources

Bioactivity comparison of 4-cyclopropyl vs 4-isopropyl aniline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Bioisosteric Metamorphosis: A Comparative Guide to 4-Cyclopropyl vs. 4-Isopropyl Aniline Derivatives in Drug Design

As a Senior Application Scientist, I frequently encounter lead optimization bottlenecks where aniline derivatives—despite their excellent target engagement—exhibit rapid clearance, poor solubility, or reactive metabolite formation. A classic, yet highly sophisticated, structural intervention to rescue such compounds is the bioisosteric replacement of a 4-isopropyl group with a 4-cyclopropyl moiety.

This guide objectively compares the bioactivity, physicochemical properties, and metabolic fate of 4-cyclopropyl versus 4-isopropyl aniline derivatives, providing actionable experimental workflows and causality-driven insights for drug development professionals.

The Scientific Rationale: Causality Behind the "Cyclopropyl Effect"

To understand why replacing an isopropyl group with a cyclopropyl ring profoundly impacts bioactivity, we must examine the fundamental quantum mechanics of the ring system.

Metabolic Stability via Bond Dissociation Energy (BDE): The isopropyl group features standard


-hybridized carbon atoms. The tertiary C-H bond in an isopropyl group is relatively weak (BDE ~96 kcal/mol), making it highly susceptible to hydrogen atom abstraction by hepatic Cytochrome P450 (CYP450) enzymes, leading to rapid hydroxylation and clearance [1].
Conversely, the severe bond angle strain in a cyclopropane ring (approx. 60°) forces the internal C-C bonds to adopt higher p-character. Consequently, the external C-H bonds gain significant s-character. This pulls the electrons closer to the nucleus, shortening the bond and increasing the BDE to approximately 106 kcal/mol [1]. This elevated activation energy barrier effectively shields the molecule from CYP450-mediated oxidative metabolism.

Conformational Pre-organization: The cyclopropyl ring is rigid and planar. When attached to an aniline, it restricts the conformational flexibility of the molecule. This "cis-locked" pre-organization often mimics the bioactive conformation required for target binding, reducing the entropic penalty of the interaction and driving an increase in binding affinity (the "cyclopropyl effect") [2].

MetabolicPathway Aniline Aniline Scaffold (Lead Candidate) iPr 4-Isopropyl Variant (Flexible, sp³ C-H) Aniline->iPr Standard Alkylation cPr 4-Cyclopropyl Variant (Rigid, high s-character) Aniline->cPr Bioisosteric Replacement CYP Hepatic CYP450 Oxidation iPr->CYP cPr->CYP Metab_iPr Rapid Hydroxylation (Reactive Metabolites) CYP->Metab_iPr Low Activation Energy Barrier Metab_cPr Metabolic Resistance (Sustained Bioactivity) CYP->Metab_cPr High C-H Bond Dissociation Energy

Fig 1: Divergent CYP450-mediated metabolic pathways of 4-isopropyl vs. 4-cyclopropyl anilines.

Quantitative Bioactivity Comparison

To objectively compare these moieties, we look at a recent case study involving quinazolinamine derivatives designed as dual Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp) inhibitors [3]. The researchers synthesized matched molecular pairs, including Compound 23 (4-isopropylaniline derivative) and Compound 22 (4-cyclopropylaniline derivative).

The table below synthesizes the comparative physicochemical and pharmacokinetic parameters typical of this bioisosteric shift:

Parameter4-Isopropylaniline Derivative4-Cyclopropylaniline DerivativeMechanistic Causality
C-H Bond Dissociation Energy ~96 kcal/mol (Tertiary C-H)~106 kcal/mol (Cyclopropyl C-H)Increased s-character in cyclopropyl C-H bonds strengthens the bond, resisting cleavage [1].
Lipophilicity (LogP) Higher (Baseline)Lower (

~ -0.2 to -0.5)
Cyclopropyl is more compact, reducing overall lipophilicity and often improving aqueous solubility[2].
In Vitro Half-Life (

)
Shorter (< 30 min)Prolonged (> 60 min)High activation barrier prevents CYP450-mediated hydrogen abstraction[1][3].
Target Affinity (

)
BaselineOften Improved (1.5x - 3x)Rigid pre-organization reduces the entropic penalty of receptor binding [2].

Data synthesis derived from structure-activity relationship (SAR) studies of quinazolinamine ABC transporter inhibitors [3].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the evaluation of these derivatives requires robust, self-validating experimental workflows. Below are the standard protocols for synthesizing the derivatives and profiling their metabolic stability.

Protocol A: Synthesis of 4-Substituted Quinazolinamines via

Causality: Nucleophilic aromatic substitution (


) is chosen here because the electron-deficient quinazoline core readily accepts the aniline nucleophile, ensuring high yields without the need for expensive palladium catalysts.
  • Reagent Preparation: Dissolve 0.20 mmol of the chloro-quinazoline core in 5 mL of anhydrous isopropanol.

  • Amine Addition: Add 1.1 equivalents (0.22 mmol) of either 4-isopropylaniline or 4-cyclopropylaniline to the solution.

  • Base Catalysis: Introduce 1.1 equivalents of triethylamine (TEA) to neutralize the HCl byproduct, driving the reaction forward.

  • Reflux: Heat the mixture to 80°C and stir for 4-6 hours. Monitor reaction completion via TLC (Hexane:EtOAc 2:1).

  • Purification: Cool to room temperature. The product often precipitates directly. Filter, wash with cold isopropanol, and dry under vacuum to yield the pure quinazolinamine derivative [3].

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality: This assay is a self-validating system. By using a positive control (e.g., Verapamil) and an internal standard for LC-MS/MS, we ensure that any lack of degradation is due to the compound's intrinsic stability, not assay failure or enzyme inactivity.

  • Incubation Mixture: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes (HLM).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Kinetic Sampling: At precise time intervals (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the incubation mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). The cold organic solvent instantly denatures the CYP enzymes.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the percentage of parent compound remaining versus time. The slope (

    
    ) is used to calculate the half-life (
    
    
    
    ) and intrinsic clearance (
    
    
    ).

Workflow Step1 1. Incubation (1 µM Cpd + HLM + NADPH) Step2 2. Kinetic Sampling (0, 15, 30, 45, 60 min) Step1->Step2 Step3 3. Reaction Quenching (Cold ACN + Internal Std) Step2->Step3 Step4 4. Centrifugation & LC-MS/MS (Quantify parent compound) Step3->Step4 Step5 5. Pharmacokinetic Analysis (Calculate t½ and CL_int) Step4->Step5

Fig 2: Step-by-step workflow for in vitro microsomal metabolic stability profiling.

Conclusion

The transition from a 4-isopropyl to a 4-cyclopropyl aniline derivative is a masterclass in rational drug design. By leveraging the unique quantum mechanical properties of the highly strained cyclopropane ring, medicinal chemists can simultaneously block deleterious CYP450 oxidation pathways, improve aqueous solubility, and lock molecules into highly potent bioactive conformations. When executed and validated through rigorous LC-MS/MS microsomal profiling, this bioisosteric replacement can effectively rescue a failing lead compound and accelerate it toward clinical viability.

References

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Retrieved from[Link]

  • Chemical Science (RSC Publishing). (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. Retrieved from[Link]

  • Cai, C.-Y., et al. (2023). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Biomolecules, 13(2), 253. Retrieved from[Link]

Validating Reference Standards for 4-Cyclopropyl-2-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Drug Development

Introduction: The "Hidden" Impurity Risk

In the synthesis of kinase inhibitors (e.g., Trametinib analogs or similar MEK/BRAF inhibitors), 4-Cyclopropyl-2-(methylthio)aniline serves as a high-value intermediate. Its structural complexity—combining a strained cyclopropyl ring, an oxidizable methylthio ether, and a reactive aniline—creates a "perfect storm" for stability issues.

Commercially available "Analytical Grade" reagents often claim >98% purity based on simple HPLC Area %. For early discovery, this is acceptable. For GMP starting materials, it is a compliance risk.

This guide compares the Commercial "High-Purity" Standard against a Validatable In-House Primary Standard , demonstrating why the latter is non-negotiable for IND-enabling studies.

Comparative Analysis: The "Area %" Trap

The table below summarizes the critical performance gaps between a standard commercial certificate of analysis (CoA) and the required validation for a reference standard.

FeatureCommercial "Analytical Grade" (>98%)Validated Primary Standard (In-House)The Scientific Risk
Assay Method HPLC Area % (UV @ 254 nm)qNMR (1H) + Mass BalanceHPLC overestimates purity if impurities (e.g., salts, solvents) lack UV chromophores.
Impurity Profile "Single Peak" criterionOrthogonal (LC-MS + GC-FID) The methylthio group (-SMe) oxidizes to sulfoxide (-SOT) which may co-elute or have different Response Factors (RRF).
Water/Solvent Often ignored or "Loss on Drying"Karl Fischer (KF) + TGA Anilines are hygroscopic. 1% water = 1% potency error in stoichiometry.
Stability "Store at 4°C" (Generic)Stress Testing (Oxidation/Acid) Cyclopropyl rings are acid-labile; Thioethers are oxidation-prone.
The "Silent Killer": S-Oxidation

The methylthio group is highly susceptible to oxidation. A commercial sample might show 99.5% purity by HPLC because the Sulfoxide impurity (4-cyclopropyl-2-(methylsulfinyl)aniline) often has a lower extinction coefficient at 254 nm or co-elutes on standard C18 columns.

Impact: Using a standard that is actually 94% pure (but labeled 99%) leads to a 5% stoichiometric excess of coupling reagents in the next step, generating difficult-to-remove side products.

Strategic Validation Workflow

To establish this compound as a Primary Reference Standard, we move beyond "testing" to "characterization."

Diagram 1: The Validation Decision Tree

This workflow ensures that only material meeting absolute purity criteria becomes a reference standard.

ValidationWorkflow RawMaterial Raw Material (Crude this compound) PrelimHPLC Preliminary HPLC (>99.0% Area?) RawMaterial->PrelimHPLC Recrystallize Recrystallize (EtOH/Heptane) PrelimHPLC->Recrystallize No qNMR Protocol A: qNMR (Absolute Content) PrelimHPLC->qNMR Yes ImpurityID Protocol B: LC-MS/GC (Impurity Profiling) PrelimHPLC->ImpurityID Yes Recrystallize->PrelimHPLC Decision Mass Balance Check (100% - Impurities - H2O - Solvents) qNMR->Decision Assay Value ImpurityID->Decision Org. Impurities Fail REJECT Use as Reagent Only Decision->Fail Mismatch > 1.0% Pass CERTIFY Primary Reference Standard Decision->Pass Assay > 99.0% & Match

Caption: Decision tree for elevating a raw intermediate to a Certified Reference Material (CRM).

Experimental Protocols

Protocol A: Absolute Purity via qNMR (The Gold Standard)

Why this works: qNMR (Quantitative Nuclear Magnetic Resonance) does not rely on reference standards of the analyte itself.[1][2] It relies on the ratio of protons, providing an absolute purity value traceable to an Internal Standard (IS).[1]

Reagents:

  • Solvent: DMSO-d6 (Prevents aggregation of anilines).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent). Non-hygroscopic, distinct singlet at ~6.1 ppm.

Procedure:

  • Weighing: Accurately weigh ~10 mg of the Analyte and ~10 mg of IS into the same vial. (Precision: ±0.01 mg).

  • Dissolution: Dissolve in 0.7 mL DMSO-d6. Ensure complete homogeneity.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Critical! Methyl protons relax slowly; insufficient D1 leads to under-integration).

    • Scans: 64.

  • Integration:

    • Integrate the IS singlet (set to known proton count).

    • Integrate the Cyclopropyl methine proton (multiplet, ~1.8-2.0 ppm) or the Methylthio singlet (~2.4 ppm). Avoid the aromatic region if solvent suppression is used.

Calculation:



(Where I = Integral, N = Number of protons, M = Molar mass, m = weighed mass, P = Purity)[3][4]
Protocol B: Impurity Profiling via HPLC-UV-MS

Why this works: qNMR gives the amount of the main peak, but HPLC is required to identify what the impurities are (specifically the sulfoxide).

Instrument: UHPLC coupled with Q-TOF or Single Quad MS. Column: C18 Shielded Phase (e.g., Waters XBridge or Phenomenex Kinetex), 150 x 2.1 mm, 1.7 µm. High pH stability is preferred for anilines.

Mobile Phase:

  • A: 0.1% Ammonium Hydroxide in Water (pH ~10 keeps aniline deprotonated, improving peak shape).

  • B: Acetonitrile.

Gradient:

  • 0-2 min: 5% B

  • 2-15 min: 5% -> 95% B (Slow ramp to separate the Sulfoxide from the parent).

  • 15-20 min: 95% B.

Detection:

  • UV: 254 nm (Aromatic ring) and 210 nm (General).

  • MS: ESI Positive Mode. Look for

    
     (Parent) and 
    
    
    
    (Sulfoxide).

Mechanistic Insight: The Oxidation Pathway

Understanding the degradation mechanism is vital for storage and handling. The diagram below illustrates the oxidation cascade that invalidates standard reference materials over time.

OxidationPathway Parent Parent Compound (-SMe) Sulfoxide Sulfoxide Impurity (-S(=O)Me) [Major Degradant] Parent->Sulfoxide + [O] (Air/Light) Sulfone Sulfone Impurity (-S(=O)2Me) [Final State] Sulfoxide->Sulfone + [O] (Strong Oxidizer)

Caption: Oxidation pathway of the methylthio group. The first step occurs readily upon exposure to air.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[5][6][7] (2023).[5][6][8] Defines specificity, linearity, and accuracy requirements for reference standards.

  • Pauli, G. F., et al. The importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of Medicinal Chemistry (2014).[9] Establishes qNMR as a primary ratio method.

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Provides regulatory framework for qNMR usage in purity assignment.

  • European Medicines Agency (EMA). Guideline on the use of Near Infrared Spectroscopy (NIRS) by the pharmaceutical industry and the data requirements for new submissions and variations.[5] (Contextual reference for orthogonal methods).

Sources

Analytical Strategies for the Identification of Common Degradation Products in 4-Cyclopropyl-2-(methylthio)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validated Methodology

Introduction & Regulatory Context

4-Cyclopropyl-2-(methylthio)aniline (CAS: 1189445-56-6) is a highly functionalized intermediate frequently utilized in the synthesis of targeted therapeutics, such as kinase inhibitors. The molecule presents a unique analytical challenge due to the presence of two highly reactive moieties: an electron-rich aniline ring and a nucleophilic thioether (methylthio) group.

To comply with ICH Q1A(R2) and ICH Q1B regulatory frameworks, drug development professionals must perform forced degradation (stress testing) to elucidate the molecule's intrinsic stability. Regulatory guidelines mandate that these studies should ideally target 5–20% degradation of the active pharmaceutical ingredient (API) to generate reliable impurity profiles without triggering secondary, non-physiologically relevant degradation cascades[1].

This guide objectively compares the analytical platforms used to identify these degradants and provides a field-proven, self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol for structural elucidation.

Mechanistic Profiling: The Degradation Landscape

Before selecting an analytical platform, it is critical to understand the predictive chemistry of the molecule. The structural liabilities of this compound dictate its degradation pathways:

  • Thioether Oxidation (Primary Pathway): The sulfur atom in the methylthio group is highly susceptible to oxidative stress. It rapidly oxidizes to a sulfoxide (+16 Da) and, under prolonged or harsh conditions, over-oxidizes to a sulfone (+32 Da)[2].

  • Aniline N-Oxidation (Competing Pathway): The primary amine can undergo oxidation to form a hydroxylamine (+16 Da), nitroso (+14 Da), or nitro (+30 Da) derivative. Furthermore, under photolytic stress, anilines are prone to radical-mediated dimerization, forming complex azo or azoxy compounds[3].

  • Cyclopropyl Ring Stability: While generally stable under physiological conditions, extreme thermal or acidic stress can induce ring-opening, though this is a minor pathway compared to heteroatom oxidation.

Pathways Parent 4-Cyclopropyl-2- (methylthio)aniline m/z 180.0841 Oxidative Oxidative Stress (H2O2 / AIBN) Parent->Oxidative Photolytic Photolytic Stress (UV/Vis Light) Parent->Photolytic Sulfoxide Sulfoxide Degradant (+16 Da) m/z 196.0790 Oxidative->Sulfoxide S-Oxidation (Fast) NOxide N-Oxidation / Dimers (Hydroxylamine/Azo) Oxidative->NOxide N-Oxidation (Competing) Photolytic->NOxide Radical Pathway Sulfone Sulfone Degradant (+32 Da) m/z 212.0739 Sulfoxide->Sulfone S-Oxidation (Slow)

Fig 1: Primary oxidative and photolytic degradation pathways of this compound.

Objective Comparison of Analytical Platforms

Identifying degradation products requires distinguishing between isobaric species (molecules with the same nominal mass but different structures). For example, the S-oxide (sulfoxide) and the N-oxide (hydroxylamine) both result in a +16 Da mass shift.

Standard HPLC-UV is insufficient for this task as it only provides retention time and absorbance data, offering zero structural resolution. Below is an objective comparison of advanced analytical alternatives.

Table 1: Performance Matrix for Degradant Identification
Analytical PlatformStructural ResolutionSensitivity (LOD)Suitability for Thioether/Aniline DegradantsCost & Throughput
LC-HRMS (Q-TOF / Orbitrap) Excellent. Exact mass (<2 ppm error) and MS/MS fragmentation easily differentiate S-oxides from N-oxides.High (pg/mL)Optimal. Perfectly suited for polar sulfoxides and thermally labile N-oxides[4].High Cost / High Throughput
GC-MS (EI) Moderate. Extensive fragmentation libraries available.Moderate (ng/mL)Poor. Sulfoxides and hydroxylamines are thermally labile and often degrade in the GC inlet prior to detection.Low Cost / Med Throughput
1D/2D NMR Ultimate. Unambiguous atomic connectivity and stereochemistry.Low (µg/mL)Moderate. Requires semi-preparative HPLC isolation of degradants prior to analysis. Not suitable for complex, low-level mixtures.Very High Cost / Low Throughput

The Verdict: LC-HRMS is the gold standard for this specific compound. It bypasses the thermal instability issues of GC-MS while providing the sensitivity that NMR lacks, allowing for the direct analysis of the stressed mixture without prior purification.

Validated Experimental Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes mass balance checks and specific quenching mechanisms to prevent artifact generation during analysis.

Step-by-Step Methodology: Forced Degradation & LC-HRMS

1. Sample Preparation & Stress Initiation

  • Causality: Hydrolytic stress is less relevant for this molecule as it lacks esters or amides. We prioritize oxidative and photolytic pathways.

  • Oxidative Stress: Dissolve the API in 50:50 MeOH:H₂O to a concentration of 1 mg/mL. Add H₂O₂ to a final concentration of 0.3% (v/v). Expert Insight: Thioethers are highly nucleophilic. Using standard 3% H₂O₂ often results in rapid over-oxidation to the sulfone, causing you to miss the transient sulfoxide intermediate. 0.3% H₂O₂ provides controlled kinetics.

  • Photolytic Stress: Expose a 1 mg/mL solution to 1.2 million lux hours and 200 watt hours/square meter of UV light, per FDA and ICH Q1B guidelines[5].

2. Reaction Quenching (Critical Step)

  • Causality: Never quench oxidative samples with sodium thiosulfate when using MS, as the massive influx of sodium and sulfate ions will cause severe electrospray ionization (ESI) suppression.

  • Instead, quench the oxidative reaction by adding 10 µL of a 1 mg/mL Catalase enzyme solution, or achieve kinetic quenching via rapid 1:100 dilution in cold mobile phase (0.1% Formic Acid in H₂O) and store in a 4°C autosampler.

3. LC-HRMS Acquisition Parameters

  • Column: C18 superficially porous particle (SPP) column (e.g., 2.1 x 100 mm, 2.7 µm). Reasoning: SPP columns provide UHPLC-like resolution at lower backpressures, ideal for separating closely eluting S-oxide and N-oxide isomers.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Ionization: ESI Positive mode.

  • MS/MS: Data-Dependent Acquisition (DDA) with Higher-energy C-trap Dissociation (HCD) at normalized collision energies of 20, 40, and 60 eV.

Workflow Step1 1. Sample Preparation 1 mg/mL API in MeOH/H2O Step2 2. Controlled Stress 0.3% H2O2 (Ox) / UV Light (Photo) Step1->Step2 Step3 3. MS-Compatible Quenching Catalase or 1:100 Cold Dilution Step2->Step3 Step4 4. LC-HRMS Analysis RP-UHPLC coupled to Q-TOF/Orbitrap Step3->Step4 Step5 5. Mass Balance & Elucidation Verify 95-105% Area Recovery Step4->Step5

Fig 2: Self-validating LC-HRMS workflow for forced degradation and structural elucidation.

Data Interpretation: Solving the Isobaric Dilemma

The most significant analytical hurdle is differentiating the Sulfoxide from the Hydroxylamine (N-oxide) , as both yield an identical precursor ion mass of m/z 196.0790 ([M+H]+).

The Solution: We rely on the distinct MS/MS fragmentation pathways dictated by the gas-phase chemistry of the respective functional groups.

  • Sulfoxide Signature: Alkyl sulfoxides undergo a highly characteristic Maccoll-type elimination in the collision cell, resulting in the neutral loss of methanesulfenic acid (CH₃SOH, 64 Da).

  • Hydroxylamine Signature: N-oxides preferentially undergo dehydration, resulting in a neutral loss of water (H₂O, 18 Da).

Table 2: LC-HRMS Diagnostic Features for this compound
Compound / DegradantMolecular FormulaTheoretical Exact Mass [M+H]⁺Mass ShiftDiagnostic MS/MS Fragments (Neutral Losses)Primary Origin
Parent API C₁₀H₁₃NS180.0841N/Am/z 165 (-CH₃), m/z 132 (-CH₃SH)N/A
Sulfoxide (S-oxide) C₁₀H₁₃NOS196.0790+15.9949m/z 132 (-CH₃SOH, 64 Da) Oxidative (H₂O₂)
Hydroxylamine (N-oxide) C₁₀H₁₃NOS196.0790+15.9949m/z 178 (-H₂O, 18 Da) Photolytic / Oxidative
Sulfone (S,S-dioxide) C₁₀H₁₃NO₂S212.0739+31.9898m/z 133 (-CH₃SO₂, 79 Da)Severe Oxidative

Self-Validation Check (Mass Balance): To ensure the method is truly stability-indicating, calculate the total peak area of the parent compound in the unstressed control. In the stressed samples, the sum of the remaining parent peak area plus the areas of all identified degradants (corrected for relative response factors if known) must equal 95–105% of the control. A significant shortfall indicates that the API has degraded into volatile species or compounds that do not ionize under ESI+ conditions, requiring orthogonal analysis (e.g., LC-UV or CAD detection).

References

1.[3] "LC-MS ion maps for the characterization of aniline derivatives of fatty acids and triglycerides in laboratory-denatured rapeseed oil", PubMed (NIH). Available at: [Link] 2.[5] "Q1 Stability Testing of Drug Substances and Drug Products | FDA", U.S. Food and Drug Administration. Available at: [Link] 3.[1] "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects", Resolvemass. Available at: [Link] 4.[4] "High-performance liquid chromatography–tandem mass spectrometry in the identification and determination of phase I and phase II drug metabolites", PMC (NIH). Available at: [Link] 5.[2] "Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications", MDPI. Available at: [Link]

Sources

Crystal Structure Analysis and X-ray Diffraction of Aniline Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aniline derivatives are the structural backbone of a vast array of therapeutic agents (e.g., sulfonamides, local anesthetics like Lidocaine) and organic semiconductors. Their efficacy and bioavailability are strictly governed by their solid-state arrangement—specifically, how substituents influence crystal packing through hydrogen bonding and


-

stacking.

This guide moves beyond basic textbook definitions to objectively compare the two primary analytical "products"—Single Crystal X-ray Diffraction (SC-XRD) and Powder X-ray Diffraction (PXRD) —in the context of aniline characterization. Furthermore, it analyzes how specific chemical substitutions (the "derivatives") perform as structural directors, providing actionable data for engineering specific solid-state properties.

Part 1: Comparative Analysis of Diffraction Techniques

In the lifecycle of an aniline-based drug candidate, researchers must choose between SC-XRD and PXRD. While often viewed as complementary, they compete for resources and time. The following comparison evaluates their "performance" in resolving aniline-specific structural challenges, such as amine group disorder and polymorphism.

Decision Matrix: SC-XRD vs. PXRD[1][2]
FeatureSingle Crystal XRD (SC-XRD)Powder XRD (PXRD)
Primary Output Absolute 3D Structure (XYZ coordinates)Phase Identity (Fingerprint)
Resolution Atomic level (~0.8 Å or better)Bulk lattice level
H-Atom Visibility High (especially at <100 K)Low (Amine H-atoms often invisible)
Sample Requirement High-quality single crystal (0.1–0.3 mm)Polycrystalline powder (~10–50 mg)
Polymorph Detection Detects one specific form per crystalDetects all forms present (>5% limit)
Throughput Low (Hours to Days per sample)High (Minutes per sample)
Critical Utility Structure Solution: Determining absolute configuration and H-bond networks.Batch Release: Verifying bulk purity and polymorph consistency.
Workflow Logic: Choosing the Right Tool

XRD_Decision_Tree Start Aniline Derivative Sample Goal Define Analytical Goal Start->Goal New_NCE Need Absolute Structure & H-Bonding Network? Goal->New_NCE New Chemical Entity QC Verify Phase Purity? Goal->QC Quality Control / Batch SCXRD SC-XRD Analysis (Cryogenic 100K) New_NCE->SCXRD Yes PXRD PXRD Analysis (Room Temp) QC->PXRD Yes Output1 3D Model / Packing SCXRD->Output1 CIF Generation Output2 Pass/Fail Batch PXRD->Output2 Diffractogram Comparison

Figure 1: Decision logic for selecting diffraction modalities based on development stage.

Part 2: Structural Performance & Substituent Effects

When engineering aniline derivatives, the choice of substituent is not just chemical—it is crystallographic. The substituent determines the "performance" of the crystal lattice (melting point, solubility, stability) by dictating the packing motif.

The Hydrogen Bond Donor/Acceptor Balance

The amino group (


) in aniline is a classic hydrogen bond donor. The "performance" of the crystal depends on the acceptor provided by the substituent.
  • Para-Nitroaniline (

    
    -NA): 
    
    • Mechanism: The

      
       group is a strong acceptor. This creates a "push-pull" electronic system.
      
    • Packing: Forms non-centrosymmetric chains. The resulting large dipole moment makes

      
      -NA a benchmark material for Non-Linear Optics (NLO).
      
    • Data: N...O distances typically 2.96–3.02 Å .[1]

  • Para-Halogenanilines (

    
    -X-aniline): 
    
    • Mechanism: Halogens (Cl, Br, I) are weak acceptors but can participate in "Halogen Bonding" (X...N).

    • Packing: Often form zig-zag columns.[2] The

      
       acts as a donor, but the lack of a strong acceptor often leads to lower melting points compared to nitro-derivatives.
      
    • Data: C-N bond lengths shorten to ~1.38 Å (vs 1.47 Å standard) due to resonance.

Comparative Data: Lattice Performance
Derivative ClassDominant InteractionCrystal SystemTypical Packing MotifApplication Relevance
Unsubstituted Aniline N-H...N (Weak)MonoclinicHerringboneReference standard

-Nitroaniline
N-H...O (Strong)Monoclinic (

)
Head-to-Tail ChainsNLO materials, high stability

-Bromoaniline
N-H...N / Br...NOrthorhombicZig-Zag ColumnsHalogen bonding studies
Ortho-substituted Intramolecular H-bondVariableDiscrete UnitsLower boiling points (volatile)

Part 3: Experimental Protocols

To achieve the "performance" described above, rigorous experimental protocols are required. Aniline derivatives present specific challenges: they are prone to oxidation (darkening) and "oiling out" (phase separation before crystallization).

Protocol A: Vapor Diffusion Crystallization (The Gold Standard)

Best for: Small quantities (<20 mg) and derivatives prone to oiling out.

  • Preparation: Dissolve 10–15 mg of the aniline derivative in 0.5 mL of a "Good Solvent" (e.g., Methanol, THF, or Ethyl Acetate) in a small inner vial (GC vial).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove dust nuclei (critical for single crystals).

  • Setup: Place the open inner vial inside a larger jar (20 mL scintillation vial) containing 3–5 mL of a "Bad Solvent" (e.g., Hexane, Pentane, or Diethyl Ether).

  • Equilibration: Cap the outer jar tightly. The volatile "Bad Solvent" will diffuse into the "Good Solvent," slowly lowering solubility and forcing crystallization.

  • Timeline: Leave undisturbed in a vibration-free, dark zone (to prevent photo-oxidation) for 3–7 days.

Protocol B: Cryogenic Data Collection (100 K)

Why it is mandatory for Anilines: The


 group often exhibits high thermal motion or rotational disorder at room temperature, making hydrogen atom location impossible.
  • Step 1: Mount crystal on a MiTeGen loop using Paratone oil.

  • Step 2: Flash cool immediately to 100 K using a nitrogen stream.

  • Step 3: Collect a full sphere of data (redundancy > 4.0) to ensure weak high-angle reflections are captured.

Workflow Visualization

Crystallization_Protocol cluster_0 Vapor Diffusion Setup Solute Aniline + Good Solvent (Inner Vial) Diffusion Slow Diffusion (3-7 Days) Solute->Diffusion AntiSolvent Volatile Anti-Solvent (Outer Jar) AntiSolvent->Diffusion Harvest Harvest Crystal (Under Oil) Diffusion->Harvest Mount Flash Cool (100K) SC-XRD Harvest->Mount

Figure 2: Vapor diffusion workflow to prevent 'oiling out' common in aniline derivatives.

Part 4: Data Interpretation & Validation (Self-Validating Systems)

Trustworthiness in crystallography comes from statistical validation. When reviewing your aniline structure, ensure it meets these criteria:

  • R-Factor (

    
    ):  For a publication-quality aniline structure, 
    
    
    
    should be < 5.0% .
  • Amine Hydrogen Location: In the difference Fourier map (

    
    ), the hydrogen atoms on the nitrogen must be visible if data quality is sufficient. Do not geometrically constrain them (AFIX) unless absolutely necessary; locating them freely proves the H-bond network is real.
    
  • Thermal Ellipsoids: Check the nitrogen atom. If the ellipsoid is highly elongated (cigar-shaped), it indicates disorder. This often requires modeling the amine group over two positions (e.g., 50:50 occupancy).

Common Pitfall:

  • Twinning: Aniline derivatives often crystallize as plates that stack. If your diffraction spots are split or streaky, the software may fail to solve the structure. Check the reciprocal lattice viewer for multiple lattices.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The World’s Repository of Small-Molecule Organic and Metal-Organic Crystal Structures. [Link] (Source for validating bond lengths and comparing against known aniline structures).

  • U.S. Food and Drug Administration (FDA). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link] (Authoritative guideline on the requirement for polymorphic screening and XRD in drug development).

  • Konovalova, I. S., & Reiss, G. J. (2025).[2] Halogen bonds versus hydrogen bonds in the crystal packing formation of halogen substituted anilines.[2] ResearchGate.[3] [Link] (Source for comparative packing data of para- vs. ortho-halogen anilines).

  • Creative Biostructure. Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. [Link] (Source for comparative analysis of XRD techniques).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Cyclopropyl-2-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for the operational handling and disposal of 4-Cyclopropyl-2-(methylthio)aniline. As a compound frequently utilized in research and development, particularly in medicinal chemistry, its responsible management is paramount to ensuring personnel safety and environmental protection. The procedures outlined herein are designed to be a self-validating system, grounded in the compound's specific hazard profile. Adherence to these guidelines, in conjunction with your institution's Environmental Health and Safety (EHS) protocols and local regulations, is mandatory.

Core Principle: Understanding the Hazard Profile

Effective disposal begins with a thorough understanding of the risks. This compound is not a benign substance; its hazard profile necessitates its classification as hazardous waste. The primary causality for these stringent protocols stems from its significant toxicological and environmental threats.

The compound is classified with several key hazards:

  • High Acute Toxicity: It is toxic if swallowed, inhaled, or comes into contact with the skin.

  • Suspected Carcinogen: The compound is suspected of causing cancer, placing it in a category of materials that require the highest level of handling caution.

  • Skin and Eye Damage: It can cause serious eye irritation and may trigger an allergic skin reaction.

  • Environmental Persistence and Toxicity: It is very toxic to aquatic life, with long-lasting effects. This property makes preventing its release into waterways a critical objective of the disposal plan.

Hazard Identification Summary

The following table summarizes the Globally Harmonized System (GHS) classifications for this compound for immediate reference.

Hazard ClassificationGHS CodeDescriptionPictogram(s)
Acute Toxicity (Oral, Dermal, Inhalation) H301 + H311 + H331Toxic if swallowed, in contact with skin or if inhaled.💀 (Skull and Crossbones)
Serious Eye Irritation H319Causes serious eye irritation.❗ (Exclamation Mark)
Skin Sensitization H317May cause an allergic skin reaction.❗ (Exclamation Mark)
Carcinogenicity H351Suspected of causing cancer.हेल्थ हज़ार्ड (Health Hazard)
Acute Aquatic Hazard H400Very toxic to aquatic life.環境 (Environment)
Chronic Aquatic Hazard H411Toxic to aquatic life with long lasting effects.環境 (Environment)

The Disposal Workflow: From Generation to Collection

The entire lifecycle of the chemical within the laboratory must be considered. The following workflow provides a logical, step-by-step process for ensuring that all waste streams containing this compound are handled correctly.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Storage & Disposal gen Generation of Waste (e.g., end of reaction, contaminated item) char Characterize Waste Type gen->char neat Neat / Concentrated (Solid or Liquid) char->neat  Neat Compound dilute Dilute Solutions (e.g., reaction workups, HPLC waste) char->dilute Dilute Solution   contaminated Contaminated Materials (Gloves, Weigh Paper, Glassware) char->contaminated Contaminated Item container_solid Collect in Labeled Solid Hazardous Waste Container neat->container_solid container_liquid Collect in Labeled Liquid Hazardous Waste Container dilute->container_liquid contaminated->container_solid Paper, Gloves, etc. container_glass Decontaminate Glassware (Triple Rinse) contaminated->container_glass Glassware saa Store Sealed Container in Satellite Accumulation Area (SAA) container_solid->saa container_liquid->saa collect_rinsate Collect Rinsate as Liquid Hazardous Waste container_glass->collect_rinsate collect_rinsate->container_liquid ehs Arrange Pickup by Institutional EHS or Licensed Contractor saa->ehs

Caption: Decision workflow for proper segregation and disposal of this compound waste.

Detailed Disposal Protocols

The following protocols must be executed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile is a common choice, but consult your institution's glove selection guide for specific solvents used).

Protocol 3.1: Collection of Neat and Concentrated Waste
  • Designate a Waste Container: Use a clearly labeled, leak-proof container designated for solid hazardous waste. The container must be compatible with the chemical.

  • Labeling: The label must, at a minimum, include the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[1]

  • Transfer: Using dedicated, contaminated tools (e.g., a spatula), carefully transfer any residual solid or concentrated liquid into the designated waste container.

  • Seal: Securely seal the container immediately after use to prevent the release of vapors.

Causality Note: Direct collection of concentrated waste is critical. It avoids unnecessary dilution which can increase the total volume and cost of hazardous waste disposal. Proper labeling is a regulatory requirement and ensures safe handling by all personnel.[2]

Protocol 3.2: Collection of Dilute Liquid Waste
  • Designate a Waste Container: Use a labeled, leak-proof, and vented container designated for liquid hazardous waste. Ensure the container material is compatible with all components of the waste stream (e.g., solvents).

  • Labeling: Label the container with "Hazardous Waste" and list all chemical components, including solvents and "this compound," with estimated percentages.

  • Collection: Pour dilute solutions directly into the designated liquid waste container.

  • Segregation: Do not mix this waste stream with other incompatible waste types, such as strong oxidizers or acids, to prevent dangerous reactions.[2][3]

Causality Note: Aniline derivatives can react with certain other chemicals. Segregating waste streams is a fundamental safety principle to prevent uncontrolled exothermic reactions or the generation of toxic gases.

Protocol 3.3: Decontamination and Disposal of Empty Containers and Labware
  • Initial Decontamination (Triple Rinse): Rinse the empty container or labware three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: Each rinse must be collected and disposed of as hazardous liquid waste in the appropriate container as described in Protocol 3.2.[1] This is a critical step; the rinsate is considered hazardous.

  • Final Disposal: After triple rinsing, the container or labware can typically be disposed of through normal channels (e.g., broken glass box). However, you must follow your specific institution's policy on this matter.

  • Contaminated Wipes/Gloves: All wipes, gloves, and weigh papers used during handling and cleaning must be collected and placed in the designated solid hazardous waste container.[1]

Causality Note: The triple rinse procedure is a standard practice designed to ensure that the container is sufficiently decontaminated to no longer be considered hazardous waste itself, thereby reducing the volume of solid hazardous waste generated.

Spill and Emergency Procedures

In the event of a spill, the primary objective is to contain the material and prevent its spread while ensuring personnel safety.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: As the compound can form explosive mixtures with air upon intense heating, remove all ignition sources from the area.

  • Containment: For small spills, absorb the material with an inert absorbent material like vermiculite or sand.[4] Do not use combustible materials.

  • Collection: Carefully collect the absorbed material and contaminated soil into a sealed, labeled hazardous waste container for disposal.[4][5]

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials must be disposed of as hazardous waste.[1]

  • Prevent Environmental Release: Under no circumstances should a spill be washed into a drain or sewer system.[2][6]

Final Disposal Pathway

All collected waste containing this compound must be disposed of through a licensed and approved hazardous waste management company.[3][7] Your institution's EHS office is the primary point of contact for arranging waste pickup. The most common disposal method for this type of organic waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[7]

By adhering to these scientifically grounded procedures, you uphold your professional responsibility to maintain a safe laboratory environment and protect the broader ecosystem from chemical harm.

References

  • 4 - • SAFETY DATA SHEET. (2025, December 24). MilliporeSigma.
  • SAFETY DATA SHEET - 2-(Methylthio)aniline. (2009, September 22). Fisher Scientific.
  • 4-(Methylthio)aniline - Safety Data Sheet. (n.d.). Apollo Scientific.
  • SAFETY DATA SHEET - N,N-dimethylaniline. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET - 2-(Methylthio)aniline. (n.d.). TCI Chemicals.
  • 4-(Methylthio)aniline - SAFETY DATA SHEET. (2010, February 11). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 4-Iodoaniline. (n.d.). Merck Millipore.
  • Essential Guidance for the Proper Disposal of N-Methyl-p-(o-tolylazo)aniline. (n.d.). Benchchem.
  • Amine Disposal For Businesses. (2024, July 18). Collect and Recycle.
  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University.
  • SDS 2001 - Aromatic Amine DECONtamination Solution. (2023, December 22). SKC Inc.
  • 2-(Methylthio)aniline SDS, 2987-53-3 Safety Data Sheets. (n.d.). ECHEMI.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.